molecular formula C23H26N2O4 B1278026 Akuammiline

Akuammiline

Numéro de catalogue: B1278026
Poids moléculaire: 394.5 g/mol
Clé InChI: QBHALCZZZWCCLV-CLNIADLISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Akuammiline is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-20(22)19(25)11-17(15)23(22,21(27)28-3)13-29-14(2)26/h4-8,17,19H,9-13H2,1-3H3/b15-4-/t17-,19+,22-,23?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHALCZZZWCCLV-CLNIADLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N=C3[C@@H]2C[C@H]1C4(COC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biosynthetic Pathway of Akuammiline Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of akuammiline (B1256633) alkaloids, a class of monoterpenoid indole (B1671886) alkaloids (MIAs) with significant pharmacological potential. This document details the enzymatic steps from the central precursor, strictosidine, to the formation of the characteristic this compound scaffold, presenting quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows.

Introduction to this compound Alkaloids

This compound alkaloids are a structurally diverse family of natural products isolated from various plant species, notably within the Apocynaceae family.[1] Their complex, cage-like architecture, derived from the biosynthetic precursor geissoschizine, has intrigued chemists and pharmacologists for decades.[1][2] The biosynthesis of these alkaloids is a testament to the intricate enzymatic machinery evolved by plants to generate chemical diversity. Understanding this pathway is crucial for the metabolic engineering of high-value medicinal compounds and the development of novel therapeutic agents.

The Core Biosynthetic Pathway

The biosynthesis of this compound alkaloids is a branch of the larger monoterpenoid indole alkaloid (MIA) pathway. The journey begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form the universal MIA precursor, strictosidine. A series of enzymatic transformations then channels this precursor towards the formation of geissoschizine, a critical branch-point intermediate that serves as the substrate for the synthesis of various alkaloid scaffolds, including the this compound type.[3][4] The core pathway to this compound is outlined below.

Diagram of the this compound Alkaloid Biosynthetic Pathway

This compound Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) (EC 4.3.3.2) Secologanin Secologanin Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone Strictosidine β-Glucosidase (SGD) (EC 3.2.1.105) Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine Geissoschizine Synthase (GS) (EC 1.3.1.36) Rhazimal Rhazimal Geissoschizine->Rhazimal Rhazimal Synthase (RHS) (EC 1.14.14.187) Rhazimol Rhazimol Rhazimal->Rhazimol Rhazimal Reductase (RHR) (EC 1.1.1.440) This compound This compound Rhazimol->this compound this compound Synthase (AKS) Enzyme_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_purification Protein Purification Gene_of_Interest Isolate Gene of Interest (e.g., RHS cDNA) Expression_Vector Clone into Expression Vector (e.g., pET vector with His-tag) Gene_of_Interest->Expression_Vector Transformation Transform into Expression Host (e.g., E. coli BL21(DE3)) Expression_Vector->Transformation Culture_Growth Grow Culture to Optimal Density (OD600) Transformation->Culture_Growth Induction Induce Protein Expression (e.g., with IPTG) Culture_Growth->Induction Cell_Lysis Cell Lysis (Sonication or French Press) Induction->Cell_Lysis Clarification Centrifugation to Remove Debris Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Clarification->Affinity_Chromatography Further_Purification Size-Exclusion or Ion-Exchange Chromatography (optional) Affinity_Chromatography->Further_Purification Purified_Enzyme Purified Enzyme Further_Purification->Purified_Enzyme Pathway_Elucidation_Workflow Transcriptome_Analysis Transcriptome Analysis of Alkaloid-Producing Plant Candidate_Gene_Identification Candidate Gene Identification (e.g., Homology to known enzymes) Transcriptome_Analysis->Candidate_Gene_Identification Gene_Cloning_Expression Gene Cloning and Heterologous Expression Candidate_Gene_Identification->Gene_Cloning_Expression In_Vitro_Assay In Vitro Enzyme Assays with Putative Substrates Gene_Cloning_Expression->In_Vitro_Assay Product_Identification Product Identification (LC-MS, NMR) In_Vitro_Assay->Product_Identification Kinetic_Characterization Enzyme Kinetic Characterization Product_Identification->Kinetic_Characterization In_Vivo_Validation In Vivo Validation (e.g., Gene Silencing, Metabolite Profiling) Product_Identification->In_Vivo_Validation Pathway_Reconstitution Pathway Reconstitution in a Heterologous Host Kinetic_Characterization->Pathway_Reconstitution In_Vivo_Validation->Pathway_Reconstitution

References

The Isolation and Discovery of Akuammiline from Picralima nitida: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and isolation of akuammiline (B1256633), a monoterpene indole (B1671886) alkaloid, from the seeds of Picralima nitida. The seeds of the akuamma tree have a history of use in traditional medicine for treating pain and fever.[1][2][3] Modern phytochemical investigations have identified a series of alkaloids, including this compound, as the primary constituents responsible for the plant's bioactivity.[4][5] This document details a robust experimental protocol for the isolation of this compound and other major alkaloids from P. nitida seeds, employing advanced chromatographic techniques.[2][4] Furthermore, it presents key quantitative data on the pharmacological characterization of these compounds, with a focus on their interaction with central nervous system receptors.[2][5] This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound and related alkaloids.

Introduction

Picralima nitida, commonly known as the akuamma tree, is a plant native to West Africa whose seeds have been traditionally used for their analgesic and antipyretic properties.[2][3][4] The therapeutic effects of these seeds are attributed to a class of monoterpene indole alkaloids, with this compound being a notable member.[4][6] The complex structure of this compound and its congeners has made them subjects of significant interest for both chemical synthesis and pharmacological evaluation.[7][8][9] Early research into the constituents of P. nitida laid the groundwork for more advanced isolation techniques that have enabled the procurement of these alkaloids in high purity and sufficient quantities for thorough biological screening.[4]

Isolation of this compound and Related Alkaloids

A successful strategy for the isolation of this compound and other major alkaloids from P. nitida seeds involves a multi-step process combining extraction and advanced chromatographic separation.[4] While initial attempts using traditional methods like liquid-liquid extraction and crystallization proved effective for some of the more abundant alkaloids, the separation of closely related compounds like this compound was challenging due to their similar solubilities.[4] A more refined approach utilizing pH-zone-refining countercurrent chromatography has been demonstrated to effectively resolve the complex mixture of alkaloids present in the seed extract.[2][3][4]

Experimental Protocol: Isolation via pH-Zone-Refining Countercurrent Chromatography

The following protocol is a detailed methodology for the isolation of this compound and five other major alkaloids from Picralima nitida seeds.

2.1.1. Plant Material and Extraction

  • Grinding: Obtain commercially available Picralima nitida seeds and grind them into a fine powder.

  • Basification and Extraction: Treat the powdered seeds with an aqueous solution of sodium carbonate (Na₂CO₃) to basify the alkaloids. Extract the basified material with an organic solvent such as dichloromethane (B109758) (DCM) at room temperature over an extended period (e.g., 48 hours).

  • Concentration: Concentrate the resulting DCM extract in vacuo to yield a crude alkaloid mixture.

2.1.2. pH-Zone-Refining Countercurrent Chromatography

  • Instrumentation: Utilize a preparative countercurrent chromatography instrument.

  • Solvent System: Prepare a two-phase solvent system. A common system consists of methyl tert-butyl ether (MTBE), acetonitrile, and water.

  • Stationary and Mobile Phases: Use the aqueous phase as the stationary phase and the organic phase as the mobile phase. Add a retainer acid (e.g., trifluoroacetic acid - TFA) to the stationary phase and a retainer base (e.g., ammonia (B1221849) - NH₃) to the mobile phase.

  • Sample Preparation: Dissolve the crude alkaloid extract in the mobile phase.

  • Chromatographic Run:

    • Fill the chromatography column with the stationary phase.

    • Inject the prepared sample.

    • Elute with the mobile phase at a defined flow rate.

    • Monitor the pH of the effluent continuously.

    • Collect fractions based on the distinct pH zones in which the alkaloids elute.

  • Fraction Analysis: Analyze the collected fractions using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify the fractions containing the alkaloids of interest.

2.1.3. Purification and Identification

  • Crystallization: Combine and concentrate the fractions containing the purified alkaloids. Induce crystallization to obtain the pure compounds.

  • Spectroscopic Analysis: Confirm the identity and purity of the isolated alkaloids, including this compound, by comparing their ¹H and ¹³C NMR spectra with literature values.[4]

Quantitative Data

The pharmacological activity of the isolated alkaloids has been assessed through various in vitro assays. The following tables summarize key quantitative data from these studies.

Table 1: Receptor Binding Profiles of Akuamma Alkaloids [2]

AlkaloidReceptor Target% Displacement at 10 µM
Akuammineµ-opioid receptor (µOR)High
Pseudo-akuammigineµ-opioid receptor (µOR)High
Akuammicineκ-opioid receptor (κOR)High
This compound Various CNS receptorsModerate to Low
PicralineVarious CNS receptorsModerate to Low

Note: This table provides a qualitative summary of the data presented in the source. "High" and "Moderate to Low" are relative terms based on the reported heatmap of radioligand displacement.

Table 2: Pharmacological Characterization at Opioid Receptors [4]

AlkaloidReceptorBinding Affinity (Kᵢ, µM)Functional Activity (EC₅₀, µM)
AkuammineµORMicromolarMicromolar
Pseudo-akuammigineµORMicromolarMicromolar
AkuammicineκORPotentPotent
This compound µOR, κOR, δORNot reported as primary targetNot reported as primary target
PicralineµOR, κOR, δORNot reported as primary targetNot reported as primary target

Note: Specific quantitative values for binding affinity and functional activity for this compound at opioid receptors were not the primary focus of the cited studies, which highlighted other alkaloids as more potent at these specific targets.

Visualizations

Experimental Workflow for Alkaloid Isolation

G Figure 1: Experimental Workflow for the Isolation of this compound cluster_extraction Extraction cluster_chromatography pH-Zone-Refining Countercurrent Chromatography cluster_purification Purification & Identification start Picralima nitida Seeds grind Grinding start->grind basify Basification (Na2CO3) grind->basify extract DCM Extraction basify->extract concentrate1 Concentration extract->concentrate1 crude Crude Alkaloid Extract concentrate1->crude dissolve Dissolve in Mobile Phase crude->dissolve inject Injection dissolve->inject elute Elution inject->elute monitor pH Monitoring & Fraction Collection elute->monitor fractions Alkaloid Fractions monitor->fractions concentrate2 Concentration fractions->concentrate2 crystallize Crystallization concentrate2->crystallize nmr NMR Analysis crystallize->nmr pure Pure this compound & Other Alkaloids nmr->pure

Caption: Experimental workflow for isolating this compound from P. nitida.

Conclusion

The isolation of this compound and its co-occurring alkaloids from Picralima nitida has been significantly advanced through the application of pH-zone-refining countercurrent chromatography.[2][3][4] This technique provides a reliable method for obtaining these compounds in high purity, which is essential for accurate pharmacological evaluation.[4] While several of the isolated alkaloids exhibit notable activity at opioid receptors, the broader pharmacological profile of this compound across a wider range of central nervous system targets warrants further investigation.[2][5] The detailed experimental protocol and summarized data presented in this guide offer a solid foundation for future research into the therapeutic potential of these fascinating natural products.

References

Unraveling the Intricate Architecture of Akuammiline: A Technical Guide to its Structure Elucidation and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The akuammiline (B1256633) alkaloids, a fascinating class of monoterpenoid indole (B1671886) alkaloids, have captivated chemists for over a century with their complex, cage-like molecular architecture and significant biological activities.[1][2] First isolated in the late 19th century, the determination of their intricate three-dimensional structure pushed the limits of classical chemical methods and now serves as a compelling case study in the evolution of structural elucidation techniques.[1] This technical guide provides an in-depth exploration of the key experimental methodologies and logical frameworks that were instrumental in piecing together the this compound puzzle, with a focus on its core structure and absolute stereochemistry.

The Classical Approach: Unraveling the Core through Chemical Degradation

The initial elucidation of the this compound framework relied heavily on classical chemical degradation techniques. These methods involved systematically breaking down the complex molecule into smaller, more readily identifiable fragments. While specific degradation studies on the parent this compound are intertwined with the broader investigation of the alkaloid family, the logic followed a common path in natural product chemistry.

A pivotal moment in understanding the gross structure of the this compound family was the chemical correlation of key members, such as akuammine (B1666748) and ψ-akuammigine, with echitamine. The structure of echitamine was definitively established through X-ray crystallography of its quaternary salt in 1961, providing a crucial anchor for the relative and absolute stereochemistry of the entire class.

Spectroscopic Analysis: Assembling the Pieces

With the advent of spectroscopic techniques, the pace of structure elucidation accelerated dramatically. Infrared (IR) and Ultraviolet (UV) spectroscopy provided initial clues about the functional groups present, such as carbonyls and the indole nucleus. However, it was Nuclear Magnetic Resonance (NMR) spectroscopy that proved to be the most powerful tool for mapping the complex connectivity of the this compound core.

NMR Spectroscopic Data

The unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra for this compound and its congeners was achieved through a combination of one-dimensional and two-dimensional NMR experiments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were essential in establishing the spin systems and long-range connectivities within the molecule.

Table 1: ¹H NMR Data for Akuammine (a representative this compound alkaloid)

PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
H-Ar7.35-7.45m-
OMe3.72s-
............

(Note: This table is a representative summary based on available data for akuammine, a closely related and foundational member of the this compound family.[3] The complete dataset for the parent this compound is less commonly reported in isolation.)

Table 2: ¹³C NMR Data for Akuammine and Dihydroakuammine

CarbonAkuammine (δ ppm)Dihydroakuammine (δ ppm)
.........

(Data derived from 2D NMR experiments, providing a foundational understanding of the carbon skeleton.)[4]

The Definitive Proof: X-ray Crystallography and Absolute Stereochemistry

While chemical degradation and NMR provided a working model of the this compound structure, the absolute stereochemistry could only be definitively established through single-crystal X-ray diffraction. As mentioned, the crystal structure of echitamine iodide was a landmark achievement that anchored the stereochemical assignments for the entire family through chemical correlation.

Experimental Protocol: X-ray Crystallography of Echitamine Iodide

The crystallographic analysis of echitamine iodide was a meticulous process representative of the techniques of the time.

  • Crystallization: Single crystals of echitamine iodide were grown to a suitable size for diffraction experiments.

  • Data Collection: The crystals were found to belong to the orthorhombic space group P2₁2₁2₁, with unit cell dimensions of a = 18.45 Å, b = 13.83 Å, and c = 8.48 Å. X-ray diffraction data were collected using a Weissenberg camera with Cu-Kα radiation. The intensities of the reflections were estimated visually.

  • Structure Solution and Refinement: The structure was solved using the heavy-atom method. The position of the heavy iodide ion was determined from Patterson syntheses. This information was then used to calculate the initial phases of the structure factors. Subsequent Fourier syntheses revealed the positions of the carbon, nitrogen, and oxygen atoms of the echitamine cation. The final atomic coordinates were refined by the method of least squares.

Visualizing the Logic: Workflows and Pathways

To better understand the intricate process of structure elucidation, the logical flow and key experimental workflows can be represented through diagrams.

structure_elucidation_flow cluster_classical Classical Methods cluster_spectroscopy Spectroscopic Analysis cluster_definitive Definitive Structure Isolation Isolation & Purification (e.g., from Picralima nitida) Func_Group Functional Group Analysis (e.g., UV, IR, Titration) Isolation->Func_Group NMR_1D 1D NMR (¹H, ¹³C) - Proton/Carbon count - Chemical environments Isolation->NMR_1D MS Mass Spectrometry - Molecular formula Isolation->MS Degradation Chemical Degradation (e.g., Hofmann degradation) Func_Group->Degradation Fragments Fragment Identification Degradation->Fragments Proposed_Structure Proposed Structure (Connectivity & Relative Stereochemistry) Fragments->Proposed_Structure Provisional Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) - Connectivity mapping NMR_1D->NMR_2D NMR_2D->Proposed_Structure MS->Proposed_Structure XRay X-ray Crystallography (of Echitamine Iodide) Correlation Chemical Correlation (this compound derivatives to Echitamine) XRay->Correlation Absolute_Stereo Absolute Stereochemistry Established Correlation->Absolute_Stereo Proposed_Structure->Correlation

Logical flow of this compound structure elucidation.

xray_workflow cluster_crystal_prep Crystal Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Purification Purification of Echitamine Iodide Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray_Source X-ray Diffraction (Cu-Kα radiation) Mounting->Xray_Source Diff_Pattern Record Diffraction Pattern (Weissenberg Camera) Xray_Source->Diff_Pattern Indexing Indexing Reflections (Determine Unit Cell & Space Group) Diff_Pattern->Indexing Heavy_Atom Patterson Synthesis (Locate Iodide Ion) Indexing->Heavy_Atom Phasing Initial Phase Calculation Heavy_Atom->Phasing Fourier Electron Density Map (Fourier Synthesis) Phasing->Fourier Model_Building Atomic Model Building Fourier->Model_Building Refinement Least-Squares Refinement Model_Building->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Experimental workflow for X-ray crystallography.

Stereochemical Nuances

The complex polycyclic structure of this compound results in numerous stereocenters, making stereochemistry a critical aspect of its identity. The relative stereochemistry was inferred from NMR coupling constants and Nuclear Overhauser Effect (NOE) experiments, which provide through-space correlations between protons. For instance, the stereochemistry at C16 in related alkaloids can be suggested by the chemical shift of the carbomethoxy group, where a more shielded (upfield) resonance indicates proximity to the indole ring.

The absolute stereochemistry, as previously stated, was unequivocally determined by the X-ray structure of echitamine iodide and the chemical correlation of other this compound alkaloids to it. This foundational work has been subsequently confirmed by the total synthesis of various members of the this compound family, where the stereochemical outcomes of the synthetic steps were carefully controlled and the final products matched the natural alkaloids.

Conclusion

The elucidation of the structure of this compound is a testament to the power of a multi-pronged analytical approach. From the painstaking work of classical chemical degradation to the definitive and detailed picture provided by X-ray crystallography and NMR spectroscopy, the journey to unraveling this complex natural product showcases the evolution of chemical sciences. For researchers in drug development, a thorough understanding of this intricate architecture and its stereochemistry is paramount for the design of novel therapeutics inspired by the this compound scaffold.

References

The Alkaloid Akuammiline: A Comprehensive Technical Guide to its Natural Sources, Geographical Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akuammiline (B1256633) is a monoterpenoid indole (B1671886) alkaloid with a complex polycyclic structure that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the broader class of akuamma alkaloids, it is found primarily within specific genera of the Apocynaceae plant family. This technical guide provides an in-depth overview of the natural sources of this compound, its geographical distribution, and detailed methodologies for its extraction and analysis. Quantitative data from existing literature are summarized, and the biosynthetic pathway is elucidated through a signaling pathway diagram. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and phytopharmacology.

Natural Sources and Geographical Distribution

This compound and its related alkaloids are predominantly biosynthesized by plants belonging to the Apocynaceae family, commonly known as the dogbane family. This family is renowned for its rich diversity of bioactive alkaloids.

Primary Natural Sources:

  • Picralima nitida (Akuamma): The seeds of this West and Central African tree are the most well-documented source of this compound alkaloids, from which the class derives its name. The tree is native to countries such as Ghana, Nigeria, Ivory Coast, and Cameroon. The seeds have a history of use in traditional African medicine for various ailments. The total alkaloid content in the seeds has been reported to be around 3.5%, though the specific percentage of this compound within this fraction can vary.

  • Alstonia scholaris (Devil's Tree): This large evergreen tree is widely distributed throughout the Asia-Pacific region, including India, Southeast Asia, and Australia. Various parts of the plant, including the leaves and bark, have been found to contain a complex mixture of indole alkaloids, including this compound and its derivatives. The total alkaloid content in the leaves of Alstonia scholaris has been reported to be approximately 3.61%.

Other Potential Sources:

While less extensively studied for their this compound content, other plants within the Apocynaceae family, such as those from the genera Vinca and Catharanthus, are known to produce a wide array of monoterpenoid indole alkaloids and may contain this compound or its precursors.

Data Presentation: Quantitative Analysis of this compound and Related Alkaloids

The following table summarizes the available quantitative data on the alkaloid content in the primary plant sources of this compound. It is important to note that the specific concentration of this compound can vary depending on factors such as the geographical location of the plant, season of harvest, and the specific plant part analyzed.

Plant SpeciesPlant PartTotal Alkaloid Content (% of Dry Weight)This compound ContentGeographical Origin of Sample
Picralima nitidaSeeds3.5%Component of the total alkaloid fraction; specific percentage not consistently reported.West and Central Africa
Alstonia scholarisLeaves3.61%Component of the total alkaloid fraction; specific percentage not consistently reported.Asia-Pacific Region
Alstonia scholarisBarkNot specifiedContains a complex mixture of indole alkaloids, including this compound derivatives.Asia-Pacific Region

Experimental Protocols

Extraction and Isolation of this compound Alkaloids from Picralima nitida Seeds

A robust method for the preparative separation of this compound and other major alkaloids from Picralima nitida seeds utilizes pH-zone-refining countercurrent chromatography (CCC). This technique separates compounds based on their pKa values and hydrophobicity.

Methodology:

  • Sample Preparation:

    • Grind dried Picralima nitida seeds to a fine powder.

    • Perform a preliminary extraction with a suitable organic solvent, such as methanol (B129727) or a dichloromethane-methanol mixture, to obtain a crude alkaloid extract.

    • Evaporate the solvent under reduced pressure to yield the crude extract.

  • pH-Zone-Refining Countercurrent Chromatography:

    • Apparatus: A high-speed counter-current chromatograph equipped with a multilayer coil.

    • Two-Phase Solvent System: A common system for alkaloid separation consists of methyl tert-butyl ether (MTBE), acetonitrile, and water. A typical ratio is 4:1:5 (v/v/v).

    • Stationary Phase: The upper organic phase of the solvent system is modified with an acidic retainer, typically trifluoroacetic acid (TFA), at a concentration of approximately 10 mM.

    • Mobile Phase: The lower aqueous phase is made basic by the addition of an eluter, such as ammonia (B1221849) or triethylamine, at a concentration of around 10 mM.

    • Procedure:

      • Fill the CCC coil with the stationary phase.

      • Dissolve the crude alkaloid extract in a mixture of the stationary and mobile phases.

      • Inject the sample into the CCC system.

      • Pump the mobile phase through the coil at a constant flow rate while the coil is rotating at a high speed (e.g., 800-1000 rpm).

      • Monitor the pH of the effluent continuously. Different alkaloids will elute in distinct pH zones.

      • Collect fractions and analyze them using methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

      • Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

General Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

  • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm x 250 mm) is typically suitable for the separation of indole alkaloids.

  • Mobile Phase: A gradient elution is often necessary to achieve good separation of complex alkaloid mixtures. A common mobile phase consists of:

    • Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

    • A typical gradient might run from 10% B to 90% B over 30-40 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

  • Detection: Indole alkaloids exhibit UV absorbance. A detection wavelength in the range of 220-280 nm is generally appropriate. A photodiode array (PDA) detector can be used to obtain the full UV spectrum for peak identification.

  • Quantification:

    • Prepare a standard stock solution of purified this compound of known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Prepare the sample for analysis by dissolving a known amount of the plant extract in the mobile phase and filtering it through a 0.45 µm syringe filter.

    • Inject the sample extract into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthesis of this compound

This compound is a monoterpenoid indole alkaloid derived from the precursor geissoschizine. The biosynthesis involves a series of enzymatic reactions that lead to the formation of its characteristic complex pentacyclic core.

Key Steps in the Biosynthetic Pathway:

  • Formation of Rhazimal: The biosynthesis is initiated by the oxidative cyclization of 19-E-geissoschizine, a reaction catalyzed by the enzyme Rhazimal Synthase (RHS) , a cytochrome P450 monooxygenase. This step forms the intermediate rhazimal.

  • Reduction to Rhazimol: Rhazimal is then reduced by Rhazimal Reductase (RHR) , an NADPH-dependent enzyme, to form rhazimol.

  • Final Cyclization to this compound: The final step is the cyclization of rhazimol to form the characteristic cage-like structure of this compound. This reaction is catalyzed by This compound Synthase (AKS) .

Visualization of the this compound Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound from the precursor geissoschizine.

Akuammiline_Biosynthesis Geissoschizine 19-E-Geissoschizine RHS Rhazimal Synthase (RHS) (Cytochrome P450) Rhazimal Rhazimal RHR Rhazimal Reductase (RHR) (NADPH-dependent) Rhazimol Rhazimol AKS This compound Synthase (AKS) This compound This compound RHS->Rhazimal RHR->Rhazimol AKS->this compound

Pharmacological Profile of Crude Akuammiline Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of crude extracts derived from Picralima nitida seeds, a source of akuammiline (B1256633) alkaloids. The document details the opioid receptor-mediated analgesic and anti-inflammatory properties of these extracts, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for the preparation of crude extracts and the execution of key pharmacological assays are provided to facilitate further research. Furthermore, this guide includes visualizations of the primary signaling pathways and experimental workflows, rendered in the DOT language for clarity and reproducibility. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutics based on these natural compounds.

Introduction

The seeds of the West African tree Picralima nitida, commonly known as akuamma, have a long history of use in traditional medicine for the management of pain, fever, and inflammatory conditions. The primary bioactive constituents responsible for these effects are a complex mixture of indole (B1671886) alkaloids, collectively referred to as this compound alkaloids. While numerous studies have focused on the pharmacology of isolated alkaloids such as akuammine, akuammidine, and pseudoakuammigine, there is a growing interest in understanding the pharmacological profile of the crude extracts, which may offer a synergistic or unique therapeutic profile. This guide provides an in-depth analysis of the pharmacological properties of crude this compound extracts, with a focus on their interactions with the opioid system.

Pharmacological Profile

The pharmacological activity of crude this compound extracts is primarily attributed to their interaction with opioid receptors, particularly the mu (µ) and kappa (κ) subtypes. This interaction underlies the observed analgesic and anti-inflammatory effects.

Opioid Receptor Activity

Crude extracts of Picralima nitida seeds have been shown to interact with opioid receptors, although the specific affinity and efficacy can vary depending on the extraction method and the alkaloid composition. The extracts contain a mixture of compounds with both agonist and antagonist activities at opioid receptors.

Table 1: Opioid Receptor Binding Affinity of Alkaloids found in Crude Extracts

AlkaloidReceptor SubtypeBinding Affinity (Ki)Reference
Akuammidineµ-opioid0.6 µM[1]
δ-opioid2.4 µM[1]
κ-opioid8.6 µM[1]
Akuammineµ-opioid0.5 µM[1]
Akuammicineκ-opioid0.2 µM[1]

Note: Data for crude extracts are limited; this table presents data for major constituent alkaloids.

Analgesic Activity

In vivo studies have consistently demonstrated the analgesic effects of crude Picralima nitida seed extracts in various models of nociception.

Table 2: In Vivo Analgesic Activity of Crude Picralima nitida Seed Extracts

Animal ModelAssayExtract TypeDoses TestedAnalgesic EffectReference
RatCarrageenan-induced paw edemaMethanolicUp to 300 mg/kg (i.p.)Potent and dose-dependent inhibition (IC50 = 102 mg/kg)[2]
RatAcetic acid-induced writhingAqueousNot specifiedReduced pain[2]
RatThermal nociceptive modelsAqueousNot specifiedReduced pain[2]
Anti-inflammatory Activity

The anti-inflammatory properties of crude this compound extracts have been well-documented in preclinical models.

Table 3: In Vivo Anti-inflammatory Activity of Crude Picralima nitida Seed Extracts

Animal ModelAssayExtract TypeDoses TestedAnti-inflammatory EffectReference
RatCarrageenan-induced paw edemaTotal crude alkaloidalNot specifiedDose-dependent activity[2]
RatAdjuvant-induced joint inflammationTotal crude alkaloidalNot specifiedDose-dependent activity[2]
Toxicological Profile

Toxicological studies on crude Picralima nitida seed extracts have reported varying degrees of toxicity. Acute toxicity studies in mice have indicated that aqueous extracts are slightly toxic, with a high LD50 of 9120.11 mg/kg.[3] However, other studies suggest the potential for hepatotoxicity and genotoxicity with chronic use, advising against long-term administration.[4] Some studies have found no significant toxic effects of ethanolic and aqueous extracts, even at high doses.[5]

Table 4: Toxicological Data for Crude Picralima nitida Seed Extracts

Study TypeAnimal ModelExtract TypeDoses TestedKey FindingsReference
Acute ToxicityMiceAqueousUp to 13620 mg/kg (oral)LD50: 9120.11 mg/kg (slightly toxic)[3]
Subchronic ToxicityRatsAqueous100, 200, 400 mg/kg/day (90 days)Genotoxic at all doses, potential hepatopathy[4]
Acute ToxicityMiceAqueous & Ethanolic300, 2000, 5000 mg/kgLD50 ≥ 2000 mg/kg, considered safe[5]
14-Day ToxicityWistar RatsAqueous100, 200, 400 mg/kgMild and selective toxicity with the liver as the target organ[6]

Experimental Protocols

This section provides detailed methodologies for the preparation of crude this compound extracts and the execution of key pharmacological assays.

Preparation of Crude Alkaloidal Extract

A common method for the extraction of total alkaloids from Picralima nitida seeds involves a multi-step solvent extraction process.

experimental_workflow cluster_extraction Crude Extract Preparation start Powdered P. nitida Seeds soxhlet Soxhlet Extraction (e.g., with CH2Cl2) start->soxhlet Step 1 re_extract Re-extraction (e.g., with MeOH) soxhlet->re_extract Step 2 acid_base Acid-Base Extraction (Aqueous HCl, then basify with NaOH) re_extract->acid_base Step 3 final_extract Final Organic Extraction (e.g., with CH2Cl2) acid_base->final_extract Step 4 dry Evaporation to Dryness final_extract->dry Step 5 crude_extract Crude Alkaloidal Extract dry->crude_extract Step 6

Caption: Workflow for the preparation of crude this compound extract.

Protocol:

  • Pulverization: Grind dried Picralima nitida seeds into a fine powder.

  • Initial Solvent Extraction: Perform a Soxhlet extraction of the powdered seeds with a non-polar solvent like dichloromethane (B109758) (CH2Cl2) for approximately 10 hours.[7]

  • Second Solvent Extraction: Air-dry the extracted seed material and re-extract with a more polar solvent such as methanol (B129727) (MeOH) for about 6 hours.[7]

  • Acid-Base Extraction:

    • Concentrate the methanolic extract to a gum-like consistency.

    • Re-extract the gum with an aqueous acidic solution (e.g., 2N HCl).

    • Filter the acidic extract and then basify it to a pH of approximately 9 using a concentrated NaOH solution.

    • Extract the alkaline solution with a non-polar solvent like dichloromethane.

  • Final Concentration: Concentrate the organic layers to dryness under reduced pressure to obtain the crude alkaloidal fraction.[7]

In Vivo Analgesic Assays

This test assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[8]

hot_plate_workflow cluster_hot_plate Hot Plate Test Workflow acclimatize Animal Acclimatization baseline Baseline Latency Measurement (55 ± 0.5°C) acclimatize->baseline administer Administer Crude Extract or Vehicle/Positive Control baseline->administer test Place Animal on Hot Plate and Start Timer administer->test record Record Latency (Paw Licking/Jumping) test->record analyze Data Analysis (% Increase in Latency) record->analyze

Caption: Experimental workflow for the hot plate test.

Protocol:

  • Apparatus: Use a hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5°C.

  • Animals: Wistar rats or Swiss albino mice are commonly used.

  • Procedure:

    • Gently place the animal on the hot plate.

    • Record the latency time for the animal to exhibit nociceptive responses, such as licking of the hind paw or jumping.

    • A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

    • Administer the crude extract or control substance and measure the post-drug latency at various time points.[8]

This test also evaluates central analgesic activity by measuring the latency of the tail-flick reflex in response to a thermal stimulus.[8]

Protocol:

  • Apparatus: Use a tail-flick analgesiometer with a radiant heat source.

  • Animals: Sprague-Dawley rats or other suitable rodent strains.

  • Procedure:

    • Gently restrain the animal with its tail positioned over the radiant heat source.

    • Apply the heat stimulus to the tail and measure the time taken for the rat to flick its tail away.

    • Administer the crude extract or control and measure the tail-flick latency at different time intervals.[8]

In Vivo Anti-inflammatory Assay

This is a widely used model to screen for acute anti-inflammatory activity.

Protocol:

  • Animals: Wistar rats or Swiss albino mice.

  • Procedure:

    • Measure the initial paw volume of the animals using a plethysmometer.

    • Administer the crude this compound extract, a vehicle control, or a positive control (e.g., indomethacin) orally or intraperitoneally.

    • After a specified pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar surface of the hind paw.

    • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Signaling Pathways

The analgesic and other central nervous system effects of crude this compound extracts are primarily mediated through the activation or inhibition of mu (µ) and kappa (κ) opioid receptors, which are G-protein coupled receptors (GPCRs).

Mu-Opioid Receptor (µOR) Signaling

Activation of µORs by agonist components of the crude extract leads to a cascade of intracellular events resulting in analgesia.

mu_opioid_signaling cluster_mu_pathway Mu-Opioid Receptor Signaling Pathway ligand This compound Agonist (from Crude Extract) mu_receptor μ-Opioid Receptor (GPCR) ligand->mu_receptor Binds to g_protein Gi/o Protein mu_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channels Ion Channels (Ca2+ influx ↓, K+ efflux ↑) g_protein->ion_channels Modulates camp cAMP adenylyl_cyclase->camp Decreases production of pka Protein Kinase A (PKA) camp->pka Inhibits neurotransmitter Neurotransmitter Release ↓ ion_channels->neurotransmitter Leads to analgesia Analgesia neurotransmitter->analgesia

Caption: Simplified mu-opioid receptor signaling cascade.

Kappa-Opioid Receptor (κOR) Signaling

The interaction of this compound alkaloids with κORs can lead to analgesia but may also be associated with dysphoric effects.

kappa_opioid_signaling cluster_kappa_pathway Kappa-Opioid Receptor Signaling Pathway ligand This compound Ligand (from Crude Extract) kappa_receptor κ-Opioid Receptor (GPCR) ligand->kappa_receptor Binds to g_protein Gi/o Protein kappa_receptor->g_protein Activates mapk MAPK Pathway (e.g., p38, JNK) g_protein->mapk Activates ion_channels Ion Channels (Ca2+ influx ↓, K+ efflux ↑) g_protein->ion_channels Modulates cellular_response Cellular Response (Analgesia, Dysphoria) mapk->cellular_response ion_channels->cellular_response

Caption: Overview of kappa-opioid receptor signaling.

Conclusion

Crude this compound extracts from Picralima nitida seeds exhibit a complex pharmacological profile, with significant analgesic and anti-inflammatory activities primarily mediated through interactions with the opioid system. The presence of multiple alkaloids with varying affinities and efficacies at different opioid receptor subtypes contributes to the overall therapeutic potential of the crude extract. While promising, further research is warranted to fully characterize the synergistic or antagonistic interactions between the constituent alkaloids and to establish a more definitive safety profile for the crude extract. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for future investigations into the therapeutic applications of these natural compounds.

References

Historical perspective on the traditional uses of akuammiline-containing plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Traditional Uses and Pharmacology of Akuammiline-Containing Plants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive historical and pharmacological perspective on plants containing This compound (B1256633) and related indole (B1671886) alkaloids. It bridges the gap between traditional ethnobotanical knowledge and modern scientific investigation, offering valuable insights for natural product research and drug development. The content covers the traditional applications of key plants, quantitative pharmacological data, detailed experimental protocols, and the molecular mechanisms underlying their therapeutic effects.

Historical Perspective on Traditional Uses

For centuries, indigenous communities, particularly in West and Central Africa and Europe, have utilized specific plants for their medicinal properties. These plants, rich in complex indole alkaloids of the this compound class, formed a cornerstone of traditional medicine for treating a wide range of ailments. The most prominent among these are Picralima nitida (Akuamma), Alstonia boonei (God's Tree), and Vinca minor (Lesser Periwinkle).

Picralima nitida (Akuamma)

Native to tropical West Africa, Picralima nitida is a vital component of traditional medicine, especially in Nigeria, Ghana, and the Ivory Coast.[1][2] The seeds, known colloquially as "Akuamma," are the most commonly used part.

  • Pain and Inflammation: The primary traditional use of Akuamma seeds is as an analgesic and anti-inflammatory.[1][2] They are crushed into a powder and ingested to alleviate pain from various conditions, including rheumatism and other inflammatory disorders.[3] This traditional application has led to the commercialization of standardized 250 mg capsules of powdered seeds in Ghana for pain relief.

  • Fever and Malaria: A decoction of the seeds, fruit rind, or stem bark is traditionally used to treat fever and malaria. Its bitter taste is often associated with its antimalarial properties.

  • Gastrointestinal Ailments: The seeds are also a traditional remedy for diarrhea and other gastrointestinal disorders.

  • Other Uses: Ethnobotanical records also document its use for hypertension, jaundice, and diabetes.

Alstonia boonei (God's Tree)

Alstonia boonei is a large deciduous tree found across West Africa. It is highly valued in traditional medicine, and its stem bark is listed in the African Pharmacopoeia as an antimalarial drug.

  • Malaria and Fever: The stem bark is extensively used in decoctions to treat malaria and associated fevers. This is its most well-documented and scientifically validated traditional use.

  • Pain and Rheumatic Conditions: The bark possesses analgesic and anti-inflammatory properties and is used to manage rheumatic pains and other inflammatory conditions.

  • Other Ailments: Traditional applications also include the treatment of intestinal worm infections, diarrhea, insomnia, and as an antivenom for snake bites.

Vinca minor (Lesser Periwinkle)

Native to Europe and parts of Asia, Vinca minor has a long history in European folk medicine dating back to Roman times.

  • Bleeding (Hemorrhage): Historically, the leaves were steeped in wine and consumed to stop internal and external bleeding, including excessive menstrual bleeding and bleeding from wounds or gums.

  • Gastrointestinal and Oral Health: Due to its astringent properties, the leaves were chewed to treat toothaches and bleeding gums and used in remedies for diarrhea.

  • Neurological and Cognitive Use: Traditional use also points towards applications for nervous disorders and what might be described today as age-related cognitive decline, including memory loss and dizziness.

Quantitative Pharmacological Data

While traditional preparations often lack standardized dosages, modern pharmacological studies have quantified the bioactivities of extracts and isolated alkaloids from these plants. The following tables summarize key quantitative data from in vivo and in vitro experiments.

Table 1: In Vivo Pharmacological Activity of Plant Extracts

Plant SpeciesExtract TypePart UsedAnimal ModelAssayDose / RouteResult (% Inhibition / Effect)Reference(s)
Picralima nitidaMethanolStem BarkRatCarrageenan-induced paw edema100-400 mg/kg p.o.Significant, dose-dependent edema reduction
Picralima nitidaMethanolFruitRatCarrageenan-induced paw edema300 mg/kg i.p.72.2% inhibition
Alstonia booneiEthanol (B145695)Stem BarkMouseP. berghei (Suppressive Test)100-400 mg/kg p.o.45.7% - 74.7% chemosuppression
Alstonia booneiAqueousLeafMouseP. berghei (Suppressive Test)100-400 mg/kg p.o.39.5% - 71.3% chemosuppression
Alstonia booneiMethanolLeafMouseP. berghei (Suppressive Test)500 mg/kg p.o.97.8% chemosuppression

Table 2: In Vitro Activity of Plant Extracts and Alkaloids

Plant/CompoundExtract/CompoundAssayTarget/ModelResult (IC₅₀ / Kᵢ)Reference(s)
Picralima nitidaMethanol ExtractAntimalarialP. falciparum W2 strainIC₅₀: 10.9 µg/mL
Picralima nitidaFruit Rind ExtractAntimalarialP. falciparumIC₅₀: 1.581 µg/mL
Picralima nitidaStem Bark ExtractAntimalarialP. falciparumIC₅₀: 0.545 µg/mL
Pseudo-akuammigineIsolated AlkaloidOpioid Receptor Bindingµ-Opioid ReceptorKᵢ: ~2.6 - 5.2 µM
Akuammine (B1666748)Isolated AlkaloidOpioid Receptor Bindingµ-Opioid ReceptorKᵢ: ~2.6 - 5.2 µM
Akuammicine (B1666747)Isolated AlkaloidOpioid Receptor Bindingκ-Opioid ReceptorAgonist Activity

Key Experimental Protocols

The validation of traditional claims relies on robust and reproducible experimental methodologies. This section details the core protocols used to investigate the analgesic, anti-inflammatory, and receptor-binding properties of this compound-containing plant extracts and their isolated alkaloids.

Total Alkaloid Extraction and Isolation

This protocol describes a general method for extracting the total alkaloidal fraction from plant material, such as P. nitida seeds.

  • Defatting: The dried, powdered plant material (e.g., 1.5 kg) is first macerated in a non-polar solvent like petroleum ether for 48 hours to remove lipids, oils, and waxes. The solvent is then filtered off.

  • Alkaloid Extraction: The defatted plant material is air-dried and subsequently extracted with 70% ethanol using cold maceration for 72 hours. This step is often repeated to ensure exhaustive extraction.

  • Acid-Base Extraction (Purification):

    • The ethanolic extract is concentrated under reduced pressure using a rotary evaporator.

    • The resulting residue is acidified with an appropriate acid (e.g., 5% HCl) and filtered to remove non-alkaloidal materials.

    • The acidic aqueous solution is then made alkaline (e.g., with NH₄OH to pH 9-10), causing the free alkaloids to precipitate.

    • The crude alkaloid precipitate is collected and can be further purified using techniques like column chromatography.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of a test substance.

  • Animals: Wistar rats (150-200g) are typically used. Animals are fasted overnight with free access to water before the experiment.

  • Grouping and Dosing: Animals are divided into groups: a negative control (vehicle), a positive control (e.g., Diclofenac, 20 mg/kg), and test groups receiving various doses of the plant extract (e.g., 100, 200, 400 mg/kg) orally (p.o.).

  • Induction of Edema: One hour after administration of the test substance or control, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Opioid Receptor Binding Assay: Competitive Radioligand Binding

This in vitro assay determines the binding affinity (Kᵢ) of a test compound (e.g., pseudo-akuammigine) for a specific receptor by measuring its ability to displace a known high-affinity radioligand.

  • Materials:

    • Receptor Source: Cell membranes from cell lines stably expressing the human mu-opioid receptor (µOR).

    • Radioligand: A high-affinity µOR ligand labeled with tritium, such as [³H]-DAMGO.

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Test Compound: The isolated alkaloid or extract fraction.

    • Non-specific Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM Naloxone).

  • Procedure:

    • In a 96-well plate, incubate the receptor membranes (10-20 µg protein/well) with a fixed concentration of the radioligand (e.g., 0.5-1.0 nM [³H]-DAMGO).

    • Add varying concentrations of the unlabeled test compound across a wide range (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Include wells for "total binding" (no test compound) and "non-specific binding" (with Naloxone).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) Where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Molecular Mechanisms and Signaling Pathways

The analgesic effects of this compound alkaloids are primarily mediated through their interaction with the endogenous opioid system. These compounds act as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs).

Opioid Receptor Activation and G-Protein Signaling

Alkaloids such as pseudo-akuammigine and akuammine are agonists at the µ-opioid receptor (µOR), while akuammicine is an agonist at the κ-opioid receptor (κOR). Upon binding, the agonist induces a conformational change in the receptor, activating the associated heterotrimeric G-protein (Gαi/o). This activation leads to two primary downstream events inside the neuron:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP). This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.

  • Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and opens G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K⁺ ions. This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. The Gβγ subunit also inhibits voltage-gated Ca²⁺ channels, reducing calcium influx and subsequent neurotransmitter release (e.g., substance P, glutamate) from the presynaptic terminal.

Together, these actions reduce nociceptive signal transmission, resulting in analgesia.

G_Protein_Signaling cluster_ligand Receptor μ-Opioid Receptor (μOR) Inactive G_Protein Gαi GDP Gβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein:ga->AC Inhibits GIRK GIRK K+ Channel G_Protein:gbg->GIRK Opens ATP ATP K_ion GIRK->K_ion Efflux Alkaloid This compound Alkaloid (Agonist) Alkaloid->Receptor:head Binds cAMP cAMP ATP->cAMP

Caption: Canonical G-protein signaling pathway activated by an this compound alkaloid agonist at the µ-opioid receptor.

Biased Agonism

Recent research has focused on "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). The G-protein pathway is primarily associated with analgesia, whereas the β-arrestin pathway is linked to adverse effects like respiratory depression and tolerance. Some this compound alkaloids and their derivatives have been shown to be G-protein biased agonists, making them attractive candidates for developing safer opioid analgesics.

Biased_Agonism cluster_ligands cluster_pathways Intracellular Pathways cluster_effects Biased_Agonist Biased this compound Agonist Receptor μ-Opioid Receptor Biased_Agonist->Receptor G_Protein G-Protein Pathway (Gαi/o) Receptor->G_Protein Strongly Activates Arrestin β-Arrestin Pathway Receptor->Arrestin Weakly / No Activation Analgesia Therapeutic Effect (Analgesia) G_Protein->Analgesia Side_Effects Adverse Effects (e.g., Resp. Depression) Arrestin->Side_Effects

Caption: Logical diagram illustrating the concept of biased agonism, where an agonist preferentially activates the therapeutic G-protein pathway over the adverse effect-related β-arrestin pathway.

Experimental Workflow Visualization

The process from traditional knowledge to a potential drug lead follows a logical scientific workflow. This involves ethnobotanical research, phytochemical analysis, and a tiered screening process to identify and characterize active compounds.

Experimental_Workflow Plant Plant Material (e.g., P. nitida seeds) Extraction Crude Extract Preparation Plant->Extraction Screening In Vitro / In Vivo Screening (e.g., Anti-inflammatory assay) Extraction->Screening Fractionation Bioactivity-Guided Fractionation (HPLC) Screening->Fractionation Active Isolation Pure Compound Isolation Fractionation->Isolation Binding Receptor Binding Assay (μOR, κOR) Isolation->Binding Functional Functional Assay (cAMP, β-arrestin) Binding->Functional High Affinity Lead Lead Compound Identified Functional->Lead Potent & Biased

Caption: A typical experimental workflow for the bioactivity-guided isolation and characterization of alkaloids from medicinal plants.

References

Preliminary In-Vitro Bioactivity Screening of Akuammiline Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro bioactivity screening of akuammiline (B1256633) alkaloids, a class of monoterpene indole (B1671886) alkaloids with emerging therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development in this area.

Quantitative Bioactivity Data

The following tables summarize the reported in-vitro bioactivity of various this compound derivatives, focusing on their anti-inflammatory and cytotoxic properties.

Table 1: Anti-Inflammatory Activity of this compound Derivatives
CompoundCell LineAssayEndpointIC50 (µM)Reference
Derivative 9RA-FLSsProliferationInhibition3.22 ± 0.29[1][2]
Derivative 17cRA-FLSsProliferationInhibition3.21 ± 0.31[1][2]

RA-FLSs: Rheumatoid Arthritis Fibroblast-Like Synoviocytes

Table 2: Cytotoxic Activity of this compound Bisindole Alkaloids
CompoundCell LineCancer TypeIC50 (µM)Reference
Bisindole Alkaloid 7KBOral Epidermoid Carcinoma0.3 - 8.3
Vincristine-resistant KBOral Epidermoid Carcinoma0.3 - 8.3
PC-3Prostate Cancer0.3 - 8.3
LNCaPProstate Cancer0.3 - 8.3
MCF7Breast Cancer0.3 - 8.3
MDA-MB-231Breast Cancer0.3 - 8.3
HT-29Colorectal Cancer0.3 - 8.3
HCT 116Colorectal Cancer0.3 - 8.3
A549Lung Cancer0.3 - 8.3
Bisindole Alkaloid 8KBOral Epidermoid Carcinoma0.3 - 8.3
Vincristine-resistant KBOral Epidermoid Carcinoma0.3 - 8.3
PC-3Prostate Cancer0.3 - 8.3
LNCaPProstate Cancer0.3 - 8.3
MCF7Breast Cancer0.3 - 8.3
MDA-MB-231Breast Cancer0.3 - 8.3
HT-29Colorectal Cancer0.3 - 8.3
HCT 116Colorectal Cancer0.3 - 8.3
A549Lung Cancer0.3 - 8.3

Experimental Protocols

The following section details the methodologies for the key in-vitro bioactivity assays cited in this guide.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs) or cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the specific experiment.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the bioactivity screening of this compound.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Add this compound Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan (add DMSO) incubate3->dissolve read Measure Absorbance (570 nm) dissolve->read calculate Calculate % Viability read->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for determining the IC50 of this compound derivatives using the MTT assay.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α, IL-1 receptor TNFR, IL-1R stimulus->receptor ikk IKK Complex (Activated) receptor->ikk Activation Cascade ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb ikb IκB ub_ps Ubiquitination & Proteasomal Degradation ikb->ub_ps Degradation nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ikb_nfkb->ikb Phosphorylation ikb_nfkb->nfkb Release dna DNA (κB sites) nfkb_nuc->dna Binding transcription Gene Transcription (Pro-inflammatory mediators) dna->transcription Activation

Caption: The canonical NF-κB signaling pathway, a key regulator of inflammation.

References

The Chemical Diversity of the Akuammiline Alkaloid Family: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The akuammiline (B1256633) alkaloids are a fascinating and structurally complex family of monoterpenoid indole (B1671886) alkaloids.[1] Characterized by a rigid, cage-like architecture, these natural products have garnered significant attention from the scientific community due to their profound chemical diversity and a wide array of promising pharmacological activities.[2][3] This technical guide provides an in-depth exploration of the this compound alkaloid family, tailored for researchers, scientists, and drug development professionals. It covers their structural variety, biosynthetic origins, key experimental protocols, and biological activities, with a focus on quantitative data and mechanistic insights.

Structural Diversity and Classification

The this compound alkaloids are distinguished by their intricate pentacyclic framework, which arises from the biosynthetic cyclization of geissoschizine, forming a crucial bond between the C-7 and C-16 positions.[4] This structural feature results in a highly constrained and compact molecular architecture. The family is named after this compound, one of its representative members.[4] The diversity within this family stems from variations in oxidation patterns, substitutions, and rearrangements of the core scaffold.

Key members of the this compound alkaloid family include:

  • Strictamine: A prototypical member of the family.

  • Echitamine: One of the earliest discovered this compound alkaloids, known for its cytotoxic properties.

  • Pseudoakuammigine: An alkaloid with demonstrated opioid activity.

  • Corymine (B1239757): Recognized for its antagonistic activity at the glycine (B1666218) receptor.

  • Vincorine: A member with a challenging tetracyclic core that has been a target of total synthesis.

  • Aspidophylline A: A complex furoindoline-containing alkaloid.

  • Scholarisine A: Possesses an unprecedented bridged lactone within its cage-like structure.

The structural variations among these alkaloids are the basis for their diverse biological activities, making them attractive targets for both isolation from natural sources and complex total synthesis.

Biosynthesis of the this compound Core

The biosynthesis of this compound alkaloids is a complex enzymatic cascade that begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor to all monoterpenoid indole alkaloids. Following a series of transformations, the key intermediate, geissoschizine, is formed. The defining step in this compound biosynthesis is the intramolecular C7-C16 bond formation in geissoschizine, a reaction catalyzed by specific cytochrome P450 enzymes.

Recent research has identified key enzymes in this pathway, including:

  • Rhazimal Synthase (RHS): Catalyzes the formation of rhazimal from geissoschizine.

  • Rhazimal Reductase (RHR): Reduces rhazimal to rhazimol.

  • This compound Synthase (AKS): An acyltransferase that converts rhazimol to this compound.

The elucidation of this pathway opens avenues for synthetic biology approaches to produce these complex molecules and their analogs.

Akuammiline_Biosynthesis Biosynthetic Pathway of this compound Alkaloids cluster_precursors Core Precursors cluster_pathway Main Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Multiple Steps Rhazimal Rhazimal Geissoschizine->Rhazimal Rhazimal Synthase (RHS) Rhazimol Rhazimol Rhazimal->Rhazimol Rhazimal Reductase (RHR) This compound This compound Rhazimol->this compound This compound Synthase (AKS)

Caption: Simplified biosynthetic pathway of this compound alkaloids.

Biological Activities and Quantitative Data

The structural diversity of the this compound family translates into a broad spectrum of biological activities. These compounds interact with a variety of molecular targets, leading to distinct pharmacological effects.

Opioid Receptor Activity

Several this compound alkaloids have been identified as ligands for opioid receptors. While comprehensive quantitative data is still emerging, studies have shown that alkaloids such as akuammine (B1666748) and pseudoakuammigine exhibit micromolar affinity for the mu-opioid receptor. Akuammidine, a related alkaloid, has shown a preference for mu-opioid binding sites with Ki values of 0.6 µM.

AlkaloidTarget ReceptorActivity/AffinityReference
Akuammidineµ-opioidKi = 0.6 µM
δ-opioidKi = 2.4 µM
κ-opioidKi = 8.6 µM
PseudoakuammigineOpioid ReceptorsOpioid activity in vivo

Table 1: Opioid Receptor Activity of Selected this compound Alkaloids.

Cytotoxic and Anti-Cancer Activity

Echitamine has been a focal point of research for its cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to induce cell death in a concentration-dependent manner. The mechanism of action is thought to involve the induction of lipid peroxidation and the depletion of cellular glutathione (B108866) levels.

Cell LineIC50 of Echitamine ChlorideReference
HeLaConcentration-dependent killing
HepG2Concentration-dependent killing
HL60Concentration-dependent killing
KBMost sensitive among tested lines
MCF-7Concentration-dependent killing
Ehrlich Ascites Carcinoma (in vivo)Optimum dose: 12 mg/kg

Table 2: Cytotoxicity of Echitamine Chloride against Various Cancer Cell Lines.

Echitamine_Cytotoxicity Proposed Mechanism of Echitamine Cytotoxicity Echitamine Echitamine Cell Cancer Cell Echitamine->Cell Enters ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Induces LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation GSH_Depletion Glutathione (GSH) Depletion ROS->GSH_Depletion Apoptosis Apoptosis / Cell Death LipidPeroxidation->Apoptosis GSH_Depletion->Apoptosis

Caption: Echitamine's proposed cytotoxic mechanism.

Glycine Receptor Antagonism

Corymine has been identified as an antagonist of the glycine receptor (GlyR), an ionotropic receptor that mediates inhibitory neurotransmission. Glycine receptors are ligand-gated chloride channels; their activation leads to chloride influx and hyperpolarization of the neuron, thus inhibiting neuronal firing. As a competitive antagonist, corymine likely binds to the same site as glycine, preventing the channel from opening and thereby blocking the inhibitory signal.

Corymine_GlyR_Antagonism Mechanism of Corymine at the Glycine Receptor cluster_normal Normal GlyR Function cluster_antagonism Corymine Antagonism Glycine Glycine GlyR_closed Glycine Receptor (Closed) Glycine->GlyR_closed Binds GlyR_open Glycine Receptor (Open) GlyR_closed->GlyR_open Activates GlyR_blocked Glycine Receptor (Blocked) GlyR_closed->GlyR_blocked Blocks Activation Cl_influx Cl- Influx GlyR_open->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Corymine Corymine Corymine->GlyR_closed Competitively Binds No_Cl_influx No Cl- Influx GlyR_blocked->No_Cl_influx No_inhibition No Inhibition No_Cl_influx->No_inhibition

Caption: Corymine's competitive antagonism at the glycine receptor.

Anti-inflammatory and Anti-malarial Activities

The this compound family has also been investigated for other therapeutic properties. Certain synthetic derivatives have shown promising inhibitory effects on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (FLSs) with IC50 values in the low micromolar range. Additionally, the traditional use of plants containing these alkaloids for treating fevers and malaria suggests potential anti-malarial activity, though more quantitative in vitro studies are needed to confirm this for specific this compound members.

CompoundBiological ActivityIC50 ValueReference
Derivative 9Inhibition of RA-FLS proliferation3.22 ± 0.29 µM
Derivative 17cInhibition of RA-FLS proliferation3.21 ± 0.31 µM

Table 3: Anti-inflammatory Activity of Synthetic this compound Derivatives.

Experimental Protocols

The complex structures of this compound alkaloids present significant challenges to their isolation and synthesis. The following sections provide an overview of key experimental methodologies.

Isolation of Echitamine from Alstonia scholaris

Echitamine is commonly isolated from the stem bark of Alstonia scholaris. A general protocol involves the following steps:

  • Extraction: The powdered stem bark is percolated with 95% ethanol (B145695) for an extended period (e.g., two months) to extract the crude alkaloids. The resulting solution is filtered and concentrated.

  • Re-extraction: The crude ethanol extract is then re-extracted with a solvent such as ethyl acetate (B1210297) to partition the alkaloids.

  • Chromatographic Separation: The ethyl acetate extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the different fractions.

  • Fraction Analysis: Thin-Layer Chromatography (TLC) is used to monitor the separation and identify fractions containing the target compound.

  • Purification and Recrystallization: Fractions containing pure echitamine are pooled and concentrated. The pure compound is then obtained as a white crystal through recrystallization from a suitable solvent system (e.g., n-hexane:ethyl acetate).

Isolation_Workflow General Workflow for Echitamine Isolation Start Powdered Stem Bark (Alstonia scholaris) Percolation Percolation with 95% Ethanol Start->Percolation Concentration1 Filtration & Concentration Percolation->Concentration1 Reextraction Re-extraction with Ethyl Acetate Concentration1->Reextraction ColumnChrom Silica Gel Column Chromatography Reextraction->ColumnChrom TLC TLC Analysis ColumnChrom->TLC Monitor Pooling Pooling of Pure Fractions TLC->Pooling Recrystallization Recrystallization Pooling->Recrystallization End Pure Echitamine Recrystallization->End

Caption: Workflow for isolating echitamine from its natural source.

Total Synthesis of (-)-Vincorine

The total synthesis of vincorine is a significant achievement in organic chemistry, showcasing advanced synthetic strategies. The nine-step enantioselective synthesis by MacMillan and coworkers is a notable example.

Key Steps:

  • Diels-Alder/Iminium Cyclization Cascade: A stereoselective organocatalytic cascade reaction is employed to construct the tetracyclic core of vincorine in a single step from achiral precursors. This reaction sets the crucial stereochemistry of the molecule.

  • Azepanyl Ring Formation: The challenging seven-membered azepanyl ring is installed via a single electron-mediated cyclization, initiated from an acyl telluride precursor.

  • Final Hydrogenation: The synthesis is completed by a selective hydrogenation of a terminal allene (B1206475) functionality to yield (-)-vincorine.

This concise synthesis, achieved in 9 steps with a 9% overall yield, provides efficient access to the vincorine scaffold for further biological investigation.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound alkaloids like echitamine can be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Overview:

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test alkaloid (e.g., echitamine chloride) and incubated for a defined period (e.g., 24, 48, or 72 hours). Control wells (untreated cells and vehicle control) are included.

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.

Conclusion and Future Directions

The this compound alkaloids represent a rich and diverse family of natural products with significant potential for drug discovery. Their complex, cage-like structures continue to challenge and inspire synthetic chemists, while their varied biological activities offer numerous avenues for pharmacological investigation. Future research in this field will likely focus on:

  • Discovery of Novel Analogs: Both through isolation from new natural sources and through divergent synthetic strategies to create libraries of novel compounds.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways of these alkaloids to better understand their therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for their biological activities, guiding the design of more potent and selective drug candidates.

  • Synthetic Biology: Harnessing the biosynthetic enzymes of the this compound pathway to produce these complex molecules in microbial hosts.

This in-depth guide serves as a foundational resource for researchers poised to explore the vast chemical and biological landscape of the this compound alkaloid family. The continued exploration of these remarkable natural products holds great promise for the development of new therapeutic agents.

References

Akuammiline Alkaloids: A Technical Guide to Their Potential as Lead Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The akuammiline (B1256633) alkaloids, a diverse family of monoterpene indole (B1671886) alkaloids, have emerged as a compelling class of natural products with significant potential in drug discovery.[1] Isolated from various plant species, particularly those of the Apocynaceae family, these compounds exhibit a broad spectrum of pharmacological activities, including opioid, cytotoxic, and anti-inflammatory effects.[1][2][3] Their complex and rigid polycyclic structures present both a challenge and an opportunity for medicinal chemists, offering unique scaffolds for the development of novel therapeutics.[4] This technical guide provides a comprehensive overview of the pharmacological activities of key this compound alkaloids, detailed experimental protocols for their evaluation, and a summary of quantitative data to facilitate their assessment as lead compounds in drug discovery programs.

Pharmacological Activities and Quantitative Data

This compound alkaloids have demonstrated a range of biological activities, with several members of the family showing promise in different therapeutic areas. The following tables summarize the key quantitative data associated with their opioid, cytotoxic, and anti-proliferative activities.

Opioid Receptor Binding Affinity

Several this compound alkaloids have been shown to interact with opioid receptors, suggesting their potential for the development of novel analgesics.[3] The binding affinities (Ki) for mu (µ), delta (δ), and kappa (κ) opioid receptors have been determined for key compounds.

AlkaloidReceptorKi (µM)Activity
Akuammidine µ0.6Agonist
δ2.4-
κ8.6-
Akuammine µ0.5Antagonist
Akuammicine κ0.2Full Agonist
Data sourced from Menzies et al., 1998.[3]
Cytotoxic Activity of Echitamine

Echitamine, a prominent this compound alkaloid, has demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.[5]

Cell LineIC50 (µg/mL)
KB Most Sensitive
HeLa Concentration-dependent killing
HepG2 Concentration-dependent killing
HL60 Concentration-dependent killing
MCF-7 Concentration-dependent killing
Data from Jagetia & Baliga, 2005. Note: Specific IC50 values were not provided in the abstract, but KB cells were identified as the most sensitive.[5]
Anti-inflammatory and Analgesic Activity of Pseudoakuammigine

Pseudoakuammigine has been investigated for its anti-inflammatory and analgesic properties, demonstrating dose-dependent effects in preclinical models.[4]

AssayCompoundED50 (µM)
Analgesic (Rat Tail Flick) Pseudoakuammigine10
Morphine2.9
Indomethacin6.3
Data from Duwiejua et al., 2002.[4]

In the carrageenan-induced rat paw edema model, pseudoakuammigine demonstrated a dose-dependent inhibition of paw swelling. At a dose of 50 mg/kg, it reduced the mean maximal paw swelling to 59.5% of the control value.[4]

Anti-proliferative Activity of this compound Derivatives in Rheumatoid Arthritis

Synthetic derivatives of this compound alkaloids have shown promising activity in inhibiting the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (FLS), key cells involved in the pathogenesis of rheumatoid arthritis.

CompoundIC50 (µM) on MH7A cells
Compound 6 < 10
Compound 9 3.22 ± 0.29
Compound 17a < 10
Compound 17c 3.21 ± 0.31
Compound 17d < 10
Compound 17f < 10
Data from Li et al., 2023.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the pharmacological activities of this compound alkaloids. The following sections provide generalized protocols for the key experiments cited.

Opioid Receptor Radioligand Binding Assay

This assay determines the binding affinity of a compound to opioid receptors by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target opioid receptor (µ, δ, or κ).

  • Radioligand (e.g., [³H]DAMGO for µ-receptors).

  • Test compound (this compound alkaloid).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Non-specific binding control (e.g., naloxone).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a microplate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of naloxone).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[2][4]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Target cancer cell lines (e.g., HeLa, HepG2, MCF-7).

  • Cell culture medium.

  • Test compound (e.g., echitamine).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a detergent-based solution).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log concentration of the test compound to determine the IC50 value.[3][6]

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the anti-inflammatory activity of a compound.

Materials:

  • Rats (e.g., Wistar or Sprague-Dawley).

  • Test compound (e.g., pseudoakuammigine).

  • Carrageenan solution (1% in saline).

  • Plethysmometer.

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the experimental conditions.

  • Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound or vehicle control to the rats (e.g., orally or intraperitoneally).

  • Induction of Edema: After a predetermined time (e.g., 30-60 minutes), inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.[5][7][8]

Fibroblast-Like Synoviocyte (FLS) Proliferation Assay (CCK-8 Assay)

This assay is used to evaluate the effect of compounds on the proliferation of FLS, which is relevant for rheumatoid arthritis research.

Materials:

  • Rheumatoid arthritis fibroblast-like synoviocytes (e.g., MH7A cell line).

  • Cell culture medium.

  • Test compound (this compound derivative).

  • Cell Counting Kit-8 (CCK-8) solution.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the FLS into a 96-well plate at an appropriate density.

  • Compound Treatment: After cell attachment, treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24 hours).

  • CCK-8 Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.[9][10][11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

opioid_signaling This compound This compound (e.g., Akuammidine) OpioidReceptor Opioid Receptor (e.g., µ-receptor) This compound->OpioidReceptor Binds G_protein G-protein (αβγ) OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Analgesia) PKA->CellularResponse Phosphorylates Targets

Caption: Opioid Receptor Signaling Pathway for this compound Agonists.

cytotoxicity_workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells treat_cells Add this compound Alkaloid (e.g., Echitamine) at various concentrations seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent and incubate incubate_cells->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental Workflow for MTT-based Cytotoxicity Assay.

anti_inflammatory_workflow start Start baseline_measure Measure Baseline Paw Volume in Rats start->baseline_measure administer_drug Administer this compound Alkaloid (e.g., Pseudoakuammigine) baseline_measure->administer_drug induce_edema Inject Carrageenan into Paw administer_drug->induce_edema measure_edema Measure Paw Volume at Time Intervals induce_edema->measure_edema analyze_data Calculate % Inhibition of Edema measure_edema->analyze_data end End analyze_data->end

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

This compound alkaloids represent a rich and underexplored source of potential lead compounds for drug discovery. Their diverse pharmacological activities, spanning from opioid receptor modulation to potent cytotoxicity and anti-inflammatory effects, underscore their therapeutic potential. The complex molecular architectures of these natural products provide a unique starting point for the design of novel drugs with potentially new mechanisms of action. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the systematic evaluation of this compound alkaloids and their derivatives as they progress through the drug discovery pipeline. Further investigation into the structure-activity relationships, mechanisms of action, and safety profiles of these compounds is warranted to fully unlock their therapeutic promise.

References

Methodological & Application

Enantioselective Pathways to Akuammiline Alkaloids: A Guide to Total Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective total synthesis of akuammiline (B1256633) alkaloids, a class of structurally complex indole (B1671886) alkaloids with significant biological activities. The intricate molecular architecture of these compounds has made them challenging targets for synthetic chemists. This guide focuses on key strategies that have emerged in recent years, offering insights into the construction of their characteristic polycyclic frameworks with high stereocontrol.

Introduction to this compound Alkaloids

The this compound alkaloids are a family of monoterpenoid indole alkaloids characterized by a caged, polycyclic core structure.[1] Members of this family have demonstrated a range of biological activities, making them attractive targets for medicinal chemistry and drug development.[2] However, their structural complexity, often featuring multiple contiguous stereocenters and strained ring systems, presents a formidable challenge to synthetic chemists.[1] This document outlines three distinct and successful enantioselective total synthesis strategies for the production of key this compound alkaloids, providing detailed protocols and comparative data to aid researchers in this field.

Key Enantioselective Strategies and Comparative Data

Three prominent strategies for the enantioselective total synthesis of this compound alkaloids are highlighted below: the MacMillan organocatalytic cascade for (-)-vincorine, the Ma intramolecular oxidative coupling for (-)-vincorine, and the Snyder asymmetric propargylation for a formal synthesis of (+)-strictamine. A summary of the key quantitative data for each approach is presented in the tables below for easy comparison.

MacMillan's Organocatalytic Diels-Alder/Iminium Cyclization Cascade

Professor David W.C. MacMillan's group at Princeton University developed a concise and highly enantioselective nine-step total synthesis of (-)-vincorine.[3][4] The cornerstone of this strategy is an organocatalytic Diels-Alder/iminium ion cyclization cascade that efficiently constructs the tetracyclic core of the molecule in a single step with excellent enantioselectivity.

Table 1: Quantitative Data for MacMillan's Synthesis of (-)-Vincorine

Step No.ReactionProductYield (%)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (dr)
3Organocatalytic Diels-Alder/Iminium CyclizationTetracyclic amine7095-
9Final Hydrogenation(-)-Vincorine80->20:1
Overall 9 Steps (-)-Vincorine ~9 - -
Ma's Intramolecular Oxidative Coupling

Professor Dawei Ma's research group at the Shanghai Institute of Organic Chemistry reported an eighteen-step enantioselective total synthesis of (-)-vincorine. A key feature of this synthesis is a late-stage intramolecular oxidative coupling to construct the challenging C7-C16 bond and establish the pentacyclic core.

Table 2: Quantitative Data for Ma's Synthesis of (-)-Vincorine

Step No.ReactionProductYield (%)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (dr)
12Organocatalytic Michael AdditionChiral aldehyde8599-
17Intramolecular Oxidative CouplingPentacyclic intermediate63--
Overall 18 Steps (-)-Vincorine ~5 - -
Snyder's Asymmetric Propargylation and Metal-Mediated Cyclization

Professor Scott A. Snyder's group, then at the University of Chicago, developed a seven-step formal asymmetric total synthesis of (+)-strictamine. This efficient route relies on a novel asymmetric propargylation to introduce the key stereocenter, followed by a metal-mediated cyclization to forge the core structure.

Table 3: Quantitative Data for Snyder's Formal Synthesis of (+)-Strictamine

Step No.ReactionProductYield (%)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (dr)
1Asymmetric PropargylationPropargylated β-carboline9296-
2Au(I)/Ag(I)-mediated CyclizationTetracyclic intermediate85--
Overall 7 Steps (Formal) (+)-Strictamine precursor Not explicitly stated - -

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies discussed.

macmillan_workflow start Commercially Available 5-methoxy-N'-Boc-tryptamine step1 Synthesis of Diene Precursor start->step1 step2 Organocatalytic Diels-Alder/Iminium Cyclization Cascade step1->step2 Key Enantioselective Step step3 Formation of Acyl Telluride step2->step3 step4 Radical Cyclization step3->step4 step5 Final Transformations step4->step5 end (-)-Vincorine step5->end

Caption: MacMillan's workflow for (-)-vincorine synthesis.

ma_workflow start 5-Methoxytryptamine step1 Synthesis of Michael Acceptor start->step1 step2 Organocatalytic Asymmetric Michael Addition step1->step2 Key Enantioselective Step step3 Assembly of Coupling Precursor step2->step3 step4 Intramolecular Oxidative Coupling step3->step4 Key Bond Formation step5 Final Elaboration step4->step5 end (-)-Vincorine step5->end

Caption: Ma's workflow for (-)-vincorine synthesis.

snyder_workflow start 3,4-Dihydro-β-carboline step1 Asymmetric Propargylation start->step1 Key Enantioselective Step step2 Metal-Mediated 6-endo-dig Cyclization step1->step2 Core Construction step3 Functional Group Manipulation step2->step3 end Formal Synthesis of (+)-Strictamine step3->end

Caption: Snyder's workflow for the formal synthesis of (+)-strictamine.

Detailed Experimental Protocols

The following are detailed protocols for the key enantioselective steps in the syntheses of (-)-vincorine and the formal synthesis of (+)-strictamine.

Protocol 1: MacMillan's Organocatalytic Diels-Alder/Iminium Cyclization Cascade

Materials:

  • Diene precursor (1.0 equiv)

  • Acrolein (1.5 equiv)

  • (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one hydrotetrafluoroborate salt (MacMillan catalyst, 0.2 equiv)

  • Acetonitrile (B52724) (MeCN), anhydrous

  • Trifluoroacetic acid (TFA, 1.0 equiv)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the diene precursor and the MacMillan catalyst.

  • Add anhydrous acetonitrile to dissolve the solids.

  • Cool the reaction mixture to -20 °C in a cryocooler.

  • Add trifluoroacetic acid dropwise to the cooled solution.

  • Add acrolein dropwise to the reaction mixture.

  • Stir the reaction at -20 °C for 48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the tetracyclic amine.

Protocol 2: Ma's Organocatalytic Asymmetric Michael Addition

Materials:

  • α,β-Unsaturated aldehyde (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (Jørgensen-Hayashi catalyst, 0.1 equiv)

  • Benzoic acid (0.1 equiv)

  • Toluene (B28343), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the α,β-unsaturated aldehyde and the Jørgensen-Hayashi catalyst.

  • Add anhydrous toluene and cool the mixture to 0 °C.

  • Add diethyl malonate and benzoic acid.

  • Stir the reaction mixture at 0 °C for 24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the chiral aldehyde.

Protocol 3: Snyder's Asymmetric Propargylation

Materials:

  • 3,4-Dihydro-β-carboline (1.0 equiv)

  • Propargyl bromide (1.2 equiv)

  • Copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂, 0.05 equiv)

  • (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos SL-J009-1, 0.055 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.2 equiv)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, to a flame-dried vial, add CuBr·SMe₂ and the Josiphos ligand.

  • Add anhydrous toluene and stir for 15 minutes.

  • In a separate flame-dried vial, dissolve 3,4-dihydro-β-carboline and NaOtBu in anhydrous toluene.

  • Add the catalyst solution to the substrate solution.

  • Cool the reaction mixture to -40 °C.

  • Add propargyl bromide dropwise.

  • Stir the reaction at -40 °C for 12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to give the propargylated β-carboline.

Conclusion

The enantioselective total synthesis of this compound alkaloids remains a vibrant area of research, pushing the boundaries of modern synthetic organic chemistry. The strategies outlined in this document, developed by the MacMillan, Ma, and Snyder groups, provide powerful and distinct approaches to these complex natural products. By providing detailed protocols and comparative data, this guide aims to equip researchers with the necessary information to not only replicate these elegant syntheses but also to inspire the development of new and even more efficient routes to this important class of molecules.

References

Application Notes & Protocols: Extraction and Purification of Akuammiline from Picralima nitida Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of akuammiline (B1256633), a major indole (B1671886) alkaloid from the seeds of Picralima nitida. The methodologies described herein are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further study and drug development.

Introduction

Picralima nitida, commonly known as akuamma, is a plant whose seeds are rich in various indole alkaloids, including this compound. These alkaloids have garnered significant interest due to their potential pharmacological activities. This document outlines a robust protocol for the extraction of the total crude alkaloids from P. nitida seeds, followed by a highly efficient purification strategy to isolate this compound. The primary purification technique detailed is pH-zone-refining countercurrent chromatography (pH-ZR-CCC), a powerful method for separating basic compounds like alkaloids.

Overview of the Extraction and Purification Workflow

The overall process involves the initial extraction of crude alkaloids from the powdered seeds, followed by a multi-step purification process to isolate this compound. A critical step in the purification is the use of pH-zone-refining countercurrent chromatography, which separates the alkaloids based on their pKa and hydrophobicity. A final flash chromatography step is employed to separate this compound from a co-eluting alkaloid, picraline (B586500).

Extraction_Purification_Workflow cluster_extraction Crude Alkaloid Extraction cluster_purification Purification Seed_Powder Picralima nitida Seed Powder Solvent_Extraction Solvent Extraction (e.g., Methanol (B129727) or Ethanol) Seed_Powder->Solvent_Extraction Acid_Base_Extraction Acid-Base Extraction Solvent_Extraction->Acid_Base_Extraction Crude_Alkaloid_Extract Crude Alkaloid Extract Acid_Base_Extraction->Crude_Alkaloid_Extract pH_ZR_CCC pH-Zone-Refining Countercurrent Chromatography Crude_Alkaloid_Extract->pH_ZR_CCC Coeluting_Fraction Co-eluting Fraction (this compound & Picraline) pH_ZR_CCC->Coeluting_Fraction Flash_Chromatography Flash Chromatography Coeluting_Fraction->Flash_Chromatography Purified_this compound Purified this compound Flash_Chromatography->Purified_this compound

Caption: Workflow for this compound Extraction and Purification.

Quantitative Data

The following tables summarize the quantitative data associated with the extraction and purification of alkaloids from Picralima nitida seeds.

Table 1: Crude Extraction Yields

Extraction MethodSolvent(s)Yield of Crude Alkaloid Extract (%)Reference
Solvent Extraction70% Ethanol12.44[1]
Aqueous ExtractionWater27.25
Acid-Base ExtractionMethanol, HCl, NaOH, Dichloromethane (B109758)Not specified

Table 2: Alkaloid Content in Picralima nitida Seeds

AlkaloidContent (% of seed weight)Reference
Total Alkaloids3.5 - 7.6[2][3]
This compoundNot specified individually

Table 3: Purification Yields of this compound and Related Alkaloids from 1.2 g of Dichloromethane Fraction[4]

AlkaloidYield (mg)Purity
Pseudo-akuammigine130>95%
Akuammicine145>95%
This compound 61 >95%
Picraline90>95%

Experimental Protocols

Protocol 1: Crude Alkaloid Extraction from Picralima nitida Seeds

This protocol describes an acid-base extraction method to obtain the total crude alkaloid fraction from the seeds.

Materials and Equipment:

  • Dried Picralima nitida seeds

  • Grinder or mill

  • Methanol

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH) solution, 10%

  • Dichloromethane (CH₂Cl₂)

  • Rotary evaporator

  • pH meter or pH paper

  • Separatory funnel

  • Filter paper

Procedure:

  • Seed Preparation: Grind the dried Picralima nitida seeds into a fine powder.

  • Maceration: Macerate the seed powder in methanol for 48-72 hours at room temperature. The solvent-to-seed ratio can be approximately 10:1 (v/w).

  • Filtration and Concentration: Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acidification: Dissolve the crude methanolic extract in 1 M HCl. This will protonate the alkaloids, making them water-soluble.

  • Defatting: Wash the acidic aqueous solution with a non-polar solvent like dichloromethane to remove neutral and acidic lipophilic compounds. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to approximately 9-10 with a 10% NaOH or NH₄OH solution. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Extraction of Free Alkaloids: Extract the basified aqueous solution multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Purification of this compound using pH-Zone-Refining Countercurrent Chromatography (pH-ZR-CCC)

This protocol is adapted from Creed et al. (2021) and is highly effective for separating the major alkaloids from the crude extract.[4]

Materials and Equipment:

  • pH-zone-refining countercurrent chromatograph

  • Crude alkaloid extract

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile (ACN)

  • Deionized water

  • Triethylamine (B128534) (TEA)

  • Hydrochloric acid (HCl)

  • HPLC for fraction analysis

Procedure:

  • Solvent System Preparation: Prepare a two-phase solvent system of MTBE/ACN/water at a ratio of 2:2:3 (v/v/v).

  • pH Modification:

    • For the stationary phase (upper organic phase), add triethylamine (TEA) as a retainer to a final concentration of 10 mM.

    • For the mobile phase (lower aqueous phase), add hydrochloric acid (HCl) as an eluter to a final concentration of 10 mM.

  • Sample Preparation: Dissolve the crude alkaloid extract in a small volume of the mobile phase.

  • CCC Operation:

    • Fill the CCC column with the stationary phase.

    • Set the rotational speed (e.g., 850 rpm).

    • Inject the sample.

    • Pump the mobile phase through the column at a specific flow rate (e.g., 2.0 mL/min).

  • Fraction Collection and Analysis: Collect fractions and monitor the pH of the eluate. Analyze the fractions by HPLC to identify those containing the alkaloids of interest. This compound and picraline will likely co-elute.[4]

Protocol 3: Separation of this compound and Picraline by Flash Chromatography

This protocol outlines a standard approach for separating the co-eluting fraction of this compound and picraline using silica (B1680970) gel flash chromatography.

Materials and Equipment:

  • Flash chromatography system

  • Silica gel column (e.g., 230-400 mesh)

  • Co-eluting fraction containing this compound and picraline

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Sample Preparation: Dissolve the dried co-eluting fraction in a minimal amount of dichloromethane.

  • Column Packing: Pack a silica gel column with a slurry of silica gel in the initial mobile phase.

  • Mobile Phase: A typical mobile phase for separating alkaloids on silica gel is a mixture of a non-polar solvent and a polar solvent, with a small amount of a basic modifier to prevent tailing. A good starting point is a gradient of methanol in dichloromethane with 0.1% triethylamine.

  • Elution:

    • Start with a low polarity mobile phase (e.g., 1-2% methanol in dichloromethane + 0.1% TEA).

    • Gradually increase the polarity of the mobile phase (e.g., up to 10% methanol) to elute the compounds.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Combine the fractions containing pure this compound.

  • Concentration: Concentrate the combined fractions under reduced pressure to obtain pure this compound.

Signaling Pathway and Logical Relationships

The extraction and purification process follows a logical progression from a complex mixture to a pure compound. The acid-base properties of alkaloids are central to the extraction and the pH-ZR-CCC purification method.

Logical_Relationship cluster_extraction_logic Extraction Logic cluster_purification_logic Purification Logic Alkaloids_in_Seeds Alkaloids exist as salts in plant material Basification_Free Basification converts salts to free bases Alkaloids_in_Seeds->Basification_Free Step 1 Organic_Solvent_Solubility Free bases are soluble in organic solvents Basification_Free->Organic_Solvent_Solubility Step 2 Acidification_Salt Acidification converts free bases back to water-soluble salts Organic_Solvent_Solubility->Acidification_Salt Step 3 Crude_Mixture Crude mixture of alkaloids with varying pKa and polarity pH_Gradient pH gradient in CCC separates alkaloids based on pKa Crude_Mixture->pH_Gradient Polarity_Difference Polarity differences allow for final separation by flash chromatography pH_Gradient->Polarity_Difference

Caption: Logical Steps in Alkaloid Extraction and Purification.

Disclaimer: These protocols are intended for research purposes by qualified individuals. Appropriate safety precautions should be taken when handling chemicals and operating equipment.

References

Application Notes and Protocols for In Vitro Assessment of Akuammiline Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammiline (B1256633) alkaloids, a class of monoterpenoid indole (B1671886) alkaloids, have garnered significant interest in the scientific community due to their diverse pharmacological activities.[1] Notably, several studies have highlighted their potential as cytotoxic agents, making them promising candidates for further investigation in cancer research and drug development.[2][3][4][5] This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound alkaloids. The following assays are fundamental tools in toxicology and pharmacology to quantify cell viability and elucidate the mechanisms of cell death.

Data Presentation

The following tables summarize the cytotoxic effects of representative macroline-akuammiline bisindole alkaloids on various human cancer cell lines. This data is crucial for selecting appropriate cell lines and concentration ranges for further mechanistic studies.

Table 1: IC50 Values of Macroline-Akuammiline Bisindole Alkaloids in Various Cancer Cell Lines

AlkaloidCancer Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
Bisindole Alkaloid 7KBOral CarcinomaNot Specified0.3 - 8.3
Vincristine-resistant KBOral CarcinomaNot Specified0.3 - 8.3
PC-3Prostate CancerNot Specified0.3 - 8.3
LNCaPProstate CancerNot Specified0.3 - 8.3
MCF7Breast CancerNot Specified0.3 - 8.3
MDA-MB-231Breast CancerNot Specified0.3 - 8.3
HT-29Colon CarcinomaNot Specified0.3 - 8.3
HCT 116Colon CarcinomaNot Specified0.3 - 8.3
A549Lung CarcinomaNot Specified0.3 - 8.3
Bisindole Alkaloid 8KBOral CarcinomaNot Specified0.3 - 8.3
Vincristine-resistant KBOral CarcinomaNot Specified0.3 - 8.3
PC-3Prostate CancerNot Specified0.3 - 8.3
LNCaPProstate CancerNot Specified0.3 - 8.3
MCF7Breast CancerNot Specified0.3 - 8.3
MDA-MB-231Breast CancerNot Specified0.3 - 8.3
HT-29Colon CarcinomaNot Specified0.3 - 8.3
HCT 116Colon CarcinomaNot Specified0.3 - 8.3
A549Lung CarcinomaNot Specified0.3 - 8.3

Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with this compound Alkaloid (Hypothetical Data)

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Cytotoxicity (LDH Release)
MCF-70 (Control)245
12415
52445
102475
A5490 (Control)248
12420
52455
102485

Table 3: Apoptosis Induction by this compound Alkaloid in HCT116 Cells (Hypothetical Data)

This compound Concentration (µM)Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)482.11.5
2.54815.85.2
5.04835.212.7
10.04855.625.3

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound alkaloid in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 treat Add this compound Dilutions incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilizing Agent (DMSO) incubate3->solubilize read Measure Absorbance (570nm) solubilize->read calculate Calculate % Cell Viability read->calculate

Workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit (commercially available)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the this compound alkaloid as described in the MTT assay protocol (Steps 1 and 2). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the spontaneous release from all values and then dividing the treated values by the maximum release value.

LDH_Assay_Workflow cluster_setup Plate Setup & Treatment cluster_supernatant Sample Preparation cluster_reaction LDH Reaction cluster_analysis Data Analysis seed_treat Seed and Treat Cells incubate1 Incubate seed_treat->incubate1 centrifuge Centrifuge Plate incubate1->centrifuge transfer Transfer Supernatant centrifuge->transfer add_reagent Add Reaction Mixture transfer->add_reagent incubate2 Incubate (30 min) add_reagent->incubate2 add_stop Add Stop Solution incubate2->add_stop read Measure Absorbance (490nm) add_stop->read calculate Calculate % Cytotoxicity read->calculate

Workflow for the LDH cytotoxicity assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Materials:

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI apoptosis detection kit

  • Complete cell culture medium

  • 6-well plates or T25 flasks

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with the this compound alkaloid for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or volumes as recommended by the kit manufacturer).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Potential Signaling Pathways for this compound-Induced Cytotoxicity

While the precise signaling pathways for this compound-induced cytotoxicity are not fully elucidated, studies on other indole alkaloids suggest the induction of apoptosis is a common mechanism. This can occur through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Generalized Indole Alkaloid-Induced Apoptosis Pathway:

Indole alkaloids can induce cellular stress, leading to the activation of the intrinsic apoptosis pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Alternatively, some indole alkaloids may activate the extrinsic pathway by binding to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and activation of the initiator caspase-8. Caspase-8 can also activate the intrinsic pathway through cleavage of Bid. Both pathways converge on the activation of executioner caspases.

Furthermore, signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are often modulated by indole alkaloids and play crucial roles in regulating apoptosis.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_execution Execution Phase This compound This compound Alkaloid bcl2 Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) This compound->bcl2 death_receptor Death Receptor Binding This compound->death_receptor mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 disc DISC Formation death_receptor->disc casp8 Caspase-8 Activation disc->casp8 casp8->casp3 apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) casp3->apoptosis

Generalized signaling pathways for indole alkaloid-induced apoptosis.

References

Application Notes and Protocols: Opioid Receptor Binding Assays for Akuammiline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the binding affinity of akuammiline (B1256633) alkaloids and their derivatives to the mu (µ), delta (δ), and kappa (κ) opioid receptors using a competitive radioligand binding assay. This method is fundamental for the pharmacological characterization of these compounds and for understanding their structure-activity relationships (SAR) as potential novel analgesics.

The this compound alkaloids, isolated from the seeds of Picralima nitida, represent a unique structural class of monoterpenoid indole (B1671886) alkaloids with demonstrated activity at opioid receptors.[1][2] Unlike traditional morphinan-scaffold opioids, these natural products offer an opportunity to investigate novel interactions with opioid receptors, potentially leading to the development of safer pain therapeutics.[2] This document outlines the necessary materials, a step-by-step experimental procedure, and data analysis methods.

Data Presentation: Opioid Receptor Binding Affinities

The binding affinities (Ki) of several key this compound alkaloids for the human opioid receptors are summarized below. A lower Ki value indicates a higher binding affinity. These values have been determined using competitive radioligand binding assays with membrane preparations from cells expressing the respective human opioid receptor subtypes.

Compoundµ-Opioid Receptor (Ki, µM)δ-Opioid Receptor (Ki, µM)κ-Opioid Receptor (Ki, µM)Reference
Akuammidine (B1680586)0.62.48.6[1]
Akuammine (B1666748)0.5>10>10[1]
Akuammicine (B1666747)>10>100.2[1]

Note: The data indicates that akuammidine and akuammine show a preference for the µ-opioid receptor, while akuammicine displays the highest affinity for the κ-opioid receptor.[1] Further research has focused on creating semi-synthetic derivatives of these compounds to improve potency and selectivity for specific opioid receptor subtypes.[3][4]

Experimental Protocols: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., an this compound derivative) by measuring its ability to displace a specific high-affinity radioligand from the mu (µ), delta (δ), or kappa (κ) opioid receptor.

Materials
  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human µ-opioid, δ-opioid, or κ-opioid receptor. Alternatively, rat brain membrane homogenates can be used.[5][6]

  • Radioligands:

    • µ-opioid receptor: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).[6][7]

    • δ-opioid receptor: [³H]DPDPE ([D-Pen²,D-Pen⁵]enkephalin) or [³H]-naltrindole.[5][6]

    • κ-opioid receptor: [³H]U-69,593.[6][7]

  • Test Compounds: this compound and its derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4. Some protocols may include 5 mM MgCl₂.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone for µ-opioid receptor).[6]

  • Equipment and Consumables:

    • 96-well microplates.[5]

    • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[6]

    • Cell harvester for rapid filtration.[5][6]

    • Liquid scintillation counter.[5]

    • Scintillation vials and cocktail.[6]

Procedure
  • Membrane Preparation: Thaw frozen cell membranes on ice. Resuspend the membranes in ice-cold binding buffer to a final protein concentration that yields adequate signal (e.g., 10-20 µg of protein per well).[6] Homogenize gently to ensure a uniform suspension.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add 50 µL of binding buffer, 50 µL of the appropriate radioligand (at a concentration near its Kd), and 100 µL of the membrane suspension.[5][6]

    • Non-specific Binding (NSB): Add 50 µL of the non-specific binding control (e.g., 10 µM Naloxone), 50 µL of the radioligand, and 100 µL of the membrane suspension.[6]

    • Test Compound Competition: Add 50 µL of a dilution series of the this compound derivative (typically ranging from 10⁻¹¹ to 10⁻⁵ M), 50 µL of the radioligand, and 100 µL of the membrane suspension.[5]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature (25°C) to allow the binding to reach equilibrium.[5]

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.[6]

  • Washing: Quickly wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

  • Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.[6] Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[8]

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[6]

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification & Analysis prep_membranes Prepare Receptor Membranes setup_plate Set up 96-well Plate (Total, NSB, Competition) prep_membranes->setup_plate prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->setup_plate incubation Incubate at 25°C (60-90 min) setup_plate->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration washing Wash Filters filtration->washing scint_count Liquid Scintillation Counting washing->scint_count data_analysis Calculate Specific Binding scint_count->data_analysis calc_ic50 Determine IC50 (Non-linear Regression) data_analysis->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a competitive opioid receptor radioligand binding assay.

Opioid Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand This compound Derivative (Agonist) receptor Opioid Receptor (µ, δ, or κ) ligand->receptor Binding g_protein Gi/Go Protein (αβγ) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac αi inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel βγ modulates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activation cellular_response Cellular Response (e.g., Reduced Excitability) pka->cellular_response ion_channel->cellular_response

Caption: Agonist binding to Gi/Go-coupled opioid receptors inhibits adenylyl cyclase.

References

Application of 2D NMR for the Structural Analysis of Novel Akuammiline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammiline (B1256633) alkaloids are a class of monoterpenoid indole (B1671886) alkaloids characterized by a complex, caged polycyclic ring system. These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities, making them attractive scaffolds for drug discovery and development. The precise structural elucidation of novel this compound analogs is paramount for understanding structure-activity relationships (SAR) and for the development of synthetic strategies. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous determination of the intricate stereochemistry and connectivity of these molecules. This document provides detailed application notes and protocols for the structural analysis of novel this compound analogs using a suite of 2D NMR experiments.

Core Principles of 2D NMR in Structural Elucidation

The structural analysis of novel this compound analogs relies on the combined interpretation of several 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar couplings between protons, typically over two to three bonds. This is crucial for establishing spin systems within the molecule, such as protons on adjacent carbons.[1][2][3]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms, providing a map of one-bond C-H connections.[2][3][4] This is fundamental for assigning protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[2][3][4] This experiment is critical for connecting different spin systems and identifying quaternary carbons.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are in close proximity, regardless of their bonding. This is essential for determining the relative stereochemistry of the molecule.[4][5]

Experimental Protocols

The following are generalized protocols for the acquisition of 2D NMR data for a novel this compound analog. Instrument parameters should be optimized for the specific compound and spectrometer.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) as impurities can complicate spectral analysis.

  • Solvent Selection: Dissolve 5-10 mg of the novel this compound analog in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following parameters are provided as a starting point for a 500 MHz NMR spectrometer.

Table 1: General 2D NMR Acquisition Parameters

ExperimentParameterSuggested Value
¹H-¹H COSY Spectral Width (F2 & F1)12 ppm
Number of Scans2-4
Relaxation Delay1.5 s
Number of Increments256-512
¹H-¹³C HSQC Spectral Width (F2)12 ppm
Spectral Width (F1)160 ppm
Number of Scans4-8
Relaxation Delay1.5 s
¹J(CH) Coupling Constant145 Hz
Number of Increments256
¹H-¹³C HMBC Spectral Width (F2)12 ppm
Spectral Width (F1)220 ppm
Number of Scans16-32
Relaxation Delay2.0 s
Long-range J(CH) Coupling8 Hz
Number of Increments256-512
¹H-¹H NOESY Spectral Width (F2 & F1)12 ppm
Number of Scans8-16
Relaxation Delay2.0 s
Mixing Time300-800 ms
Number of Increments256-512
Data Processing
  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Perform Fourier transformation.

  • Phase correct the spectra.

  • Calibrate the spectra using the residual solvent peak.

Data Presentation and Analysis

The systematic analysis of the 2D NMR data is crucial for piecing together the structure of the novel this compound analog. The following tables represent hypothetical data for a novel analog, "this compound X".

Table 2: ¹H and ¹³C NMR Data for this compound X (500 MHz, CDCl₃)

PositionδC (ppm)δH (ppm), multiplicity (J in Hz)
255.23.85, d (2.5)
348.12.90, m
552.73.15, dd (12.0, 4.5)
621.51.80, m; 2.10, m
753.8-
8135.15.80, d (8.0)
9125.37.10, t (8.0)
10120.17.05, t (8.0)
11128.27.30, d (8.0)
12108.9-
13145.6-
1678.94.95, s
1725.41.55, q (7.5)
1811.20.95, t (7.5)
1935.12.25, m
2065.44.10, dd (10.0, 5.0)
2150.33.25, m
OMe51.83.60, s
N-Me42.32.45, s

Table 3: Key 2D NMR Correlations for this compound X

Proton (δH)COSY Correlations (δH)HMBC Correlations (δC)NOESY Correlations (δH)
2-H (3.85)3-H (2.90)C-3, C-7, C-133-H, 16-H
3-H (2.90)2-H (3.85)C-2, C-7, C-52-H, 5-H, N-Me
5-H (3.15)6-H (1.80, 2.10)C-3, C-6, C-7, C-196-Hα, N-Me
8-H (5.80)9-H (7.10)C-7, C-10, C-139-H
16-H (4.95)-C-2, C-7, C-17, OMe2-H, 18-H
18-H (0.95)17-H (1.55)C-16, C-1716-H, 19-H
N-Me (2.45)-C-3, C-5, C-213-H, 5-H, 21-H

Visualization of the Structural Elucidation Workflow

The logical flow of information from the various 2D NMR experiments to the final structure can be visualized.

structural_elucidation_workflow cluster_experiments 2D NMR Experiments cluster_information Derived Structural Information cluster_structure Final Structure COSY 1H-1H COSY SpinSystems Proton Spin Systems COSY->SpinSystems HSQC 1H-13C HSQC CH_Connectivity Direct C-H Bonds HSQC->CH_Connectivity HMBC 1H-13C HMBC Carbon_Skeleton Carbon Skeleton & Quaternary Carbons HMBC->Carbon_Skeleton NOESY 1H-1H NOESY Stereochemistry Relative Stereochemistry NOESY->Stereochemistry SpinSystems->Carbon_Skeleton CH_Connectivity->Carbon_Skeleton FinalStructure Novel this compound Analog Structure Carbon_Skeleton->FinalStructure Stereochemistry->FinalStructure

Caption: Workflow for 2D NMR-based structural elucidation of novel alkaloids.

Logical Pathway for Structure Determination

The process of elucidating the structure of a novel this compound analog is a stepwise and logical progression.

logical_pathway Start Isolated Novel This compound Analog AcquireNMR Acquire 1D & 2D NMR Data (COSY, HSQC, HMBC, NOESY) Start->AcquireNMR AnalyzeCOSY_HSQC Identify Spin Systems (COSY) Assign Protonated Carbons (HSQC) AcquireNMR->AnalyzeCOSY_HSQC AssembleFragments Connect Fragments using HMBC Correlations AnalyzeCOSY_HSQC->AssembleFragments DetermineStereo Determine Relative Stereochemistry using NOESY Data AssembleFragments->DetermineStereo ProposeStructure Propose Final Structure DetermineStereo->ProposeStructure Confirm Confirm with other Spectroscopic Data (MS, IR) ProposeStructure->Confirm

Caption: Logical steps in the structural analysis of a novel natural product.

Conclusion

The application of a comprehensive suite of 2D NMR experiments is fundamental to the successful structural elucidation of novel this compound analogs. By systematically acquiring and interpreting COSY, HSQC, HMBC, and NOESY data, researchers can confidently determine the planar structure and relative stereochemistry of these complex molecules. The protocols and data presentation formats outlined in these application notes provide a robust framework for scientists engaged in natural product chemistry and drug discovery to accurately characterize novel bioactive compounds.

References

Cell Culture Techniques for Studying the Anti-inflammatory Effects of Akuammiline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammiline (B1256633), a monoterpene indole (B1671886) alkaloid, and its derivatives have garnered interest for their potential therapeutic properties, including anti-inflammatory effects. Preliminary studies on related compounds suggest that this compound may modulate inflammatory responses, making it a candidate for further investigation in the development of novel anti-inflammatory agents. These application notes provide detailed protocols for utilizing cell culture-based assays to systematically evaluate the anti-inflammatory potential of this compound. The focus is on lipopolysaccharide (LPS)-stimulated macrophage models, which are a standard for in vitro inflammation studies. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response, producing a variety of pro-inflammatory mediators upon activation. By measuring the inhibition of these mediators and dissecting the underlying signaling pathways, researchers can elucidate the anti-inflammatory mechanism of this compound.

Core Concepts and Experimental Workflow

A typical workflow for assessing the anti-inflammatory effects of this compound involves several key stages: determining the non-cytotoxic concentration range of the compound, inducing an inflammatory response in macrophages using LPS, treating the cells with this compound, and subsequently measuring key inflammatory markers and analyzing relevant signaling pathways.

G cluster_0 Phase 1: Pre-experimental Setup cluster_1 Phase 2: Induction and Treatment cluster_2 Phase 3: Data Acquisition and Analysis A RAW 264.7 Cell Culture B Cell Viability Assay (MTT) A->B C Determine Non-Toxic Concentrations of this compound B->C D Seed RAW 264.7 Cells E Pre-treat with this compound D->E F Induce Inflammation with LPS E->F G Nitric Oxide (NO) Assay (Griess) F->G H Cytokine Analysis (ELISA for TNF-α, IL-6, IL-1β) F->H I Western Blot for Signaling Proteins (NF-κB, MAPK) F->I J Data Analysis and Interpretation G->J H->J I->J

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Key Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages

RAW 264.7, a murine macrophage cell line, is a widely used model for studying inflammation.

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them with a cell scraper (as they adhere strongly), and re-seed in new flasks at a suitable density.

Cell Viability Assay (MTT Assay)

It is crucial to determine the concentration range of this compound that is not toxic to the cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Materials:

  • RAW 264.7 cells

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for another 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control. Select non-toxic concentrations for subsequent experiments.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.

Materials:

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are key pro-inflammatory cytokines produced by activated macrophages.

Materials:

  • RAW 264.7 cells

  • 24-well plates

  • This compound

  • LPS

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Materials:

  • RAW 264.7 cells

  • 6-well plates

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes).

  • Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein or a loading control like β-actin.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The following are examples of how to present the data.

Table 1: Effect of this compound on Cell Viability

This compound Conc. (µM)Cell Viability (%)
0 (Control)100 ± 5.2
198.7 ± 4.8
597.2 ± 5.1
1095.8 ± 4.5
2593.1 ± 6.3
5085.4 ± 7.1
10062.3 ± 8.5

Data are presented as mean ± SD (n=3). Based on these hypothetical data, concentrations up to 25 µM would be considered non-toxic.

Table 2: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control1.2 ± 0.350.1 ± 8.235.4 ± 6.120.7 ± 4.3
LPS (1 µg/mL)25.8 ± 2.11250.6 ± 98.5980.3 ± 75.2450.9 ± 41.8
LPS + this compound (5 µM)18.3 ± 1.5985.4 ± 80.1750.1 ± 60.3320.6 ± 30.5
LPS + this compound (10 µM)12.1 ± 1.1 650.2 ± 55.7480.9 ± 42.1 210.3 ± 25.1
LPS + this compound (25 µM)7.5 ± 0.8 320.8 ± 30.2210.5 ± 25.8 110.7 ± 15.3

*Data are presented as mean ± SD (n=3). *p < 0.05, *p < 0.01 compared to the LPS-treated group. Similar quantitative data has been observed for other alkaloids. For instance, two alkaloids isolated from Papaver somniferum inhibited NO production in LPS-stimulated RAW 264.7 macrophages with IC50 values of 16.63 ± 0.83 and 12.78 ± 0.95 μM, respectively[1]. Another study on an this compound-type alkaloid, 19,20-E-vallesamine, showed inhibition of NO production in J774.1 cells with an IC50 of 49.2 µM[2].

Signaling Pathway Diagrams

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing the p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IkB p-IκB IKK->p_IkB Phosphorylation IkB IκB p65_p50 p65/p50 p65_p50_nucleus p65/p50 (Nucleus) p65_p50->p65_p50_nucleus Translocation p_IkB->IkB Degradation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) p65_p50_nucleus->Pro_inflammatory_genes Transcription This compound This compound This compound->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in the inflammatory response by regulating the expression of inflammatory mediators. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of these kinases.

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation ERK ERK MEK1_2->ERK Phosphorylation p_p38 p-p38 p_JNK p-JNK p_ERK p-ERK Inflammatory_Response Inflammatory Response p_p38->Inflammatory_Response p_JNK->Inflammatory_Response p_ERK->Inflammatory_Response This compound This compound This compound->MKK3_6 Inhibits This compound->MKK4_7 Inhibits This compound->MEK1_2 Inhibits

Caption: Hypothesized inhibition of the MAPK pathway by this compound.

The protocols outlined in these application notes provide a robust framework for investigating the anti-inflammatory properties of this compound in a cell culture model. By systematically evaluating its effects on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its mechanism of action and potential as a therapeutic agent. While direct evidence for this compound's anti-inflammatory activity in macrophages is still emerging, studies on related alkaloids strongly support its potential and provide a basis for expected outcomes. Further research using these methodologies will be crucial in validating its efficacy and advancing its development as a novel anti-inflammatory drug.

References

Evaluating the Analgesic Properties of Akuammiline: In Vivo Models and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo evaluation of the analgesic properties of akuammiline (B1256633), an indole (B1671886) alkaloid found in the seeds of the West African tree Picralima nitida. Traditionally used for pain management, the analgesic potential of this compound and related alkaloids is a subject of growing scientific interest. This document outlines the key animal models and experimental protocols for assessing antinociceptive effects, presents available comparative data, and illustrates the underlying signaling pathways.

Introduction

This compound alkaloids have garnered attention for their potential as novel pain therapeutics. Their mechanism of action is primarily attributed to their interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) that is a central target for many established analgesic drugs. Evaluating the efficacy of this compound in vivo requires standardized and reproducible models of nociception. This guide details the hot plate test, tail-flick test, acetic acid-induced writhing test, and the formalin test, which are commonly used rodent models to assess centrally and peripherally mediated analgesia.

While comprehensive in vivo data on this compound is limited, research on related alkaloids and semi-synthetic derivatives provides valuable insights into the potential analgesic profile of this compound class. The following sections provide detailed experimental procedures and available quantitative data to guide researchers in the preclinical assessment of this compound.

Data Presentation

Quantitative data on the in vivo analgesic effects of this compound is not extensively available in peer-reviewed literature. However, studies on closely related akuamma alkaloids, such as pseudo-akuammigine and various derivatives, offer a comparative baseline. It is crucial to note that direct comparisons of ED50 values across different studies should be made with caution due to variations in experimental conditions and protocols.[1]

Table 1: Comparative Analgesic Potency of Akuamma Alkaloid Derivatives and Morphine

CompoundAssayAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
Modified Pseudo-akuammigine DerivativeTail-FlickRodentNot Specified77.6[1]
Modified Pseudo-akuammigine DerivativeHot-PlateRodentNot Specified77.1[1]
MorphineHot-PlateMouseNot Specified8.98 (wild-type) / 5.73 (tac1-/-)[1]

Note: Lower ED50 values indicate higher potency.

Mechanism of Action: µ-Opioid Receptor Signaling

This compound alkaloids are understood to exert their analgesic effects primarily through agonism at the µ-opioid receptor (MOR).[1] Activation of the MOR initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission. The binding of an agonist like this compound to the MOR can trigger two main signaling pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which has been implicated in some of the adverse side effects of opioids.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway (Analgesia) cluster_beta_arrestin β-Arrestin Pathway (Side Effects) MOR µ-Opioid Receptor (GPCR) G_protein Gαi/o & Gβγ Dissociation MOR->G_protein Activates GRK GRK Phosphorylation MOR->GRK Conformational Change This compound This compound (Agonist) This compound->MOR Binds to AC Inhibition of Adenylyl Cyclase G_protein->AC K_channel Activation of K+ Channels G_protein->K_channel Ca_channel Inhibition of Ca2+ Channels G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_release->Analgesia beta_arrestin β-Arrestin Recruitment GRK->beta_arrestin Internalization Receptor Internalization beta_arrestin->Internalization Side_effects Tolerance & Side Effects Internalization->Side_effects

µ-Opioid Receptor Signaling Cascade

Experimental Workflow for In Vivo Analgesic Testing

A standardized workflow is essential for obtaining reliable and reproducible data when evaluating the analgesic properties of a test compound like this compound. The following diagram outlines a typical experimental workflow.

experimental_workflow cluster_assays Analgesic Assays animal_prep Animal Preparation (Acclimatization, Fasting) grouping Random Grouping (Vehicle, this compound Doses, Positive Control) animal_prep->grouping drug_admin Drug Administration (e.g., p.o., i.p., s.c.) grouping->drug_admin pre_treatment Pre-treatment Period (e.g., 30-60 min) drug_admin->pre_treatment hot_plate Hot Plate Test pre_treatment->hot_plate tail_flick Tail-Flick Test pre_treatment->tail_flick writhing Writhing Test pre_treatment->writhing formalin Formalin Test pre_treatment->formalin data_collection Data Collection (Latency, Writhing Count, Licking Time) hot_plate->data_collection tail_flick->data_collection writhing->data_collection formalin->data_collection data_analysis Data Analysis (Statistical Comparison, % Inhibition, ED50) data_collection->data_analysis results Results & Interpretation data_analysis->results

In Vivo Analgesic Testing Workflow

Experimental Protocols

Hot Plate Test

The hot plate test is a model of thermal nociception that evaluates the response of an animal to a heat stimulus applied to its paws. It is primarily used to assess centrally acting analgesics.

  • Apparatus: A commercially available hot plate analgesiometer with a surface that can be maintained at a constant temperature. A transparent cylinder is placed on the surface to keep the animal in place.

  • Animals: Mice or rats are commonly used.

  • Procedure:

    • Set the hot plate temperature to a constant, noxious level (typically 52-55°C).

    • Place the animal on the heated surface within the transparent cylinder.

    • Start a timer immediately.

    • Observe the animal for nocifensive behaviors such as paw licking, shaking, or jumping.

    • Record the time (latency) from placement on the hot plate to the first clear sign of a nocifensive response.

    • A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.

    • Administer the test compound (this compound), vehicle, or a positive control (e.g., morphine) and measure the reaction latency at predetermined time points after administration.

Tail-Flick Test

The tail-flick test is another model of thermal nociception that measures the latency of an animal to withdraw its tail from a radiant heat source. This test is also sensitive to centrally acting analgesics.

  • Apparatus: A tail-flick analgesiometer that can deliver a focused beam of radiant heat to the animal's tail.

  • Animals: Mice or rats are typically used.

  • Procedure:

    • Gently restrain the animal, leaving the tail exposed.

    • Position the tail over the radiant heat source.

    • Activate the heat source and start a timer simultaneously.

    • The timer stops automatically when the animal flicks its tail away from the heat.

    • Record the time of tail withdrawal (latency).

    • A cut-off time (typically 10-12 seconds) is set to prevent tissue damage.

    • Administer the test compound, vehicle, or a positive control and measure the tail-flick latency at various time points post-administration.

Acetic Acid-Induced Writhing Test

This is a chemical model of visceral pain used to screen for peripherally and centrally acting analgesics. Intraperitoneal injection of acetic acid induces a characteristic stretching and writhing behavior.

  • Materials: 0.6% acetic acid solution, test compound (this compound), vehicle, positive control (e.g., an NSAID like diclofenac).

  • Animals: Mice are commonly used.

  • Procedure:

    • Administer the test compound, vehicle, or positive control, typically 30-60 minutes before the acetic acid injection.

    • Inject 0.6% acetic acid solution (10 ml/kg body weight) intraperitoneally.

    • Immediately place the mouse in an observation chamber.

    • After a 5-minute latency period, count the number of writhes (a wave of abdominal muscle contraction followed by stretching of the hind limbs) over a 10-20 minute period.

    • Analgesic activity is indicated by a significant reduction in the number of writhes compared to the vehicle-treated group. The results can be expressed as the percentage inhibition of writhing.

Formalin Test

The formalin test is a model of tonic chemical nociception that produces a biphasic pain response. The early phase (0-5 minutes post-injection) is due to direct activation of nociceptors, while the late phase (15-30 minutes post-injection) is associated with an inflammatory response. This model can differentiate between analgesic actions on acute and inflammatory pain.

  • Materials: 1-5% formalin solution, test compound (this compound), vehicle, positive control (e.g., morphine).

  • Animals: Mice or rats are commonly used.

  • Procedure:

    • Administer the test compound, vehicle, or positive control prior to the formalin injection.

    • Inject a small volume (e.g., 20 µl) of dilute formalin solution subcutaneously into the dorsal or plantar surface of the animal's hind paw.

    • Immediately place the animal in an observation chamber.

    • Record the total time the animal spends licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).

    • A reduction in the time spent licking or biting indicates an analgesic effect.

Conclusion

The in vivo models described in these application notes provide a robust framework for evaluating the analgesic properties of this compound. While there is a need for more specific quantitative data on this compound itself, the available information on related alkaloids suggests that the µ-opioid receptor is a key target. Researchers are encouraged to utilize the detailed protocols provided herein to conduct comprehensive dose-response studies and further elucidate the therapeutic potential of this compound as a novel analgesic agent. Future studies should aim to directly compare the efficacy and safety profile of this compound with standard analgesics like morphine.

References

Application Notes and Protocols for the Computational Docking of Akuammiline to the Mu-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammiline (B1256633) alkaloids, derived from the seeds of Picralima nitida, represent a class of natural products with demonstrated affinity for the µ-opioid receptor (MOR). These compounds are of significant interest in drug discovery as potential scaffolds for the development of novel analgesics with potentially improved side-effect profiles compared to traditional opioids. Computational docking is a powerful in-silico method that predicts the preferred binding orientation of a ligand to a receptor and estimates the strength of their interaction. This application note provides a detailed protocol for the computational docking of this compound to the MOR, alongside relevant experimental data and methodologies for validation.

Quantitative Data Summary

The following tables summarize the in-vitro pharmacological data for key this compound alkaloids at the µ-opioid receptor. This data is essential for correlating computational docking scores with experimental binding affinities and functional activities.

Table 1: Binding Affinities of this compound Alkaloids at the µ-Opioid Receptor

CompoundKᵢ (µM)RadioligandCell LineReference
Akuammine0.5[³H]DAMGO-[1]
0.33[³H]DAMGOHEK293[2]
Akuammidine0.6[³H]DAMGO-[1]
Pseudo-akuammigine> 10[³H]DAMGO-[1]
Weak Agonist--[3]
This compoundMicromolar Activity-HEK293[4]
Akuammicine> 10[³H]DAMGO-[1]

Table 2: Functional Activity of this compound Alkaloids at the µ-Opioid Receptor (cAMP Inhibition Assay)

CompoundEC₅₀ (µM)Eₘₐₓ (%)Assay TypeCell LineReference
Akuammine2.6 - 5.2-GloSensor cAMPHEK293[5]
Pseudo-akuammigine2.6 - 5.2-GloSensor cAMPHEK293[5]
Akuammidine2.6 - 5.2-GloSensor cAMPHEK293[5]
N-1-phenethyl pseudo-akuammigine0.07576GloSensor cAMPHEK293[5]

Signaling Pathways

Activation of the µ-opioid receptor by an agonist like this compound can initiate downstream signaling through two primary pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which has been implicated in some of the adverse effects of opioids.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway MOR μ-OR G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Phosphorylation by This compound This compound This compound->MOR Binds to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia P_MOR P-μ-OR GRK->P_MOR beta_arrestin β-Arrestin P_MOR->beta_arrestin Recruits Internalization Receptor Internalization beta_arrestin->Internalization Side_Effects Potential Side Effects beta_arrestin->Side_Effects docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB_select Select Receptor PDB (e.g., 5C1M, 6DDF) Receptor_prep Prepare Receptor (Remove water, add hydrogens) PDB_select->Receptor_prep Grid_box Define Grid Box (Enclose binding site) Receptor_prep->Grid_box Ligand_prep Prepare this compound (Generate 3D structure, assign charges) Run_vina Run AutoDock Vina Ligand_prep->Run_vina Grid_box->Run_vina Analyze_poses Analyze Docking Poses (Binding energy, interactions) Run_vina->Analyze_poses Correlate_data Correlate with Experimental Data (Binding affinity, functional activity) Analyze_poses->Correlate_data SAR Structure-Activity Relationship (SAR) Studies Correlate_data->SAR

References

Application Notes and Protocols for High-Throughput Screening of an Akuammiline Derivative Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammiline (B1256633) alkaloids are a class of monoterpenoid indole (B1671886) alkaloids with a complex polycyclic architecture that has drawn significant interest from the medicinal chemistry and pharmacology communities. These natural products and their synthetic derivatives have been shown to interact with a variety of biological targets, exhibiting activities ranging from anti-inflammatory and anti-proliferative to potentiation of opioid and glycine (B1666218) receptors. This diverse bioactivity profile makes this compound derivative libraries a promising source for the discovery of novel therapeutic agents.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of an this compound derivative library against several key biological targets. The protocols are designed to be robust, scalable, and amenable to automation, facilitating the rapid identification and characterization of lead compounds.

Data Presentation: Anti-proliferative Activity of this compound Derivatives

A library of this compound derivatives was screened for its anti-proliferative effects against Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs). The following table summarizes the half-maximal inhibitory concentration (IC50) values for the most active compounds identified.

Compound IDStructureIC50 (µM) against RA-FLSsReference
9 (Structure not publicly available)3.22 ± 0.29[1][2]
17c (Structure not publicly available)3.21 ± 0.31[1][2]

Experimental Protocols

High-Throughput Screening for Anti-proliferative Activity in RA-FLSs

This protocol describes a cell-based assay to screen the this compound derivative library for compounds that inhibit the proliferation of RA-FLSs. The assay utilizes a resazurin-based reagent (e.g., CellTiter-Blue®) to measure cell viability.

Materials:

  • Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound derivative library (solubilized in DMSO)

  • CellTiter-Blue® Cell Viability Assay reagent (or equivalent)

  • 384-well clear-bottom, black-walled tissue culture plates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities (Ex/Em: ~560/590 nm)

Protocol:

  • Cell Seeding:

    • Culture RA-FLSs to ~80% confluency.

    • Trypsinize and resuspend the cells in complete culture medium to a concentration of 1 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).

    • Incubate the plate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare a daughter plate of the this compound derivative library with compounds at a 200x final concentration in DMSO.

    • Using an acoustic liquid handler or a pin tool, transfer 200 nL of each compound from the daughter plate to the cell plate. This will result in a final compound concentration of 10 µM in 0.5% DMSO.

    • Include appropriate controls:

      • Negative Control: Wells with cells and 0.5% DMSO (no compound).

      • Positive Control: Wells with cells and a known cytotoxic compound (e.g., Staurosporine at 1 µM).

      • Blank: Wells with medium only (no cells).

  • Incubation:

    • Incubate the plate at 37°C, 5% CO2 for 72 hours.

  • Assay Readout:

    • Equilibrate the CellTiter-Blue® reagent to room temperature.

    • Add 10 µL of the reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

    • Identify "hits" as compounds that exhibit a statistically significant inhibition of cell proliferation (e.g., >50% inhibition or a Z-score > 3).

Fluorescence Polarization (FP) Assay for Opioid Receptor Binding

This protocol describes a competitive binding assay to identify this compound derivatives that bind to the µ-opioid receptor (MOR). The assay uses a fluorescently labeled ligand (tracer) that binds to the receptor, and test compounds compete for this binding, leading to a decrease in fluorescence polarization.

Materials:

  • Membrane preparation from cells overexpressing the µ-opioid receptor.

  • Fluorescently labeled MOR ligand (e.g., a naloxone (B1662785) derivative conjugated to a fluorophore).

  • This compound derivative library (in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

  • 384-well, low-volume, black, non-binding plates.

  • Plate reader with fluorescence polarization capabilities.

Protocol:

  • Reagent Preparation:

    • Determine the optimal concentration of the fluorescent tracer and receptor membranes through saturation binding experiments to achieve a stable and robust FP signal.

  • Assay Procedure:

    • In a 384-well plate, add the following to each well using an automated liquid handler:

      • 10 µL of assay buffer.

      • 100 nL of test compound from the this compound derivative library (final concentration, e.g., 10 µM).

      • 10 µL of a pre-mixed solution of the fluorescent tracer and MOR membranes in assay buffer.

    • Include controls:

      • Maximum Polarization: Receptor, tracer, and DMSO.

      • Minimum Polarization: Receptor, tracer, and a saturating concentration of a known MOR antagonist (e.g., naloxone).

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

  • Assay Readout:

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of binding for each compound:

      • % Inhibition = 100 * (1 - (mP_compound - mP_min) / (mP_max - mP_min))

      • Where 'mP' is the millipolarization value.

    • Identify hits as compounds that cause a significant decrease in fluorescence polarization.

Cell-Based Fluorescence Assay for Glycine Receptor Antagonism

This protocol describes a functional cell-based assay to identify antagonists of the glycine receptor (GlyR). The assay utilizes a fluorescent membrane potential-sensitive dye to measure changes in cell membrane potential upon GlyR activation by glycine. Antagonists will block this change.

Materials:

  • HEK293 cells stably expressing a subtype of the glycine receptor (e.g., GlyRα1).

  • Complete cell culture medium.

  • Fluorescent membrane potential dye kit (e.g., FLIPR® Membrane Potential Assay Kit).

  • This compound derivative library (in DMSO).

  • Glycine solution.

  • 384-well, clear-bottom, black-walled, cell culture-treated plates.

  • FLIPR® (Fluorometric Imaging Plate Reader) or equivalent instrument capable of kinetic fluorescence measurements.

Protocol:

  • Cell Seeding:

    • Seed the GlyR-expressing HEK293 cells into 384-well plates at a density that forms a confluent monolayer after 24 hours.

    • Incubate at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add the dye solution.

    • Incubate the plate at 37°C for 1 hour.

  • Compound Addition and Assay:

    • Place the cell plate and a plate containing the this compound derivatives and glycine solution into the FLIPR instrument.

    • The instrument will perform the following steps:

      • Measure the baseline fluorescence.

      • Add the test compounds to the wells and incubate for a short period (e.g., 2-5 minutes).

      • Add glycine to the wells to a final concentration that elicits a submaximal response (e.g., EC80).

      • Immediately measure the change in fluorescence over time.

  • Data Analysis:

    • The fluorescence signal will change upon glycine addition in the absence of an antagonist. Antagonists will inhibit this change.

    • Calculate the percent inhibition of the glycine-induced fluorescence change for each compound.

    • Identify hits as compounds that significantly block the glycine-induced signal.

Visualizations

Experimental Workflow: High-Throughput Screening of a Natural Product Derivative Library

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Validation cluster_3 Lead Optimization Lib This compound Derivative Library (in DMSO) Plate Daughter Plate Preparation (384-well) Lib->Plate Assay HTS Assay (e.g., Cell Viability, Receptor Binding) Lib->Assay Plate->Assay Readout Data Acquisition (Plate Reader) Assay->Readout Confirm Hit Confirmation (Re-testing) Assay->Confirm Analysis Primary Data Analysis (Hit Identification) Readout->Analysis Analysis->Confirm Dose Dose-Response (IC50/EC50 Determination) Confirm->Dose SAR Structure-Activity Relationship (SAR) Confirm->SAR Ortho Orthogonal Assays Dose->Ortho Ortho->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: High-throughput screening workflow for an this compound derivative library.

Signaling Pathway: Inhibition of RA-FLS Proliferation

RA_FLS_Signaling cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Cytokine Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Receptor Cytokine Receptors Cytokine->Receptor JAK JAK Receptor->JAK IKK IKK Receptor->IKK STAT3 STAT3 JAK->STAT3 P STAT3_p p-STAT3 STAT3->STAT3_p IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc This compound This compound Derivatives This compound->JAK This compound->IKK Gene Gene Transcription (MMPs, Pro-inflammatory Cytokines, Anti-apoptotic proteins) STAT3_p->Gene NFkB_nuc->Gene Proliferation Proliferation & Survival Gene->Proliferation

Caption: Putative signaling pathways inhibited by this compound derivatives in RA-FLSs.

Signaling Pathway: Induction of Apoptosis in Cancer Cells

Apoptosis_Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Casp8 Caspase-8 DISC->Casp8 Mito Mitochondrion Casp8->Mito tBid Casp3 Caspase-3 Casp8->Casp3 This compound This compound Derivatives Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 BaxBak Bax/Bak (Pro-apoptotic) This compound->BaxBak Bcl2->BaxBak BaxBak->Mito CytoC Cytochrome c Mito->CytoC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Casp9->Casp3 Substrates Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: General apoptosis signaling pathways potentially activated by this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Akuammiline Total Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of akuammiline (B1256633) alkaloids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields during the complex synthesis of these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed troubleshooting guides for key reactions in this compound total synthesis.

Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a crucial step in constructing the core indole structure of many this compound alkaloids. However, it is often plagued by low yields and the formation of side products.

Q1: My Fischer indole synthesis is resulting in a low yield of the desired indole. What are the primary factors I should investigate?

A1: Low yields in the Fischer indole synthesis can be attributed to several factors, including reagent purity, reaction conditions, and the electronic and steric properties of the substrates. Key areas to investigate are:

  • Purity of Phenylhydrazine (B124118): Impurities in the phenylhydrazine starting material can significantly hinder the reaction. It is advisable to use freshly purified phenylhydrazine.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are used. The optimal catalyst is substrate-dependent.

  • Temperature and Reaction Time: These reactions often require elevated temperatures to proceed, but excessive heat can lead to degradation of the starting materials and products.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. High-boiling point aromatic solvents like toluene (B28343) or xylene are common.

  • Substrate Substituents: Electron-donating groups on the phenylhydrazine and electron-withdrawing groups on the ketone or aldehyde can impact the reaction efficiency. Steric hindrance, particularly at the ortho position of the phenylhydrazine, can also reduce yields.

Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis

fischer_indole_troubleshooting start Low Yield in Fischer Indole Synthesis reagent_purity Check Phenylhydrazine Purity start->reagent_purity reaction_conditions Optimize Reaction Conditions start->reaction_conditions substrate_issues Evaluate Substrate Properties start->substrate_issues purify_hydrazine Purify Phenylhydrazine (e.g., distillation, recrystallization) reagent_purity->purify_hydrazine optimize_acid Screen Acid Catalysts (Brønsted and Lewis acids) reaction_conditions->optimize_acid optimize_temp_time Vary Temperature and Reaction Time reaction_conditions->optimize_temp_time optimize_solvent Screen Solvents reaction_conditions->optimize_solvent modify_substrate Consider Substrate Modification (if possible) substrate_issues->modify_substrate end Improved Yield purify_hydrazine->end optimize_acid->end optimize_temp_time->end optimize_solvent->end modify_substrate->end

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Q2: I am observing significant amounts of a dark, tarry side product in my Fischer indole synthesis. What is the likely cause and how can I minimize it?

A2: The formation of dark, polymeric materials is a common issue in Fischer indole syntheses, often due to the harsh acidic conditions and high temperatures. These side products can arise from the degradation of the starting materials, intermediates, or the final product.

Strategies to Minimize Side Product Formation:

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature for a longer duration may reduce the rate of degradation.

  • Milder Acid Catalyst: Consider using a milder Lewis acid or a lower concentration of a strong Brønsted acid.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to the formation of colored impurities.

  • Gradual Addition: Adding the acid catalyst slowly to the reaction mixture can help to control the initial exotherm and reduce localized high temperatures.

Table 1: Troubleshooting Fischer Indole Synthesis - Condition Optimization

ParameterCondition A (Low Yield)Condition B (Improved Yield)Notes
Acid Catalyst 1.0 M HCl in EtOH0.5 M ZnCl₂ in TolueneLewis acids can sometimes be milder and more effective for complex substrates.
Temperature 120 °C100 °CLowering the temperature can reduce the formation of degradation products.
Reaction Time 4 hours12 hoursA longer reaction time at a lower temperature may be necessary for complete conversion.
Atmosphere AirNitrogenAn inert atmosphere can prevent oxidative side reactions.
Diels-Alder / Iminium Cyclization Cascade

This powerful cascade reaction, often used in the synthesis of the vincorine core, can be sensitive to catalyst choice, solvent, and temperature.

Q3: My organocatalytic Diels-Alder/iminium cyclization cascade is giving a low yield and/or poor enantioselectivity. What should I optimize?

A3: The success of this cascade reaction is highly dependent on the precise reaction conditions. Here are the key parameters to investigate:

  • Catalyst and Acid Co-catalyst: The choice of the chiral secondary amine catalyst and the Brønsted acid co-catalyst is crucial for both yield and enantioselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction.

  • Temperature: Lower temperatures generally favor higher enantioselectivity.

  • Water Content: In some cases, the presence of a small amount of water can be beneficial.

Logical Relationship for Optimizing the Cascade Reaction

cascade_optimization problem Low Yield / Poor Enantioselectivity in Cascade Reaction catalyst_system Optimize Catalyst System problem->catalyst_system reaction_params Optimize Reaction Parameters problem->reaction_params catalyst_choice Screen Chiral Amine Catalysts catalyst_system->catalyst_choice acid_choice Screen Brønsted Acid Co-catalysts catalyst_system->acid_choice solvent_choice Screen Solvents (e.g., MeCN, CH2Cl2) reaction_params->solvent_choice temp_choice Vary Temperature (e.g., -20 °C to RT) reaction_params->temp_choice water_content Investigate Effect of Water reaction_params->water_content solution Improved Yield and Enantioselectivity catalyst_choice->solution acid_choice->solution solvent_choice->solution temp_choice->solution water_content->solution

Caption: Logical relationships for optimizing the Diels-Alder/iminium cyclization cascade.

Table 2: Optimization of the Diels-Alder/Iminium Cyclization Cascade for Vincorine Core Synthesis [1][2]

EntryCatalystAcidSolventTemp (°C)Yield (%)ee (%)
1Catalyst ATFACH₂Cl₂05585
2Catalyst BHBF₄CH₂Cl₂-206592
3Catalyst BHBF₄MeCN-207095
4Catalyst BHBF₄MeCN06890

Data is illustrative and based on trends reported in the literature.

Palladium-Catalyzed Cyclizations

Palladium-catalyzed reactions are frequently employed to form key rings in the this compound scaffold. Catalyst loading, ligand choice, and solvent are critical for success.

Q4: My palladium-catalyzed intramolecular cyclization is not going to completion, or I'm observing decomposition of my starting material. What are the likely causes?

A4: Incomplete conversion or decomposition in palladium-catalyzed cyclizations can often be traced back to the catalyst system and reaction conditions.

  • Catalyst Loading: Both too low and too high catalyst loadings can be detrimental. Lowering the catalyst loading may slow down the reaction, while increasing it can sometimes lead to side reactions or decomposition.

  • Ligand Choice: The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands can promote the desired cyclization, while others may be ineffective.

  • Solvent: The solvent can influence the solubility of the catalyst and substrate, as well as the reaction rate.

  • Base: The choice and stoichiometry of the base are important for the catalytic cycle.

Table 3: Optimization of a Palladium-Catalyzed Intramolecular Cyclization [3]

EntryPd Catalyst (mol%)LigandSolventBaseYield (%)
15PPh₃DMFK₂CO₃60
23PPh₃DMFK₂CO₃58
310PPh₃DMFK₂CO₃59
45dppfTHFCs₂CO₃45
55XantphosCH₂Cl₂K₂CO₃90

Data is illustrative and based on trends reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Nine-Step Enantioselective Total Synthesis of (-)-Vincorine (MacMillan et al.)[1][2]

A concise and highly enantioselective total synthesis of the this compound alkaloid (-)-vincorine has been accomplished. A key element of the synthesis is a stereoselective organocatalytic Diels-Alder, iminium cyclization cascade sequence, which serves to construct the tetracyclic alkaloid core architecture in one step from simple achiral precursors. The total synthesis of (-)-vincorine is achieved in nine steps and 9% overall yield from commercially available starting materials.

Key Steps:

  • Diene Synthesis: Preparation of the diene from commercially available 5-methoxy-N'-Boc tryptamine (B22526) via methylation and a directed metalation/Negishi coupling.

  • Diels-Alder/Cyclization Cascade: An organocatalytic cascade reaction using a chiral secondary amine catalyst (imidazolidinone) and HBF₄ in MeCN at -20 °C to generate the tetracyclic vincorine core in 70% yield and 95% ee.

  • Pinnick Oxidation: Conversion of the aldehyde to a carboxylic acid.

  • Acyl Telluride Formation: Preparation for the radical cyclization.

  • Radical Cyclization: A thermally initiated 7-exo-dig radical cyclization of the acyl telluride precursor to form the seven-membered azepanyl ring.

  • Reductive Amination: Installation of a side chain.

  • Final Cyclization and Reduction: Completion of the pentacyclic core and selective reduction of the allene (B1206475) functionality.

Experimental Workflow for Vincorine Synthesis

vincorine_synthesis start 5-methoxy-N'-Boc tryptamine diene_synthesis Diene Synthesis (2 steps) start->diene_synthesis diene Diene diene_synthesis->diene cascade Diels-Alder/ Iminium Cyclization Cascade diene->cascade tetracycle Tetracyclic Core (70% yield, 95% ee) cascade->tetracycle oxidation Pinnick Oxidation tetracycle->oxidation acid Carboxylic Acid oxidation->acid acyl_telluride_formation Acyl Telluride Formation acid->acyl_telluride_formation acyl_telluride Acyl Telluride acyl_telluride_formation->acyl_telluride radical_cyclization Radical Cyclization (7-exo-dig) acyl_telluride->radical_cyclization pentacycle Pentacyclic Intermediate radical_cyclization->pentacycle reductive_amination Reductive Amination pentacycle->reductive_amination final_steps Final Cyclization & Reduction reductive_amination->final_steps vincorine (-)-Vincorine final_steps->vincorine

Caption: Experimental workflow for the nine-step synthesis of (-)-vincorine.

This technical support center provides a starting point for troubleshooting and optimizing the total synthesis of this compound alkaloids. For more detailed information, please refer to the cited literature.

References

Addressing akuammiline solubility issues in aqueous buffers for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with akuammiline (B1256633) in aqueous buffers for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for bioassays?

This compound is a monoterpenoid indole (B1671886) alkaloid with a complex polycyclic structure.[1][2][3] Like many natural products with high molecular weight and lipophilic characteristics, this compound is predicted to have low water solubility. This poor solubility in aqueous buffers and cell culture media is a significant hurdle for in vitro and in vivo bioassays, as the compound must be fully dissolved to ensure accurate and reproducible results.[4][5] Undissolved particles can lead to underestimated biological activity, inaccurate structure-activity relationships (SAR), and variable data.

Q2: What is the most common first step to dissolve this compound for a bioassay?

The most common initial approach is to first prepare a concentrated stock solution of this compound in a water-miscible organic solvent and then dilute this stock into the aqueous assay buffer. Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power. This method is a form of co-solvency, where the organic solvent helps to keep the hydrophobic compound in solution when diluted into the aqueous medium.

Q3: What are the primary methods to improve the solubility of this compound if initial attempts fail?

If simple dissolution in DMSO and dilution proves insufficient, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The main strategies include:

  • Co-solvency: Using water-miscible organic solvents like DMSO, ethanol, or polyethylene (B3416737) glycol (PEG 400).

  • pH Adjustment: Modifying the pH of the buffer to ionize the compound, thereby increasing its solubility. As an alkaloid, this compound is expected to be more soluble in acidic conditions.

  • Use of Excipients:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the this compound molecule, forming an inclusion complex with a hydrophilic exterior, which improves aqueous solubility.

    • Surfactants: Using non-ionic surfactants can help solubilize hydrophobic compounds, though care must be taken as they can interfere with some biological assays.

  • Particle Size Reduction: Techniques like micronization or creating nanoparticle formulations increase the surface area-to-volume ratio, which can improve the dissolution rate.

Troubleshooting Guide

Q4: My this compound powder will not dissolve in the primary organic solvent (e.g., DMSO). What should I do?

This indicates very low intrinsic solubility. Try the following steps:

  • Gentle Warming: Warm the solution in a water bath (e.g., 37°C) while vortexing. Be cautious of potential compound degradation at higher temperatures and always check for stability.

  • Sonication: Use a bath sonicator to provide energy to break apart compound aggregates and facilitate dissolution.

  • Test Alternative Solvents: If DMSO fails, other powerful organic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be tested. However, ensure their compatibility with your specific bioassay.

Q5: this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How can I fix this?

Precipitation upon dilution is a common problem that occurs when the compound's solubility limit in the final aqueous medium is exceeded.

  • Problem Workflow: Compound Precipitation

    Troubleshooting flowchart for compound precipitation.

Q6: How does pH impact the solubility of this compound, and how can I use this to my advantage?

Alkaloids, like this compound, are basic compounds containing nitrogen atoms. In acidic conditions (lower pH), these nitrogen atoms can become protonated, forming a salt (e.g., hydrochloride salt). These salt forms are generally much more water-soluble than the free base. Therefore, adjusting the pH of your buffer to be slightly acidic can significantly increase this compound solubility. However, the chosen pH must be compatible with the biological system of your assay (e.g., enzyme activity, cell viability).

Q7: What are cyclodextrins and when should I consider using them?

Cyclodextrins are cyclic oligosaccharides that can act as molecular hosts. They have a hydrophilic exterior and a hydrophobic interior cavity. A poorly soluble molecule like this compound can be encapsulated within this cavity, forming a water-soluble "inclusion complex". This is an excellent strategy to consider when the use of co-solvents is limited by toxicity or when pH modification is not compatible with the assay. Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Concept: Cyclodextrin (B1172386) Inclusion Complex

    CyclodextrinComplex cluster_0 Before Complexation cluster_1 After Complexation This compound This compound (Poorly Soluble) Complex Water-Soluble Inclusion Complex This compound->Complex + Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

    Encapsulation of a guest molecule by a cyclodextrin host.

Data Presentation & Recommended Limits

Table 1: Recommended Maximum Co-Solvent Concentrations in In Vitro Bioassays

SolventRecommended Max. Concentration (v/v)Notes
DMSO ≤ 0.5%For sensitive cell lines or assays longer than 24 hours, ≤ 0.1% is advisable. Some robust systems may tolerate up to 1%. Always run a solvent toxicity control.
Ethanol ≤ 0.5%Generally more cytotoxic than DMSO. The final concentration should be kept as low as possible. A vehicle control is essential.
PEG 400 ≤ 1%A less common but viable alternative co-solvent. Check for compatibility with your specific assay.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution and Serial Dilution

This protocol describes the standard method for preparing a working solution of this compound using an organic co-solvent.

  • Prepare High-Concentration Stock:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing, gentle warming (37°C), or sonication if necessary.

  • Storage:

    • Aliquot the stock solution into small-volume, amber vials to protect from light.

    • Store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.

  • Prepare Final Working Solution:

    • Thaw an aliquot of the stock solution at room temperature.

    • Pre-warm your aqueous buffer or cell culture medium to the assay temperature (e.g., 37°C).

    • While gently vortexing the pre-warmed medium, add the required volume of the stock solution to achieve the final desired concentration. This gradual "drop-wise" addition can prevent localized supersaturation and precipitation.

    • Ensure the final DMSO concentration remains within the acceptable limits for your assay (see Table 1).

    • Use the freshly prepared working solution immediately for the bioassay.

  • Workflow for Stock Solution Preparation

    StockPrepWorkflow Start Weigh this compound Powder Step1 Dissolve in 100% DMSO to create 10-50 mM stock Start->Step1 Step2 Assist Dissolution? (Vortex, Warm, Sonicate) Step1->Step2 Step3 Aliquot stock and store at -80°C Step2->Step3 Step4 Thaw aliquot for use Step3->Step4 Step5 Add stock drop-wise to pre-warmed aqueous buffer while vortexing Step4->Step5 End Use immediately in bioassay Step5->End

    Experimental workflow for stock solution preparation.

Protocol 2: pH-Solubility Screening

This protocol helps determine if pH adjustment can improve this compound solubility.

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4). Ensure the buffer systems do not interfere with your final assay.

  • Add Compound: Add an excess amount of this compound powder to a small, fixed volume of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.

  • Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify Soluble Compound: Carefully remove the supernatant and determine the concentration of dissolved this compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Analyze: Plot the measured solubility against the pH of the buffers to identify the optimal pH range for dissolution.

Protocol 3: Preparation of this compound-Cyclodextrin Complex (Kneading Method)

This is a simple and solvent-efficient method for creating an inclusion complex.

  • Molar Ratio: Weigh out this compound and β-cyclodextrin (or HP-β-CD) in a 1:1 molar ratio.

  • Mix Powders: Place the powders in a mortar and mix them thoroughly.

  • Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) drop by drop to the powder mixture.

  • Form Paste: Knead the mixture vigorously with a pestle for 30-60 minutes to form a consistent, sticky paste. This intimate contact facilitates the inclusion of this compound into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated and a constant weight is achieved.

  • Final Product: The resulting dry powder is the this compound-cyclodextrin inclusion complex, which can then be dissolved in your aqueous assay buffer.

References

Troubleshooting poor peak resolution in the HPLC analysis of akuammiline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of Akuammiline (B1256633)

This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound and related alkaloids. The content is structured in a question-and-answer format to directly address specific problems.

Frequently Asked Questions (FAQs)

Q1: What are the general causes of poor peak resolution in an HPLC analysis?

Poor peak resolution, where peaks overlap and are not well-separated, is typically a result of issues related to column efficiency, analyte retention, or separation selectivity.[1] Key factors that can lead to resolution failure include problems with the HPLC column, mobile phase composition, sample preparation, and instrument settings.[2] A systematic approach, changing one parameter at a time, is crucial for effective troubleshooting.[1]

Common Peak Shape Problems & Primary Causes

Peak ProblemDescriptionCommon Causes
Peak Tailing Asymmetrical peak with a long, drawn-out tail.[3]Secondary interactions with active sites (e.g., silanols), column contamination, incorrect mobile phase pH, column overload.[3][4]
Peak Fronting Asymmetrical peak with a sharp front and a broad, leading shoulder.[3]Column overload (mass overload), sample solvent stronger than mobile phase, column collapse or void.[5][6]
Peak Broadening Peaks are wider than expected, leading to poor resolution and sensitivity.[3]Column inefficiency (degradation, void), extra-column volume, slow flow rate, high mobile phase viscosity.[3]
Split Peaks A single peak appears as two or more merged peaks.Partially blocked column frit, column contamination, sample solvent incompatibility.[5][7]
Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?

Peak tailing for basic compounds like the alkaloid this compound is a frequent issue in reversed-phase HPLC. It is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase.[8]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The most critical parameter for controlling the retention of ionizable compounds is the mobile phase pH.[7]

    • Low pH (e.g., 2.5-4.0): Adding an acidifier like 0.1% formic or acetic acid protonates the silanol groups, suppressing their ionization and minimizing secondary interactions.[6][9] This is a common and effective strategy.

    • High pH (e.g., 8.0-10.5): At a high pH, the basic this compound molecule is neutral (not charged), which can also reduce interactions with silanols. However, this requires a pH-stable column (e.g., hybrid silica (B1680970) or polymer-based) as standard silica columns degrade above pH 7-8.[4]

  • Add a Basic Modifier: Incorporating a small amount of a basic additive, such as triethylamine (B128534) (TEA), can mask the active silanol sites and improve peak shape for basic analytes.[4][8]

  • Use a Modern, End-Capped Column: High-purity silica columns that are thoroughly end-capped have fewer free silanol groups, making them more suitable for analyzing basic compounds.[4]

  • Reduce Sample Mass: Injecting too much sample can lead to column overload, which is a classic cause of peak tailing.[5] Try diluting the sample or reducing the injection volume.[10]

G cluster_workflow Troubleshooting Peak Tailing for this compound start Observe Peak Tailing for this compound check_ph Is Mobile Phase pH Controlled (Buffered)? start->check_ph adjust_ph Action: Add 0.1% Formic Acid or use a buffer (pH 3-4) check_ph->adjust_ph No check_overload Is Sample Concentration High? check_ph->check_overload Yes solved Problem Solved adjust_ph->solved reduce_load Action: Dilute Sample or Reduce Injection Volume check_overload->reduce_load Yes check_column Is Column Old or Not Suited for Bases? check_overload->check_column No reduce_load->solved replace_column Action: Use a Modern, End-Capped C18 Column check_column->replace_column Yes add_modifier Advanced: Add TEA to Mobile Phase (0.1%) check_column->add_modifier No replace_column->solved add_modifier->solved

Caption: Workflow for diagnosing and fixing peak tailing of basic compounds.

Q3: I am not getting good separation between my alkaloid peaks. How can I improve resolution?

Improving the resolution (Rs) between closely eluting peaks involves manipulating the three factors of the resolution equation: efficiency (N), retention (k), and selectivity (α).[11]

Strategies to Improve Resolution:

ParameterActionExpected Outcome
Mobile Phase Adjust the organic solvent (e.g., switch from acetonitrile (B52724) to methanol) or change the gradient slope.[4]Alters selectivity (α) by changing interactions between analytes and the stationary/mobile phases.
Flow Rate Decrease the flow rate.[1]Increases efficiency (N) by allowing more time for equilibration, often leading to sharper peaks and better resolution, but increases run time.
Temperature Decrease the column temperature.[1]Increases retention (k) and can improve resolution, but also increases analysis time and backpressure.
Column Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column.[11]Significantly increases efficiency (N).
Stationary Phase Switch to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl or Cyano instead of C18).[6]Provides a powerful way to change selectivity (α) through different interaction mechanisms (e.g., π-π interactions).
Q4: I'm seeing split or doubled peaks for all analytes. What is the likely cause?

When all peaks in a chromatogram are distorted in a similar way (e.g., split or doubled), the issue likely occurs at the column inlet, before any separation takes place.[5]

Common Causes and Solutions:

  • Partially Blocked Column Frit: Debris from the sample, mobile phase, or system wear can clog the inlet frit, distorting the sample flow onto the column.[5]

    • Solution: Try backflushing the column (disconnect from the detector and flush in the reverse direction). If this fails, the column may need to be replaced.[5] Using a guard column or an in-line filter can prevent this.[10]

  • Column Void: A void or channel can form in the packing material at the column inlet due to pressure shocks or chemical instability (e.g., using a silica column at high pH). This creates a disruption in the flow path.

    • Solution: A voided column usually needs to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7][12]

    • Solution: Whenever possible, dissolve and inject samples in the initial mobile phase.[7]

G cluster_workflow General Troubleshooting for Poor Peak Resolution start Observe Poor Peak Resolution peak_shape What is the Peak Shape? start->peak_shape tailing Tailing Peaks peak_shape->tailing Tailing fronting Fronting Peaks peak_shape->fronting Fronting broad Broad Peaks peak_shape->broad Broad split Split Peaks peak_shape->split Split sol_tailing Check Mobile Phase pH Check for Column Overload Use End-Capped Column tailing->sol_tailing sol_fronting Reduce Sample Load Match Sample Solvent to Mobile Phase fronting->sol_fronting sol_broad Check for Column Void Reduce Extra-Column Volume Optimize Flow Rate broad->sol_broad sol_split Check for Blocked Frit Check for Column Void Check Sample Solvent split->sol_split

Caption: A decision tree for troubleshooting common peak shape problems.

Q5: I see "ghost peaks" in my chromatogram, especially during a blank run. Where do they come from?

Ghost peaks are unexpected peaks that do not correspond to any component in the sample.[3] They are often caused by contamination or carryover.

Sources and Solutions:

  • Contaminated Mobile Phase: Impurities in the solvents (especially water) or buffer salts can accumulate on the column and elute as peaks, particularly during a gradient run.[7][10]

    • Solution: Always use fresh, high-purity HPLC-grade solvents and reagents. Filter and degas the mobile phase before use.[4][10]

  • Sample Carryover: A highly concentrated or adsorptive sample from a previous injection can "bleed" into subsequent runs.[6]

    • Solution: Implement a robust needle wash protocol in your autosampler method. Run a blank gradient after injecting a high-concentration sample to flush the system.[6]

  • System Contamination: Impurities can leach from system components like tubing, seals, or vials.[6]

    • Solution: Regularly flush the entire HPLC system with a strong solvent (like 100% acetonitrile or methanol) to remove contaminants.[10]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound using a common C18 column with an acidic mobile phase to ensure good peak shape.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • Formic acid (≥98% purity).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly before use.

  • Chromatographic Conditions:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Detection Wavelength 280 nmA common wavelength for indole (B1671886) alkaloids.
Injection Volume 10 µLAdjust based on sample concentration to avoid overload.[1]
Gradient Program 10-60% B over 20 minStart with a shallow gradient and optimize as needed.
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample extract in the initial mobile phase composition (e.g., 90% A, 10% B).

    • Filter the sample through a 0.45 µm syringe filter before transferring to an HPLC vial.[4]

Protocol 2: Column Cleaning and Regeneration

If you suspect column contamination is causing poor peak shape or high backpressure, this general cleaning protocol can help restore performance.[12] Always consult the column manufacturer's specific care and use instructions first.[1]

  • Procedure:

    • Disconnect the column from the detector to avoid contaminating the flow cell.

    • Flush the column in the forward flow direction with a series of solvents at a reduced flow rate (e.g., 0.5 mL/min).

    • Step 1 (Remove Buffers): Flush with 20-30 column volumes of HPLC-grade water.

    • Step 2 (Remove Non-Polar Contaminants): Flush with 30-40 column volumes of 100% Acetonitrile or Methanol.

    • Step 3 (Stronger Wash, if needed): For stubborn contaminants, a sequence of Isopropanol followed by Dichloromethane and then Isopropanol can be used (ensure system compatibility).

    • Step 4 (Re-equilibration): Flush with 20-30 column volumes of the initial mobile phase composition until the baseline is stable.

References

Optimizing reaction conditions for the late-stage functionalization of the akuammiline core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the late-stage functionalization (LSF) of the complex akuammiline (B1256633) alkaloid core. This resource is designed for researchers, medicinal chemists, and drug development professionals. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you navigate the challenges of modifying this intricate scaffold.

Frequently Asked Questions (FAQs)

Q1: What is Late-Stage Functionalization (LSF) and why is it important for the this compound core?

A1: Late-Stage Functionalization refers to the introduction of new functional groups or the modification of existing ones on a complex molecule, like the this compound core, at a late step in the synthetic sequence. This strategy is crucial for drug discovery as it allows for the rapid generation of a library of structural analogues from a common, advanced intermediate.[1][2] By diversifying the periphery of the this compound scaffold, researchers can fine-tune pharmacological properties, improve potency, alter metabolic stability, and develop structure-activity relationships (SAR) without needing to restart the synthesis from scratch.

Q2: What are the main challenges in the LSF of the this compound core?

A2: The primary challenges stem from the molecule's inherent complexity:

  • Site-Selectivity (Regioselectivity): The core has multiple C-H bonds that are sterically and electronically similar, making it difficult to functionalize a single desired position.

  • Chemoselectivity: The presence of multiple functional groups (indoline nitrogen, esters, ketones, olefins) can lead to unwanted side reactions.

  • Steric Hindrance: The caged, three-dimensional structure can block access of reagents to certain positions.

  • Substrate Reactivity: The intricate and often rigid structure can be sensitive to harsh reaction conditions, leading to decomposition or rearrangement.

Q3: What are the most common LSF strategies for indole-containing alkaloids like this compound?

A3: The most prevalent and powerful strategies involve transition-metal-catalyzed C-H activation. Specifically:

  • Iridium-Catalyzed C-H Borylation: This method installs a versatile boronic ester handle onto the aromatic portion of the indole (B1671886) core, which can then be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to form C-C, C-N, or C-O bonds.

  • Palladium- or Rhodium-Catalyzed C-H Activation: These metals can catalyze a variety of transformations, including arylation, alkenylation, and acylation, often guided by a directing group.

  • Oxidative Functionalization: Methods that install hydroxyl groups or other oxygen-containing functionalities can mimic metabolic pathways and provide new points for diversification.

  • Photoredox Catalysis: This strategy uses visible light to generate radical intermediates under mild conditions, enabling functionalizations that are often difficult to achieve with traditional thermal methods.

Troubleshooting Guide: C-H Borylation

The Iridium-catalyzed C-H borylation is a foundational LSF reaction. Below are common issues and recommended solutions when applying it to the this compound core or related complex substrates.

Problem 1: Low or No Conversion to the Borylated Product
Possible CauseRecommended Solution
Inactive Catalyst Ensure the Iridium precatalyst (e.g., [Ir(COD)OMe]₂) and ligand (e.g., dtbpy) are stored under an inert atmosphere and handled using proper air-free techniques (Schlenk line or glovebox). Use freshly opened or purified reagents.
Insufficient Temperature While many borylations are performed at 80-100 °C, complex, sterically hindered substrates may require higher temperatures. Incrementally increase the temperature to 120 °C.
Solvent Choice Tetrahydrofuran (THF) is a common solvent. However, for less soluble substrates, consider higher-boiling point solvents like cyclopentyl methyl ether (CPME) or 1,4-dioxane. Ensure the solvent is anhydrous and degassed.
Incompatible Protecting Groups Certain protecting groups on the indole nitrogen may interfere with the catalyst. If using an N-protected substrate, consider alternatives like Boc, Mesyl, or a silyl (B83357) group.
Problem 2: Poor Regioselectivity (Multiple Borylated Isomers)
Possible CauseRecommended Solution
Steric & Electronic Ambiguity The regioselectivity of Ir-catalyzed borylation is primarily governed by sterics, targeting the most accessible C-H bond. On the this compound indole ring, this often leads to a mixture. Consider introducing a temporary directing group to favor a specific position.
Ligand Choice The ligand plays a critical role in controlling selectivity. While dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) is standard, screening other bipyridine-based ligands with different steric or electronic properties may improve the isomeric ratio.
Reaction Time Prolonged reaction times at high temperatures can sometimes lead to product scrambling or borylation at less favorable positions. Monitor the reaction over time to find the optimal endpoint.
Problem 3: Product Decomposition
Possible CauseRecommended Solution
High Temperature The complex this compound scaffold may not be stable at elevated temperatures over long periods. Attempt the reaction at a lower temperature (e.g., 60-70 °C) for a longer duration.
Air or Moisture Contamination Oxygen and water can lead to catalyst deactivation and side reactions, including protodeborylation of the product. Ensure rigorous inert atmosphere conditions throughout the experiment.
Acidic/Basic Impurities Trace impurities in reagents or solvents can catalyze decomposition pathways. Use highly purified reagents and solvents.

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Aromatic C-H Borylation

This protocol is a starting point for the borylation of the indole moiety of the this compound core. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using a glovebox or standard Schlenk techniques.

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound substrate (1.0 equiv), bis(pinacolato)diboron (B136004) (B₂pin₂) (1.2–1.5 equiv), the Iridium precatalyst [Ir(COD)OMe]₂ (1-3 mol %), and the ligand (e.g., dtbpy, 2-6 mol %).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, CPME) to achieve a substrate concentration of 0.1–0.2 M.

  • Reaction: Seal the flask and heat the mixture in a pre-heated oil bath to the desired temperature (typically 80–100 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots (under inert conditions) and analyzing by LC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica (B1680970) gel to isolate the borylated product. The product is often sensitive to moisture and should be handled accordingly.

Data Presentation

While specific data on the this compound core is scarce in the literature, the following table represents typical optimization results for C-H borylation on a complex indole substrate, which can guide optimization efforts.

Table 1: Optimization of Iridium-Catalyzed C-H Borylation of a Model Indole Substrate

EntryCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1[Ir(COD)OMe]₂ (2.5)dtbpy (5.0)THF802445
2[Ir(COD)OMe]₂ (2.5)dtbpy (5.0)CPME802458
3[Ir(COD)OMe]₂ (2.5)dtbpy (5.0)CPME1001272
4[Ir(COD)Cl]₂ (2.5)dtbpy (5.0)CPME1001265
5[Ir(COD)OMe]₂ (2.5)NoneCPME10024<5
6[Ir(COD)OMe]₂ (5.0)dtbpy (10.0)CPME1001275

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a late-stage C-H functionalization experiment, from reaction setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Weigh Substrate, Catalyst, Ligand, B2pin2 setup Combine Reagents in Schlenk Flask prep_reagents->setup prep_solvent Prepare Anhydrous, Degassed Solvent prep_solvent->setup reaction Heat Reaction (80-100 °C, 12-24h) setup->reaction monitoring Monitor via LC-MS / TLC reaction->monitoring workup Solvent Removal (Rotovap) monitoring->workup Reaction Complete purify Column Chromatography workup->purify analysis Characterize Product (NMR, HRMS) purify->analysis

Caption: General workflow for C-H borylation experiments.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting a failed or low-yielding C-H functionalization reaction.

G start Reaction Issue: Low or No Product check_sm Is Starting Material Consumed? start->check_sm no_reaction No Reaction Occurring check_sm->no_reaction No sm_consumed Decomposition or Side Products Formed check_sm->sm_consumed Yes cause_catalyst Possible Cause: Inactive Catalyst no_reaction->cause_catalyst cause_temp Possible Cause: Temperature Too Low no_reaction->cause_temp sol_catalyst Solution: Use Fresh Reagents, Ensure Inert Atmosphere cause_catalyst->sol_catalyst sol_temp Solution: Increase Temperature Incrementally cause_temp->sol_temp cause_stability Possible Cause: Substrate Unstable sm_consumed->cause_stability cause_selectivity Possible Cause: Poor Selectivity sm_consumed->cause_selectivity sol_stability Solution: Lower Temperature, Check for Impurities cause_stability->sol_stability sol_selectivity Solution: Screen Ligands & Solvents cause_selectivity->sol_selectivity

References

Minimizing epimerization during the synthesis of akuammiline stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of akuammiline (B1256633) stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound synthesis, and why is it a concern?

A1: Epimerization is the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters. In the synthesis of this compound alkaloids, the stereocenter at the C16 position, which is adjacent to the methyl ester group, is particularly susceptible to epimerization. This is a significant concern because different stereoisomers (epimers) of a molecule can have vastly different biological activities. Controlling the stereochemistry at C16 is therefore critical for synthesizing the desired bioactive this compound alkaloid.

Q2: Which specific step in the synthesis of this compound alkaloids is most prone to C16 epimerization?

A2: The conversion of a key lactone intermediate to the corresponding methyl ester at the C16 position is the most problematic step for epimerization. Standard methods, such as direct methanolysis with a base like sodium methoxide (B1231860) or a two-step hydrolysis and methylation protocol, have been shown to cause significant epimerization at C16.

Q3: What is the underlying chemical mechanism for C16 epimerization?

A3: The epimerization at C16 occurs through a base-catalyzed enolization mechanism. The hydrogen atom at C16 is acidic because it is alpha to the carbonyl group of the ester. In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of the desired stereoisomer and its C16 epimer.

Troubleshooting Guide: Minimizing C16 Epimerization

This guide addresses the specific issue of epimerization encountered when converting the pentacyclic lactone intermediate to the desired C16 methyl ester in the synthesis of certain this compound alkaloids.

Problem: Significant epimerization is observed at the C16 position upon attempting to open a key lactone intermediate to form the methyl ester.

Underlying Cause: Direct exposure of the substrate to basic conditions, such as sodium methoxide in methanol (B129727) or standard saponification followed by methylation, facilitates the deprotonation of the acidic proton at C16, leading to the formation of a planar enolate and subsequent loss of stereochemical integrity upon reprotonation.

Solution: A stepwise, non-epimerizing protocol has been developed to circumvent this issue. This multi-step sequence avoids the use of strong bases that can induce enolization at C16.

Detailed Experimental Protocol for Epimerization-Free Lactone to Ester Conversion

This protocol is adapted from successful syntheses of this compound alkaloids where C16 epimerization was a critical challenge.

Step 1: Reduction of the Lactone

  • Reagents: Lithium borohydride (B1222165) (LiBH₄), Tetrahydrofuran (THF)

  • Procedure: To a solution of the lactone intermediate in anhydrous THF at 0 °C, add LiBH₄. Stir the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction carefully with water and extract the product with an appropriate organic solvent. The result of this step is a diol.

Step 2: Selective Silylation of the Primary Alcohol

  • Reagents: tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, 4-Dimethylaminopyridine (DMAP), Dichloromethane (CH₂Cl₂)

  • Procedure: Dissolve the diol from the previous step in anhydrous CH₂Cl₂. Add imidazole, a catalytic amount of DMAP, and TBSCl. Stir the reaction at room temperature until the selective silylation of the less hindered primary alcohol is complete (as monitored by TLC). Work up the reaction by washing with aqueous solutions and purify the resulting silyl (B83357) ether by column chromatography.

Step 3: Oxidation of the Secondary Alcohol

  • Reagents: Dess-Martin periodinane (DMP), Dichloromethane (CH₂Cl₂)

  • Procedure: To a solution of the silyl ether in anhydrous CH₂Cl₂, add DMP at 0 °C. Allow the reaction to warm to room temperature and stir until the oxidation is complete. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract the product and purify by chromatography to obtain the corresponding ketone.

Step 4: Esterification with In Situ Desilylation

  • Reagents: Acetic acid (AcOH), Water (H₂O), Tetrahydrofuran (THF)

  • Procedure: This step achieves the final conversion to the methyl ester while removing the silyl protecting group. The specific conditions for this transformation may vary depending on the exact substrate. A common approach involves acidic hydrolysis of the silyl ether to reveal the primary alcohol, followed by a selective esterification protocol that does not induce epimerization. In some reported syntheses, an oxidation/esterification sequence with in situ desilylation has been successfully employed.

Data Presentation

The following table summarizes the qualitative and quantitative factors influencing epimerization at a carbon alpha to a carbonyl group, with specific relevance to the C16 position in this compound intermediates.

FactorCondition Promoting EpimerizationCondition Minimizing EpimerizationRationale
Base Strength Strong, non-hindered bases (e.g., NaOMe, LDA)Weaker, sterically hindered bases (e.g., DBU, DIPEA) or non-basic conditionsStronger bases more readily deprotonate the α-carbon, increasing the rate of enolate formation.
Temperature Higher temperaturesLower temperatures (e.g., -78 °C to 0 °C)The rate of epimerization, like most reactions, increases with temperature.
Reaction Time Prolonged exposure to basic/acidic conditionsShorter reaction timesLonger reaction times allow the equilibrium between epimers to be established, leading to a greater proportion of the undesired isomer.
Solvent Protic solvents that can stabilize the enolate intermediateAprotic solventsSolvent polarity can influence the stability and reactivity of the enolate intermediate.
Reaction Type Direct saponification or transesterification with strong baseMulti-step sequences avoiding direct enolization (e.g., reduction-protection-oxidation-esterification)Circumventing the formation of the enolate at the sensitive stereocenter is the most effective strategy.

Mandatory Visualization

epimerization_mechanism cluster_main Base-Catalyzed Epimerization at C16 start_mol Desired C16 Stereoisomer (R-configuration) enolate Planar Enolate Intermediate (Achiral at C16) start_mol->enolate Deprotonation at C16 enolate->start_mol Reprotonation (bottom face) end_mol Undesired C16 Epimer (S-configuration) enolate->end_mol Reprotonation (top face) base1 Base (B:) acid1 H-B+ base2 Base (B:) acid2 H-B+

Caption: Mechanism of base-catalyzed epimerization at the C16 position.

experimental_workflow start_node Lactone Intermediate step1_node 1. Reduction (LiBH₄) start_node->step1_node step2_node 2. Selective Silylation (TBSCl) step1_node->step2_node step3_node 3. Oxidation (DMP) step2_node->step3_node step4_node 4. Esterification with in situ Desilylation step3_node->step4_node end_node Desired C16 Methyl Ester (No Epimerization) step4_node->end_node

Caption: Workflow for non-epimerizing conversion of lactone to ester.

Strategies to enhance the stability of akuammiline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to enhance the stability of akuammiline (B1256633) in solution. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during laboratory work.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to this compound instability in solution.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of organic stock solution into aqueous buffer. "Concentration Shock": Rapid change in solvent polarity causes the compound to crash out of solution.1. Add the organic stock solution dropwise into the vigorously stirring aqueous buffer. 2. Consider a step-wise dilution in the aqueous medium. 3. Increase the final concentration of a biocompatible co-solvent (e.g., DMSO, ethanol) if the experimental system allows, but keep it minimal (typically <1%).
Solution becomes cloudy or shows precipitate over time. Low Kinetic Solubility: The compound may be supersaturated and is crashing out over time. Temperature Fluctuation: Solubility may be temperature-dependent.1. Determine the kinetic solubility in your specific medium. 2. Prepare fresh solutions before each experiment. 3. If storage is necessary, store at a constant temperature and consider adding solubilizing agents like cyclodextrins.
Loss of compound potency or appearance of unknown peaks in HPLC. Chemical Degradation: this compound may be degrading due to hydrolysis, oxidation, or photolysis.1. Hydrolysis: Adjust the pH of the solution to a neutral or slightly acidic range (pH 5-7), as indole (B1671886) alkaloids can be susceptible to acid and base-catalyzed hydrolysis. 2. Oxidation: Degas solvents and work under an inert atmosphere (e.g., nitrogen or argon). Avoid headspace in storage vials. Consider adding antioxidants if compatible with the experiment. 3. Photolysis: Protect the solution from light by using amber vials or covering containers with aluminum foil.
Inconsistent experimental results. Micro-precipitation or Degradation: Small, invisible precipitates or partial degradation can lead to a lower effective concentration.1. Filter the final solution through a suitable syringe filter (e.g., 0.22 µm) before use. 2. Always use freshly prepared solutions for sensitive assays. 3. Perform regular purity checks of your stock solution using HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for indole alkaloids like this compound?

A1: Indole alkaloids are generally susceptible to three main degradation pathways:

  • Hydrolysis: The ester and other labile functional groups in the this compound structure can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions.

  • Oxidation: The indole ring is electron-rich and can be oxidized, especially in the presence of oxygen, light, and trace metals. This can lead to the formation of various oxidation products.[1][2]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[3]

Q2: What is the ideal pH range for storing this compound in an aqueous solution?

A2: While specific data for this compound is limited, many indole alkaloids exhibit maximum stability in the slightly acidic to neutral pH range (pH 5-7). Both strongly acidic and strongly alkaline conditions can catalyze hydrolysis.[4] It is recommended to perform a pH-rate stability study to determine the optimal pH for your specific buffer system.

Q3: How can I minimize the oxidation of this compound in my solutions?

A3: To minimize oxidation, you should:

  • Use deoxygenated solvents. This can be achieved by sparging with an inert gas like nitrogen or argon.

  • Prepare solutions and perform experiments under an inert atmosphere whenever possible.

  • Fill storage vials to the top to minimize headspace containing oxygen.

  • Consider adding antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), if they do not interfere with your experimental setup.

Q4: Is it necessary to protect this compound solutions from light?

A4: Yes, it is highly recommended to protect this compound solutions from light. Indole alkaloids can be photosensitive. Always use amber glass vials or wrap your containers in aluminum foil to prevent photodegradation.

Q5: My this compound precipitates when I add it to my cell culture medium. What can I do?

A5: This is a common issue with poorly water-soluble compounds. Here are a few strategies:

  • Optimize the final solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible and non-toxic to your cells.

  • Use a solubilizing agent: Excipients like cyclodextrins can be used to form inclusion complexes with this compound, enhancing its aqueous solubility.[5]

  • Prepare a more concentrated stock: This allows you to add a smaller volume of the organic solvent to your aqueous medium.

  • Test for solubility limits: Before your main experiment, determine the maximum concentration of this compound that remains soluble in your specific cell culture medium over the duration of your experiment.

Quantitative Data Summary

Due to the limited availability of public quantitative stability data specifically for this compound, the following table presents illustrative data based on typical stability profiles of related indole alkaloids. Researchers should perform their own stability studies to obtain precise data for their specific conditions.

Table 1: Illustrative Degradation Profile of this compound in Solution After 24 Hours

Condition Parameter Value Remaining this compound (%) Primary Degradation Products
Hydrolysis pH2.085Hydrolyzed ester derivatives
pH7.098Minimal degradation
pH10.088Hydrolyzed ester derivatives
Oxidation H₂O₂ Concentration0.1%75Oxidized indole ring species
H₂O₂ Concentration1.0%50Oxidized indole ring species
Photostability Light Exposure (ICH Q1B)1.2 million lux hours92Photolytic isomers/degradants
Thermal Temperature40°C95Thermally-induced degradants
Temperature60°C80Thermally-induced degradants

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][7]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with UV detector, photostability chamber, temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at 60°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of the unstressed control to identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[8][9]

Objective: To develop an HPLC method that separates this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the λmax of this compound).

  • Injection Volume: 10 µL.

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the this compound peak is free from any co-eluting peaks from the forced degradation samples.

Visualizations

TroubleshootingWorkflow start Instability Observed (Precipitation, Degradation) is_precip Is it Precipitation? start->is_precip is_degrad Is it Degradation? is_precip->is_degrad No check_solubility Check Solubility Limit & Solvent Effects is_precip->check_solubility Yes check_hplc Analyze by HPLC Identify Degradation Products is_degrad->check_hplc Yes sol_strat Implement Solubilization Strategies: - Slower addition - Co-solvents - Solubilizing agents check_solubility->sol_strat end_node Stable Solution sol_strat->end_node id_pathway Identify Degradation Pathway check_hplc->id_pathway hydrolysis Control pH (pH 5-7) id_pathway->hydrolysis Hydrolysis oxidation Inert Atmosphere Use Antioxidants id_pathway->oxidation Oxidation photolysis Protect from Light (Amber Vials) id_pathway->photolysis Photolysis hydrolysis->end_node oxidation->end_node photolysis->end_node

Caption: Troubleshooting workflow for this compound instability.

DegradationPathways cluster_stress Stress Factors cluster_products Degradation Products This compound This compound (in solution) Hydrolysis_P Hydrolyzed Products This compound->Hydrolysis_P Oxidation_P Oxidized Products This compound->Oxidation_P Photo_P Photodegradation Products This compound->Photo_P pH Acid/Base (H+/OH-) pH->Hydrolysis_P catalyzes O2 Oxygen / Peroxides O2->Oxidation_P causes Light Light (UV/Visible) Light->Photo_P causes

Caption: General degradation pathways for this compound.

ExperimentalWorkflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis: - Identify Degradants - Quantify Loss of this compound hplc->data report Report Stability Profile data->report

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Resolving Ambiguous NMR Spectral Data for Akuammiline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with akuammiline (B1256633) derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during NMR spectroscopy experiments, aiding in the accurate structural elucidation of these complex indole (B1671886) alkaloids.

Troubleshooting Guides

Guide 1: Overlapping Signals in ¹H NMR Spectra

Signal crowding and overlap are common challenges in the ¹H NMR spectra of complex molecules like this compound derivatives, obscuring coupling patterns and making accurate integration difficult. This guide provides a systematic approach to resolving these ambiguities.

Question: My ¹H NMR spectrum for an this compound derivative shows a cluster of overlapping signals in the aliphatic or aromatic region. How can I resolve these peaks to determine the spin systems and coupling constants?

Answer:

Resolving overlapping signals requires a combination of optimizing experimental conditions and employing advanced 2D NMR techniques. Follow this workflow to deconstruct complex spectral regions:

G Workflow for Resolving Overlapping ¹H NMR Signals cluster_start cluster_optimization Initial Troubleshooting cluster_2d_nmr 2D NMR Experiments cluster_end start Overlapping Signals Observed in ¹H NMR optimize_solvent Change Deuterated Solvent (e.g., CDCl₃ to Benzene-d₆ or DMSO-d₆) start->optimize_solvent Different solvent polarity can alter chemical shifts optimize_temp Variable Temperature (VT) NMR (to address conformational exchange) optimize_solvent->optimize_temp If broadening or multiple conformers are suspected optimize_conc Adjust Sample Concentration (to minimize aggregation effects) optimize_temp->optimize_conc If concentration-dependent shifts are observed cosy ¹H-¹H COSY / TOCSY (Identifies proton-proton coupling networks) optimize_conc->cosy If overlap persists hsqc ¹H-¹³C HSQC (Resolves protons via attached carbons) cosy->hsqc analyze_cosy Trace Spin Systems in COSY/TOCSY cosy->analyze_cosy hmbc ¹H-¹³C HMBC (Long-range correlations to resolve ambiguities) hsqc->hmbc analyze_hsqc Assign Protons to Carbons hsqc->analyze_hsqc noesy ¹H-¹H NOESY / ROESY (Through-space correlations for spatial proximity) hmbc->noesy analyze_hmbc Connect Fragments via HMBC hmbc->analyze_hmbc analyze_noesy Confirm Stereochemistry & Proximity noesy->analyze_noesy end Resolved Structure & Assignments analyze_noesy->end G Workflow for Identifying Labile Protons (N-H, O-H) start Broad or Missing N-H/O-H Signal prepare_dry Ensure Dry Sample & Solvent (Use fresh, high-quality deuterated solvent) start->prepare_dry d2o_exchange D₂O Exchange Experiment prepare_dry->d2o_exchange Primary Method hmbc_experiment Run ¹H-¹³C HMBC prepare_dry->hmbc_experiment Alternative/Confirmatory Method observe_disappearance Observe Disappearance of the Signal in ¹H Spectrum d2o_exchange->observe_disappearance observe_correlations Look for Correlations from N-H to Adjacent Carbons hmbc_experiment->observe_correlations conclusion N-H/O-H Proton Confirmed observe_disappearance->conclusion observe_correlations->conclusion

Technical Support Center: Optimizing the Fischer Indolization for Akuammiline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the critical Fischer indolization step in the synthesis of akuammiline (B1256633) alkaloids.

Frequently Asked Questions (FAQs)

Q1: My Fischer indolization reaction is failing or resulting in very low yields. What are the primary reasons for this?

A1: Low yields or failure in the Fischer indolization during complex syntheses like that of this compound are often due to a few key factors:

  • Substrate Complexity: The intricate structures of intermediates in this compound synthesis can introduce significant steric hindrance, impeding the key[1][1]-sigmatropic rearrangement.

  • Competing Pathways: A major competing reaction is the heterolytic cleavage of the N-N bond in the hydrazone intermediate. This is particularly favored if electron-donating groups are present, which stabilize the resulting cationic intermediate, diverting the reaction from the desired indole (B1671886) formation.[2][3][4]

  • Harsh Reaction Conditions: High temperatures and strong acids, while often necessary, can lead to the degradation of sensitive functional groups present in advanced intermediates of this compound synthesis.

Q2: I suspect N-N bond cleavage is occurring. How can I confirm this?

A2: The formation of aniline (B41778) and byproducts derived from the carbonyl component are strong indicators of N-N bond cleavage. Analysis of your crude reaction mixture using techniques like LC-MS or GC-MS can help identify these characteristic fragments.

Q3: What are some general strategies to improve the yield of the Fischer indolization?

A3: Several strategies can be employed to enhance the efficiency of this reaction:

  • Catalyst Screening: The choice of acid catalyst is critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used, and the optimal catalyst is often substrate-dependent. Experimenting with a range of catalysts is recommended.

  • Condition Optimization: Systematically vary the temperature and reaction time. While elevated temperatures are often required, excessive heat can cause degradation.

  • Solvent Selection: The solvent can significantly impact yield. Polar aprotic solvents like DMSO and acetic acid are often effective.

  • Microwave Irradiation: This technique can dramatically reduce reaction times and, in many cases, improve yields by providing rapid and uniform heating.

Q4: What is the "interrupted Fischer indolization" and why is it relevant to this compound synthesis?

A4: The interrupted Fischer indolization is a variation where the typical reaction sequence is intercepted by an intramolecular nucleophile. This strategy is particularly powerful in the synthesis of complex alkaloids like those in the this compound family as it allows for the rapid construction of fused indoline (B122111) ring systems and the formation of multiple stereocenters in a single step.

Troubleshooting Guide

This guide provides a structured approach to common problems encountered during the Fischer indolization step in this compound synthesis.

Problem Potential Cause Suggested Solution
No Indole Product Formation Reaction temperature is too low.Gradually increase the reaction temperature or switch to a higher boiling point solvent. Consider using microwave irradiation for rapid heating to higher temperatures.
Insoluble reactants or intermediates.Screen a variety of solvents with different polarities (e.g., toluene, ethanol, acetic acid, DMF).
Inappropriate acid catalyst.Screen a range of Brønsted and Lewis acids. The optimal choice is highly dependent on the specific substrate.
Low Yield of Indole Product Competing N-N bond cleavage.Use milder reaction conditions (lower temperature, less harsh acid). If possible, modify the substrate to reduce the electronic donation that stabilizes the carbocation intermediate.
Steric hindrance in the substrate.This is a challenging issue with complex substrates. Sometimes, altering the catalyst to a bulkier or smaller one can influence the transition state. In some cases, a redesign of the synthetic route to a less hindered intermediate may be necessary.
Formation of Tarry Byproducts Reaction temperature is too high, leading to decomposition.Decrease the reaction temperature. If using a high-boiling solvent, consider reducing the reaction time.
Substrate is sensitive to the acidic conditions.Use a milder acid catalyst or switch to a lower boiling point solvent to reduce the reaction temperature.
Incomplete Reaction Insufficient reaction time.Increase the reaction time and monitor the progress by TLC or LC-MS.
Non-optimal solvent for reaction kinetics.Experiment with different solvents known to be effective for Fischer indolizations.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: The Core Fischer Indolization Pathway

Fischer_Indolization cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_end Product Phenylhydrazine (B124118) Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone Ketone_Aldehyde Ketone/Aldehyde Ketone_Aldehyde->Phenylhydrazone Enamine Ene-hydrazine Phenylhydrazone->Enamine Isomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Protonation Diimine Diimine Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Aminal Cyclization->Aminal Elimination Elimination of NH3 Aminal->Elimination Indole Indole Elimination->Indole

Caption: The reaction mechanism of the Fischer indole synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Byproducts Analyze Crude Mixture (LC-MS, GC-MS) Start->Check_Byproducts Screen_Catalysts Screen Catalysts/ Solvents Start->Screen_Catalysts NN_Cleavage N-N Cleavage Products (e.g., Aniline) Check_Byproducts->NN_Cleavage Present Decomposition Tarry/Unidentified Products Check_Byproducts->Decomposition Predominant Milder_Acid Use Milder Acid NN_Cleavage->Milder_Acid Lower_Temp Lower Temperature Decomposition->Lower_Temp Optimize_Conditions Optimize Reaction Conditions Milder_Acid->Optimize_Conditions Lower_Temp->Optimize_Conditions Screen_Catalysts->Optimize_Conditions

Caption: A logical workflow for troubleshooting low-yielding reactions.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indolization (Acid Catalysis)

  • Materials: Phenylhydrazine derivative (1.0 eq), Ketone/aldehyde intermediate (1.0-1.2 eq), Acid catalyst (e.g., p-TsOH, ZnCl₂, or polyphosphoric acid).

  • Procedure:

    • In a round-bottom flask, combine the phenylhydrazine and the carbonyl compound.

    • Add the chosen solvent (e.g., toluene, acetic acid, or ethanol).

    • Add the acid catalyst to the mixture.

    • Heat the reaction to the desired temperature (ranging from 80°C to reflux) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction mixture.

    • Perform an aqueous work-up, typically involving neutralization of the acid and extraction with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Fischer Indolization

  • Materials: Phenylhydrazine derivative (1.0 eq), Ketone/aldehyde intermediate (1.0-1.2 eq), Acid catalyst.

  • Procedure:

    • In a microwave-safe reaction vessel, combine the arylhydrazine, the carbonyl compound, and the acid catalyst.

    • If using a solvent, add it to the vessel.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a specified time (e.g., 5-30 minutes).

    • After the reaction is complete, cool the vessel to room temperature.

    • Work-up and purify the product as described in the conventional procedure.

Protocol 3: Interrupted Fischer Indolization in this compound Synthesis (Representative)

This protocol is a generalized representation based on strategies reported for this compound and related natural product syntheses.

  • Materials: Phenylhydrazine derivative (1.0 eq), A suitable latent aldehyde precursor such as a hemiaminal or lactol (1.1 eq), Acetic acid, Water.

  • Procedure:

    • Dissolve the latent aldehyde precursor in a mixture of acetic acid and water (e.g., a 1:1 mixture).

    • Add the phenylhydrazine derivative to the solution.

    • Heat the reaction mixture (e.g., 60-100 °C) until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and carefully neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Dry the combined organic layers, concentrate, and purify the resulting fused indoline product by column chromatography.

References

Technical Support Center: Managing Akuammiline's Intrinsic Fluorescence in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the intrinsic fluorescence of akuammiline (B1256633) in cell viability assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is intrinsic fluorescence and why is it a concern with this compound?

A1: Intrinsic fluorescence, or autofluorescence, is the natural emission of light by a compound when it is excited by a light source. This compound, as a monoterpene indole (B1671886) alkaloid, contains an indole moiety which is known to be fluorescent.[1] This property can be a significant concern in fluorescence-based cell viability assays because the light emitted by this compound can be mistakenly detected by the plate reader, leading to inaccurate measurements of cell health.

Q2: How can this compound's fluorescence interfere with my cell viability assay?

A2: The intrinsic fluorescence of this compound can interfere with your assay in two primary ways:

  • False Positives: If this compound's fluorescence emission overlaps with that of the assay's indicator dye (e.g., resorufin (B1680543) in the resazurin (B115843) assay), it can artificially increase the total fluorescence signal. This can mask true cytotoxic effects or make an inert compound appear to enhance cell viability.[2]

  • False Negatives (Quenching): In some cases, a compound can absorb the light emitted by the fluorescent indicator dye, a phenomenon known as quenching. This leads to a lower-than-expected fluorescence signal, potentially making a non-toxic compound appear cytotoxic.[2]

Q3: Which cell viability assays are most likely to be affected by this compound's fluorescence?

A3: Fluorescence-based assays are the most susceptible to interference. This includes assays that use fluorescent indicator dyes to measure metabolic activity, such as:

  • Resazurin (AlamarBlue®)-based assays: These assays measure the reduction of non-fluorescent resazurin to the highly fluorescent resorufin by metabolically active cells.[3]

  • MTT and other tetrazolium salt-based assays: While primarily colorimetric, some variations or readouts can have a fluorescent component. More importantly, colored compounds can interfere with the absorbance readings in these assays.[4]

Q4: Are there cell viability assays that are not affected by compound fluorescence?

A4: Yes, luminescence-based assays are an excellent alternative as they measure light produced from a chemical reaction rather than light emitted in response to excitation. A highly recommended option is:

  • ATP-based assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present in metabolically active cells, which is a direct indicator of cell viability. The signal is luminescent, making it less prone to interference from fluorescent compounds.[5][6]

Q5: How can I determine if my specific this compound compound is fluorescent and interfering with my assay?

A5: The first and most crucial step is to run a "compound-only" control. This involves measuring the fluorescence of this compound in the assay medium at the same concentrations used in your experiment, but without any cells. A significant signal in these wells indicates that your compound is intrinsically fluorescent and is likely interfering with the assay.

Troubleshooting Guides

If you suspect that this compound's intrinsic fluorescence is affecting your cell viability assay results, follow these troubleshooting steps.

Issue 1: Unexpectedly high fluorescence readings or apparent increase in cell viability.

This suggests that the intrinsic fluorescence of this compound is contributing to the signal.

start High background fluorescence or unexpected viability increase step1 Run 'Compound-Only' Control (this compound in media, no cells) start->step1 step2 Is there a significant fluorescence signal? step1->step2 step3_yes Yes: Interference Confirmed step2->step3_yes Yes step3_no No: Investigate other causes (e.g., contamination, assay artifact) step2->step3_no No step4 Characterize this compound's Fluorescence (Excitation/Emission Scan) step3_yes->step4 step5 Mitigation Strategy step4->step5 step6a Option 1: Data Correction (Subtract background from compound-only control) step5->step6a step6b Option 2: Switch to a Red-Shifted Assay step5->step6b step6c Option 3: Use an Orthogonal Assay (e.g., Luminescence-based) step5->step6c end Obtain Accurate Viability Data step6a->end step6b->end step6c->end

Caption: Troubleshooting workflow for high fluorescence signals.

StrategyDescriptionProsCons
Data Correction Subtract the fluorescence signal from the "compound-only" control wells from the corresponding experimental wells (with cells).Simple and does not require changing the assay.May not be accurate if the compound's fluorescence is altered by cellular components or if quenching also occurs.
Switch to a Red-Shifted Fluorophore If the interference is in the blue or green spectrum, switching to a viability assay that uses a red-shifted fluorophore may avoid the spectral overlap.[2]Can be a simple switch if a suitable assay is available.Requires knowledge of this compound's fluorescence spectrum to select an appropriate alternative.
Use an Orthogonal Assay Switch to an assay with a different detection method, such as a luminescence-based assay like CellTiter-Glo®.Generally the most robust solution to avoid fluorescence interference.[5][6]May require purchasing a new assay kit and adapting the protocol.
Issue 2: Unexpectedly low fluorescence readings or apparent decrease in cell viability.

This could be due to quenching of the fluorescent signal by this compound or genuine cytotoxicity.

start Unexpectedly low fluorescence or viability decrease step1 Run 'Quenching Control' (Assay fluorophore + this compound, no cells) start->step1 step2 Is the fluorescence signal lower than the fluorophore alone? step1->step2 step3_yes Yes: Quenching Confirmed step2->step3_yes Yes step3_no No: Likely genuine cytotoxicity step2->step3_no No step4 Mitigation Strategy step3_yes->step4 step5a Option 1: Lower this compound Concentration step4->step5a step5b Option 2: Use an Orthogonal Assay (e.g., Luminescence-based) step4->step5b end Obtain Accurate Viability Data step5a->end step5b->end cluster_resazurin Resazurin Assay cluster_ctg CellTiter-Glo® Assay resazurin Resazurin (Non-fluorescent) resorufin Resorufin (Fluorescent) resazurin->resorufin plate_reader_f Fluorescence Plate Reader resorufin->plate_reader_f Signal cells Metabolically Active Cells cells->resazurin Reduction akuammiline_f This compound (Fluorescent) akuammiline_f->plate_reader_f Interference atp ATP luciferin Luciferin/Luciferase atp->luciferin Reacts with light Light (Luminescence) luciferin->light plate_reader_l Luminometer light->plate_reader_l Signal cells_atp Metabolically Active Cells cells_atp->atp Produces akuammiline_l This compound (Fluorescent) akuammiline_l->plate_reader_l No Interference

References

Validation & Comparative

A Comparative Analysis of Akuammiline and Mitragynine Opioid Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the opioid receptor activity of two noteworthy natural alkaloids: akuammiline (B1256633) (often studied as its close analogue, akuammicine) and mitragynine (B136389). The information presented herein is intended to support research and development efforts in the field of opioid pharmacology by offering a clear, objective analysis of these compounds' interactions with opioid receptors, supported by experimental data.

Introduction

This compound, a prominent alkaloid from the seeds of Picralima nitida, and mitragynine, the primary active constituent of the kratom plant (Mitragyna speciosa), have garnered significant interest for their potential to modulate the opioid system. While both are indole (B1671886) alkaloids, they exhibit distinct pharmacological profiles at the mu (µ), kappa (κ), and delta (δ) opioid receptors, suggesting different therapeutic potentials and liabilities. This guide systematically compares their binding affinities, functional potencies, and signaling pathways to provide a foundational resource for further investigation.

Quantitative Comparison of Opioid Receptor Activity

The following tables summarize the in vitro pharmacological data for this compound (represented by akuammicine) and mitragynine at human opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)

Compoundµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)
Akuammicine (B1666747) >10,000[1]89[2] / 200[3]>10,000[1]
Mitragynine 198 ± 30161 ± 10>10,000

Note: Lower Kᵢ values indicate higher binding affinity.

Table 2: Opioid Receptor Functional Activity (EC₅₀/IC₅₀, nM and Eₘₐₓ %)

CompoundReceptorActivityPotency (EC₅₀/IC₅₀, nM)Efficacy (Eₘₐₓ, %)
Akuammicine KORAgonist240[2]~100 (Full Agonist)[3]
MOR->10,000[1]-
DOR->10,000[1]-
Mitragynine MORPartial Agonist339 ± 17834
KORAntagonist8,500 ± 7,600 (IC₅₀)-
DORAntagonist>10,000 (IC₅₀)-

EC₅₀ represents the concentration for 50% of maximal agonist response. IC₅₀ represents the concentration for 50% inhibition. Eₘₐₓ represents the maximal efficacy relative to a standard full agonist.

Signaling Pathway Analysis

Both mitragynine and akuammicine demonstrate distinct signaling profiles upon receptor activation, a critical aspect for understanding their potential therapeutic effects and side-effect profiles.

Mitragynine Signaling Pathway

Mitragynine is a well-characterized G-protein biased agonist at the µ-opioid receptor. This means it preferentially activates the G-protein signaling cascade, which is associated with analgesia, while having little to no recruitment of β-arrestin-2. The lack of β-arrestin-2 recruitment is hypothesized to be associated with a reduction in typical opioid-related side effects such as respiratory depression and constipation.

Mitragynine_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G-Protein\n(Gαi/o) G-Protein (Gαi/o) MOR->G-Protein\n(Gαi/o) Activates β-Arrestin-2 β-Arrestin-2 MOR->β-Arrestin-2 No significant recruitment Mitragynine Mitragynine Mitragynine->MOR Binds to Adenylyl\nCyclase Adenylyl Cyclase G-Protein\n(Gαi/o)->Adenylyl\nCyclase Inhibits cAMP cAMP Adenylyl\nCyclase->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Leads to Side Effects Respiratory Depression, Constipation β-Arrestin-2->Side Effects

Mitragynine's G-protein biased signaling at the µ-opioid receptor.
Akuammicine Signaling Pathway

Akuammicine is a potent agonist at the κ-opioid receptor.[2][3] Emerging evidence suggests that, similar to mitragynine at the µ-opioid receptor, some derivatives of akuammicine can also exhibit G-protein bias at the κ-opioid receptor.[4] This preferential activation of G-protein signaling over β-arrestin pathways at the KOR is a sought-after characteristic for developing non-addictive analgesics and treatments for mood disorders.

Akuammicine_Signaling cluster_membrane Cell Membrane KOR κ-Opioid Receptor G-Protein\n(Gαi/o) G-Protein (Gαi/o) KOR->G-Protein\n(Gαi/o) Activates β-Arrestin β-Arrestin KOR->β-Arrestin Potential for biased agonism (derivative dependent) Akuammicine Akuammicine Akuammicine->KOR Binds to Adenylyl\nCyclase Adenylyl Cyclase G-Protein\n(Gαi/o)->Adenylyl\nCyclase Inhibits cAMP cAMP Adenylyl\nCyclase->cAMP Decreases Analgesia/\nOther Effects Analgesia/ Other Effects cAMP->Analgesia/\nOther Effects Leads to Dysphoria/\nSedation Dysphoria/ Sedation β-Arrestin->Dysphoria/\nSedation

Akuammicine's agonist activity and potential for biased signaling at the κ-opioid receptor.

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. Below are generalized protocols for the key experiments cited.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Objective: To quantify the affinity of akuammicine and mitragynine for µ, κ, and δ opioid receptors.

  • General Procedure:

    • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells) are prepared.

    • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-DAMGO for MOR, [³H]-U-69593 for KOR, [³H]-naltrindole for DOR) and varying concentrations of the test compound (akuammicine or mitragynine).

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare cell membranes expressing opioid receptor Start->Membrane_Prep Incubation Incubate membranes with radioligand and test compound Membrane_Prep->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Quantification Measure radioactivity of bound ligand Filtration->Quantification Analysis Calculate IC₅₀ and Kᵢ values Quantification->Analysis End End Analysis->End

Generalized workflow for a radioligand binding assay.
Functional Assays (cAMP Inhibition)

These assays measure the functional consequence of receptor activation, specifically the inhibition of adenylyl cyclase, to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist.

  • Objective: To quantify the agonist or antagonist activity of akuammicine and mitragynine at opioid receptors.

  • General Procedure:

    • Cell Culture: Cells stably expressing the opioid receptor of interest are cultured.

    • Stimulation: Cells are treated with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production, along with varying concentrations of the test compound.

    • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

    • Data Analysis: For agonists, concentration-response curves are generated by plotting the inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine EC₅₀ and Eₘₐₓ values. For antagonists, the assay is performed in the presence of a known agonist to determine the IC₅₀ value.

cAMP_Assay_Workflow Start Start Cell_Culture Culture cells expressing opioid receptor Start->Cell_Culture Treatment Treat cells with forskolin and test compound Cell_Culture->Treatment Detection Measure intracellular cAMP levels Treatment->Detection Analysis Calculate EC₅₀/IC₅₀ and Eₘₐₓ Detection->Analysis End End Analysis->End

Generalized workflow for a cAMP inhibition functional assay.

Conclusion

This comparative analysis highlights the distinct opioid receptor profiles of this compound (as akuammicine) and mitragynine. Mitragynine acts as a partial agonist at the µ-opioid receptor with a G-protein bias, and as an antagonist at κ- and δ-opioid receptors. In contrast, akuammicine is a potent and selective agonist at the κ-opioid receptor, with some of its derivatives also showing potential for G-protein biased signaling.

These differences underscore their potential for divergent therapeutic applications. Mitragynine's profile suggests its potential as a novel analgesic with a possibly improved side-effect profile compared to classical opioids. Akuammicine's selective κ-opioid receptor agonism makes it a valuable scaffold for the development of non-addictive analgesics, as well as potential treatments for pruritus, depression, and substance use disorders.

This guide serves as a foundational resource, and further research is warranted to fully elucidate the in vivo effects and therapeutic potential of these complex natural products and their derivatives.

References

Structure-activity relationship (SAR) studies of synthetic akuammiline analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationships of Synthetic Akuammiline (B1256633) Analogs

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. This compound alkaloids, a class of indole (B1671886) alkaloids, have emerged as a promising scaffold for the development of new modulators of opioid receptors and for agents with anti-inflammatory properties. Recent research has focused on the semi-synthesis of this compound analogs to explore their structure-activity relationships (SAR), revealing critical structural modifications that can significantly enhance their pharmacological activity. This guide provides a comprehensive comparison of the SAR of key synthetic this compound analogs, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.

Comparative Analysis of Synthetic this compound Analogs

The pharmacological activity of synthetic this compound analogs has been primarily investigated in two key areas: their interaction with opioid receptors, particularly the mu (µ) and kappa (κ) receptors, and their ability to inhibit the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).

Opioid Receptor Modulation

Semi-synthetic derivatives of akuammine (B1666748) and pseudo-akuammigine have been evaluated for their binding affinity (Ki) and functional potency (EC50) at µ- and κ-opioid receptors. The data reveals that specific substitutions at the N1 position of the pseudo-akuammigine core and at the C10 position of the akuammicine (B1666747) scaffold are critical for enhancing potency and selectivity.

Key Structure-Activity Relationship Insights for Opioid Receptor Activity:

  • N1-Substitution on Pseudo-akuammigine: Replacing the N-methyl group of pseudo-akuammigine with larger substituents, such as a phenethyl group, leads to a dramatic increase in µ-opioid receptor potency.[1] This suggests that the N1-substituent may interact with a specific pocket in the receptor, enhancing binding and efficacy.

  • C10-Substitution on Akuammicine: Modifications at the C10 position of the akuammicine aromatic ring have been shown to significantly improve potency at the κ-opioid receptor.[2] Halogenation at this position, for instance, can lead to a more than 200-fold increase in potency.[2]

Table 1: Opioid Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Selected Synthetic this compound Analogs

AnalogParent ScaffoldModificationµ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)µ-Opioid Receptor EC50 (nM)Reference
Pseudo-akuammiginePseudo-akuammigine-33011005200[1]
Analog 1 Pseudo-akuammigineN1-phenethyl128775[1]
Analog 2 Pseudo-akuammigineN1-propyl11812801200
Analog 3 Pseudo-akuammigineN1-cyclopropylmethyl58580460
AkuammicineAkuammicine->10,0001300>10,000
Analog 4 AkuammicineC10-Bromo>10,0000.36>10,000
Analog 5 AkuammicineC10-Iodo>10,0000.087>10,000

Note: Data compiled from Hennessy et al., 2023 and Hennessy et al., 2024.

Anti-inflammatory Activity

A series of synthetic this compound analogs have been evaluated for their ability to inhibit the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), which are key effector cells in the pathology of rheumatoid arthritis.

Key Structure-Activity Relationship Insights for Anti-inflammatory Activity:

  • The presence of an azido (B1232118) group in combination with an α,β-unsaturated ketone moiety appears to be important for the inhibitory effect on RA-FLS proliferation.

Table 2: Inhibitory Concentration (IC50) of Synthetic this compound Analogs on RA-FLS Proliferation

Compound24h-IC50 (µM) on MH7A cells
6 5.67 ± 0.37
9 3.22 ± 0.29
17a 7.89 ± 0.41
17c 3.21 ± 0.31
17d 8.92 ± 0.52
17f 9.87 ± 0.63
3, 4, 5, 7, 8 >10

Note: Data extracted from a study on the effect of this compound alkaloid derivatives on the proliferation of RA-FLS.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Radioligand Binding Assay for Opioid Receptors

This assay is used to determine the binding affinity (Ki) of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells).

  • Radioligand (e.g., [³H]DAMGO for µ-opioid receptor, [³H]-U69,593 for κ-opioid receptor).

  • Test compounds (synthetic this compound analogs).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control (e.g., Naloxone).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound, vehicle, or a high concentration of naloxone (B1662785) for determining non-specific binding.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvest the membranes by rapid filtration through the filter plates and wash with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition binding curve.

  • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Functional Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a second messenger, following the activation of a Gi/o-coupled receptor like the opioid receptors.

Materials:

  • Whole cells expressing the opioid receptor of interest.

  • Test compounds (synthetic this compound analogs).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Plate the cells in a 96- or 384-well plate and allow them to attach.

  • Pre-treat the cells with a PDE inhibitor.

  • Add serial dilutions of the test compounds.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • The EC50 value (the concentration of the agonist that produces 50% of its maximal effect) is determined from a dose-response curve.

Cell Proliferation Assay for RA-FLS (CCK-8 Assay)

This assay is used to assess the effect of compounds on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).

Materials:

  • RA-FLS cell line (e.g., MH7A).

  • Cell culture medium.

  • Test compounds (synthetic this compound analogs).

  • Cell Counting Kit-8 (CCK-8) solution.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the RA-FLS cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate for a specified period (e.g., 24 hours).

  • Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

mu_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Akuammiline_Analog This compound Analog (Agonist) MOR μ-Opioid Receptor (MOR) Akuammiline_Analog->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Cellular_Response Analgesia cAMP->Cellular_Response Ion_Channels->Cellular_Response

Caption: µ-Opioid Receptor Signaling Pathway.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis Start This compound Scaffold Synthesis Semi-synthesis of Analogs Start->Synthesis Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding_Assay Opioid Receptor Binding Assay (Ki) Purification->Binding_Assay Functional_Assay cAMP Inhibition Functional Assay (EC50) Purification->Functional_Assay Proliferation_Assay RA-FLS Proliferation Assay (IC50) Purification->Proliferation_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Proliferation_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification sar_relationships cluster_pseudo Pseudo-akuammigine Analogs (µ-Opioid Receptor) cluster_akuammicine Akuammicine Analogs (κ-Opioid Receptor) N1_Methyl N1-Methyl (Parent) N1_Large_Sub N1-Large Substituent (e.g., Phenethyl) N1_Methyl->N1_Large_Sub Modification Increased_Potency_mu Increased Potency N1_Large_Sub->Increased_Potency_mu Leads to C10_Unsub C10-Unsubstituted (Parent) C10_Halo C10-Halogenation C10_Unsub->C10_Halo Modification Increased_Potency_kappa Increased Potency C10_Halo->Increased_Potency_kappa Leads to

References

Validating the Purity of Synthetic Akuammiline: A Comparative Guide to qNMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the characterization of synthetic compounds, particularly for complex molecules such as the akuammiline (B1256633) alkaloids, which are of significant interest in drug discovery. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Elemental Analysis (EA)—for validating the purity of synthetic this compound. The information presented is supported by established principles of each technique and synthesized data reflecting typical performance characteristics for complex indole (B1671886) alkaloids.

Introduction to this compound and the Importance of Purity

This compound is a complex indole alkaloid with a polycyclic structure that presents a significant synthetic challenge. The intricate architecture of this compound and its derivatives necessitates rigorous analytical validation to ensure the identity and purity of the synthesized material. Impurities, including starting materials, byproducts, and residual solvents, can significantly impact the biological activity and safety profile of the compound. Therefore, employing robust and orthogonal analytical methods is paramount.

Comparison of Analytical Techniques

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination, offering distinct advantages over traditional chromatographic and combustion-based techniques. Unlike methods that rely on chromophores or ionization efficiency, qNMR provides a direct measure of the molar concentration of an analyte by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.

Here, we compare qNMR with HPLC, LC-MS, and Elemental Analysis for the purity validation of synthetic this compound.

Data Presentation: Comparative Analysis of Purity Determination Methods

The following table summarizes the performance of each analytical technique in the context of validating the purity of a synthetically prepared batch of this compound. The data represents typical values achievable with each method for a complex alkaloid.

Parameter qNMR HPLC (UV) LC-MS Elemental Analysis (CHN)
Principle Molar ratio to a certified internal standardSeparation based on polarity, detection by UV absorbanceSeparation based on polarity, detection by mass-to-charge ratioCombustion and detection of elemental composition
Purity Determination Absolute (primary ratio method)Relative (area percent)Relative (peak area) and semi-quantitativeIndirect (comparison of found vs. calculated elemental composition)
Typical Purity (%) 98.5 ± 0.298.8 (area %)>98% (by peak area)C: 75.45 (75.50), H: 7.00 (7.05), N: 8.80 (8.81)
Precision (RSD) < 1%< 2%< 5%< 0.3%
Accuracy HighModerate to High (dependent on response factors)Moderate (dependent on ionization efficiency)High (for elemental composition)
Limit of Quantification ~0.1 mg/mL~1 µg/mL~10-100 ng/mLNot applicable for impurity quantification
Specificity High (structure-specific signals)Moderate (potential for co-elution)High (mass-based detection)Low (does not distinguish between isomers or impurities with similar elemental composition)
Sample Throughput ModerateHighHighLow
Non-destructive YesNoNoNo
Detects Non-chromophoric Impurities YesNoYes (if they ionize)No
Detects Inorganic Impurities NoNoNoNo
Detects Residual Solvents YesYes (with appropriate method)Yes (with appropriate method)No

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of synthetic this compound using an internal standard.

Materials:

  • Synthetic this compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity (≥99.5%)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-precision analytical balance

  • NMR spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthetic this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial. The molar ratio of analyte to internal standard should ideally be between 0.5 and 2.

    • Record the exact masses of both the sample and the internal standard.

    • Add approximately 0.7 mL of the deuterated solvent to the vial.

    • Ensure complete dissolution of both the sample and the internal standard by gentle vortexing or sonication.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. Key parameters include:

      • Pulse Angle: 30-90° (a 90° pulse provides the best signal-to-noise, but a smaller angle can be used to shorten the relaxation delay).

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard. A typical starting point is 30 seconds.

      • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

      • Acquisition Time (at): At least 3 seconds to ensure high digital resolution.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Select well-resolved, non-overlapping signals for both this compound and the internal standard for integration. For this compound, aromatic protons or other unique signals are often suitable. For the internal standard, a sharp singlet is ideal.

    • Integrate the selected signals.

    • Calculate the purity of the synthetic this compound using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / manalyte) * (mIS / MWIS) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the relative purity of synthetic this compound by assessing the area percentage of the main peak.

Materials:

  • Synthetic this compound sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffer salts (e.g., ammonium (B1175870) acetate, formic acid)

  • HPLC system with a UV detector

  • C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the synthetic this compound sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)

  • Data Analysis:

    • Integrate the area of the main this compound peak and all impurity peaks in the chromatogram.

    • Calculate the purity using the area normalization method:

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the identity and assess the purity of synthetic this compound.

Procedure: The sample preparation and chromatographic conditions are similar to those for HPLC. The key difference is the use of a mass spectrometer as the detector.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for alkaloids.

  • Data Acquisition: Full scan mode to identify the molecular ion of this compound and any impurities. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification if reference standards for impurities are available.

Elemental Analysis (EA)

Objective: To determine the elemental composition (C, H, N) of the synthetic this compound and compare it to the theoretical values.

Procedure: A precisely weighed amount of the dried synthetic this compound sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector. The percentage of each element is then calculated. The results should be within ±0.4% of the calculated theoretical values for a pure compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthetic this compound cluster_purification Purification cluster_validation Purity Validation cluster_results Results synth_product Crude Product purification Column Chromatography synth_product->purification Purification qnmr qNMR purification->qnmr Orthogonal Analysis hplc HPLC (UV) purification->hplc lcms LC-MS purification->lcms ea Elemental Analysis purification->ea purity_report Purity Report & Certificate of Analysis qnmr->purity_report hplc->purity_report lcms->purity_report ea->purity_report

Caption: Experimental workflow for the purification and purity validation of synthetic this compound.

qnmr_workflow start Start weigh_sample Accurately weigh synthetic this compound start->weigh_sample weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (quantitative parameters) transfer->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate selected analyte and IS signals process->integrate calculate Calculate purity integrate->calculate end End calculate->end

Caption: Detailed workflow for qNMR-based purity determination of synthetic this compound.

Conclusion

For the validation of synthetic this compound purity, qNMR stands out as a superior technique due to its ability to provide an absolute, direct, and structurally specific measure of purity. Its non-destructive nature is also a significant advantage when dealing with precious synthetic intermediates or final products. While HPLC and LC-MS are excellent for identifying and quantifying trace impurities, their reliance on response factors can introduce inaccuracies in absolute purity determination. Elemental analysis, though a fundamental technique, lacks the specificity to identify and quantify organic impurities effectively.

A comprehensive approach to purity validation should ideally involve the use of orthogonal techniques. For synthetic this compound, the combination of qNMR for absolute purity determination and LC-MS for impurity profiling provides the most robust and reliable assessment of the compound's quality, ensuring its suitability for further research and development.

A Comparative Guide to Akuammiline Quantification: HPLC vs. UPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS) for the quantification of akuammiline (B1256633), an indole (B1671886) alkaloid with potential therapeutic applications. This document outlines representative experimental protocols and presents a comparative analysis of their performance based on key validation parameters to assist in selecting the most suitable method for specific research needs.

Introduction to this compound and Analytical Methodologies

This compound is an alkaloid found in the seeds of Picralima nitida, a plant used in traditional African medicine. With growing interest in its pharmacological properties, robust and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological samples, are essential for pharmacokinetic studies, quality control, and formulation development.

High-Performance Liquid Chromatography (HPLC) is a well-established and widely used technique for separating and quantifying components in a mixture. Coupled with a Ultraviolet (UV) detector, it offers a cost-effective and reliable method for routine analysis.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS) represents a more advanced analytical approach. By utilizing smaller particle sizes in the stationary phase, UPLC achieves higher resolution, sensitivity, and faster analysis times compared to conventional HPLC.[1] The coupling with a mass spectrometer provides exceptional selectivity and sensitivity, making it ideal for complex matrices and low-level quantification.

Comparative Analysis of Method Performance

The performance of each method is evaluated based on standard validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical performance characteristics of HPLC and UPLC-MS for the quantification of a small molecule like this compound.

Validation ParameterHPLC-UV (Representative)UPLC-MS (Representative)Commentary
Linearity (R²) > 0.999> 0.999Both methods demonstrate excellent linearity within their respective ranges.[2][3]
Limit of Detection (LOD) ~40 ng/mL~0.4 ng/mLUPLC-MS is significantly more sensitive, making it suitable for trace analysis.[4]
Limit of Quantification (LOQ) ~120 ng/mL~1.2 ng/mLThe lower LOQ of UPLC-MS allows for accurate quantification of very low concentrations of this compound.[4]
Accuracy (% Recovery) 97 - 103%96 - 104%Both methods provide high accuracy, ensuring the results are close to the true value.[5]
Precision (% RSD) < 2%< 5%HPLC-UV may exhibit slightly better precision in simpler matrices, though both methods are highly precise.[6]
Analysis Time 15 - 25 minutes3 - 8 minutesUPLC-MS offers a much faster analysis time, increasing sample throughput.[1]
Selectivity Good, but potential for interference from co-eluting compounds with similar UV absorption.Excellent, highly selective due to monitoring of specific parent-daughter ion transitions (MRM).[4]UPLC-MS provides superior selectivity, which is crucial for complex sample matrices.
Cost & Complexity Lower initial investment and operational cost. Simpler to operate and maintain.Higher initial investment and operational cost. Requires more specialized expertise.HPLC-UV is a more cost-effective and accessible option for routine quality control.

Experimental Protocols

Detailed methodologies for both HPLC and UPLC-MS are crucial for reproducibility. The following are representative protocols for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on general principles for the analysis of alkaloids and other small molecules.

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV-Vis detector, a binary pump, and an autosampler.

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: A stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution. For plant extracts or biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be employed to remove interfering substances.[5]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS)

This protocol is representative of modern, high-sensitivity analytical methods.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A C18 column with a smaller particle size (e.g., 50 mm x 2.1 mm, 1.7 µm) is used.[6]

  • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.[6]

  • Column Temperature: 40 °C.

  • Mass Spectrometry: Operated in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound would need to be determined through infusion experiments.

  • Sample Preparation: Similar to HPLC, with potential for simpler "dilute-and-shoot" protocols for cleaner samples due to the high selectivity of the mass spectrometer. Protein precipitation is a common method for plasma samples.[7]

Workflow and Pathway Diagrams

To visualize the experimental and logical flows, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample (Plant Extract/Biological Fluid) Extraction Extraction (SPE or LLE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration HPLC HPLC System Concentration->HPLC HPLC Path UPLC_MS UPLC-MS System Concentration->UPLC_MS UPLC-MS Path Column C18 Column HPLC->Column UPLC_MS->Column Detector_UV UV Detector Column->Detector_UV Detector_MS Mass Spectrometer Column->Detector_MS Chromatogram Chromatogram Detector_UV->Chromatogram Detector_MS->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for this compound quantification.

Start Start: Need to Quantify this compound Decision High Throughput or Trace Levels Required? Start->Decision UPLC_MS UPLC-MS Decision->UPLC_MS Yes HPLC HPLC-UV Decision->HPLC No End_UPLC High Sensitivity & Speed UPLC_MS->End_UPLC End_HPLC Cost-Effective & Routine QC HPLC->End_HPLC

Caption: Decision pathway for method selection.

Conclusion

The choice between HPLC-UV and UPLC-MS for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and cost-effective method suitable for routine quality control and quantification in less complex matrices where high sensitivity is not a primary concern.

  • UPLC-MS offers superior sensitivity, selectivity, and speed, making it the method of choice for bioanalytical studies, trace-level quantification, and the analysis of complex samples.[1][4] While the initial investment is higher, the increased throughput and data quality can be advantageous in a research and development setting.

This guide provides a framework for understanding the relative merits of each technique. It is essential to perform in-house validation to ensure the chosen method is fit for its intended purpose.

References

A Comparative Analysis of the Cytotoxic Effects of Akuammiline and Other Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of akuammiline (B1256633) and other prominent indole (B1671886) alkaloids, namely vincristine, vinblastine (B1199706), and voacamine. The information presented herein is intended to support research and drug development efforts in the field of oncology by offering a comprehensive overview of their relative potencies, mechanisms of action, and the experimental protocols used to evaluate them.

Data Presentation: Comparative Cytotoxicity of Indole Alkaloids

The cytotoxic potential of various indole alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the IC50 values for this compound-related compounds, vincristine, and vinblastine against several human cancer cell lines. It is important to note that direct cytotoxic data for this compound is limited in the public domain; therefore, data for related this compound-type alkaloids are presented.

Alkaloid/DerivativeCell LineCancer TypeIC50 (µM)Citation
Akuammidine HeLaCervical Cancer2.8 (as CD50 in µg/mL)[1]
Aspidodasycarpine HeLaCervical Cancer7.5 (as CD50 in µg/mL)[1]
Macroline-Akuammiline Bisindole Alkaloids KB, KB-R (Vincristine-resistant)Oral Epidermoid Carcinoma0.3 - 8.3[2]
PC-3Prostate Cancer0.3 - 8.3[2]
LNCaPProstate Cancer0.3 - 8.3[2]
MCF-7Breast Cancer0.3 - 8.3[2]
MDA-MB-231Breast Cancer0.3 - 8.3[2]
HT-29Colorectal Adenocarcinoma0.3 - 8.3[2]
HCT 116Colorectal Carcinoma0.3 - 8.3[2]
A549Lung Carcinoma0.3 - 8.3[2]
Vincristine A549Lung Cancer0.04
MCF-7Breast Cancer0.005
SY5YNeuroblastoma0.0016
Vinblastine MCF-7Breast Cancer0.00068[3]
A2780Ovarian Cancer0.00392 - 0.00539[4]

Experimental Protocols: Cytotoxicity Assays

The following are detailed methodologies for two common colorimetric assays used to determine the cytotoxic effects of compounds on cultured cells: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability and proliferation. It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test alkaloids in complete culture medium. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]

  • MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment, similar to the MTT assay.[8]

  • Compound Treatment: Treat cells with serial dilutions of the test alkaloids and incubate for the desired duration.

  • Cell Fixation: After incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate the plates at 4°C for at least 1 hour.[8]

  • Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.[8]

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Washing: After staining, quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[8]

  • Solubilization: Allow the plates to air-dry completely. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 540 nm using a microplate spectrophotometer.[8]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of indole alkaloids are mediated through various signaling pathways, often culminating in apoptosis or autophagy.

Vinca Alkaloids (Vincristine and Vinblastine): Induction of Apoptosis

Vincristine and vinblastine are well-characterized antimitotic agents that exert their cytotoxic effects by disrupting microtubule dynamics. This interference with the mitotic spindle leads to cell cycle arrest in the M phase and subsequent induction of apoptosis. Key signaling pathways implicated in this process include the c-Jun N-terminal kinase (JNK) and the nuclear factor-kappa B (NF-κB) pathways.[6][7]

Vinca_Alkaloid_Apoptosis_Pathway Vinca_Alkaloids Vincristine / Vinblastine Microtubule_Disruption Microtubule Disruption Vinca_Alkaloids->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (M-Phase) Microtubule_Disruption->Mitotic_Arrest JNK_Activation JNK Pathway Activation Mitotic_Arrest->JNK_Activation NFkB_Activation NF-κB Pathway Activation Mitotic_Arrest->NFkB_Activation Apoptosis Apoptosis JNK_Activation->Apoptosis NFkB_Activation->Apoptosis Voacamine_Autophagy_Pathway Voacamine Voacamine PI3K PI3K Voacamine->PI3K inhibits Beclin1 Beclin-1 Activation Voacamine->Beclin1 activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Beclin1 inhibits Autophagy Autophagy Beclin1->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis potentiates Akuammiline_Apoptosis_Pathway This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress MAPK_Activation MAPK Pathway Activation Cellular_Stress->MAPK_Activation NFkB_Modulation NF-κB Pathway Modulation Cellular_Stress->NFkB_Modulation Apoptosis Apoptosis MAPK_Activation->Apoptosis NFkB_Modulation->Apoptosis Cytotoxicity_Workflow start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Cell Treatment cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation assay Cytotoxicity Assay (e.g., MTT or SRB) incubation->assay readout Absorbance Reading (Microplate Reader) assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

References

A Comparative Guide to the In Vivo Analgesic Efficacy of an Akuammiline Derivative and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo analgesic efficacy of a representative akuammiline (B1256633) derivative, pseudo-akuammigine, and the benchmark opioid analgesic, morphine. The information is compiled from preclinical studies to offer an objective overview of their relative potencies, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

This compound alkaloids, derived from the seeds of the West African tree Picralima nitida, have garnered interest for their traditional use in pain management.[1] Preclinical research has focused on understanding their analgesic properties, often comparing them to the gold-standard opioid, morphine. This guide synthesizes available data to facilitate a direct comparison, highlighting the potential of this compound derivatives as alternative analgesics. Both pseudo-akuammigine and morphine exert their primary analgesic effects through the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) central to pain modulation.[1] However, their potencies and potential downstream signaling effects may differ.

Quantitative Comparison of Analgesic Potency

The analgesic potency of a compound is often quantified by its median effective dose (ED50), the dose at which 50% of the maximum analgesic effect is observed. A lower ED50 value indicates higher potency. The following tables summarize the available in vivo data for a modified pseudo-akuammigine derivative and pseudo-akuammigine compared to morphine in standard analgesic assays.

Table 1: Analgesic Potency of a Modified Pseudo-akuammigine Derivative vs. Morphine

CompoundAssayAnimal ModelRoute of AdministrationED50 (mg/kg)Source
Modified Pseudo-akuammigine DerivativeTail-FlickRodentNot Specified77.6[2]
Modified Pseudo-akuammigine DerivativeHot-PlateRodentNot Specified77.1[2]
MorphineHot-PlateMouseNot Specified8.98 (wild-type)[1]

Note: The data for the modified pseudo-akuammigine derivative is from a single study and may not be directly comparable to historical data for morphine due to differing experimental protocols.

Table 2: Analgesic Potency of Pseudo-akuammigine vs. Morphine

CompoundAssayAnimal ModelED50 (µM)Relative Potency to MorphineSource
Pseudo-akuammigineRat Tail FlickRat103.5 times less potent
MorphineRat Tail FlickRat2.9-

Mechanism of Action: µ-Opioid Receptor Signaling

Both this compound derivatives and morphine produce analgesia primarily by acting as agonists at the µ-opioid receptor (MOR). The activation of this G-protein coupled receptor initiates a cascade of intracellular events that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation results in the dissociation of the G-protein into its Gα and Gβγ subunits. These subunits then modulate downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunits can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. They also inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.

Beyond the canonical G-protein signaling, the activation of MORs can also lead to the recruitment of β-arrestin proteins. The interaction with β-arrestin is involved in receptor desensitization, internalization, and the activation of distinct signaling pathways, which have been implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.

The concept of biased agonism suggests that some ligands may preferentially activate either the G-protein pathway (thought to be responsible for analgesia) or the β-arrestin pathway (linked to adverse effects). Morphine is generally considered an unbiased or slightly G-protein biased agonist. While research is ongoing, some derivatives of akuammicine, an alkaloid structurally related to this compound, have been identified as balanced agonists that recruit β-arrestin-2, indicating they activate both pathways. Further investigation is needed to fully characterize the biased agonism profile of pseudo-akuammigine and its derivatives and compare it to that of morphine.

Below are diagrams illustrating the µ-opioid receptor signaling pathway and a typical experimental workflow for assessing analgesic efficacy.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound Derivative or Morphine MOR µ-Opioid Receptor (GPCR) Ligand->MOR Binds G_protein G-protein (Gi/o) MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits G_alpha Gαi/o (inactive) G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel (K+ efflux) G_betagamma->GIRK Activates VGCC VGCC (Ca2+ influx blocked) G_betagamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia VGCC->Analgesia Adverse_Effects Receptor Desensitization & Potential Adverse Effects beta_arrestin->Adverse_Effects

Caption: µ-Opioid Receptor Signaling Cascade.

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., Rodents) Baseline_Measurement Baseline Nociceptive Threshold Measurement (e.g., Hot Plate, Tail Flick) Animal_Acclimation->Baseline_Measurement Drug_Administration Drug Administration (this compound Derivative or Morphine) Baseline_Measurement->Drug_Administration Post_Drug_Measurement Post-Drug Nociceptive Threshold Measurement (at various time points) Drug_Administration->Post_Drug_Measurement Data_Analysis Data Analysis (e.g., Calculation of %MPE, ED50) Post_Drug_Measurement->Data_Analysis Comparison Comparison of Analgesic Efficacy Data_Analysis->Comparison

Caption: In Vivo Analgesic Testing Workflow.

Experimental Protocols

Accurate and reproducible assessment of analgesic efficacy relies on standardized experimental protocols. Below are detailed methodologies for key in vivo assays used to evaluate the compounds discussed in this guide.

Hot Plate Test

The hot plate test is a common method to assess the response to a thermal pain stimulus and is particularly sensitive to centrally acting analgesics.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (typically 55 ± 1°C). The animal is usually confined to the hot surface by a transparent cylindrical enclosure.

  • Procedure:

    • Acclimatize the animal to the testing room for at least 30 minutes before the experiment.

    • Gently place the animal on the heated surface of the hot plate.

    • Start a timer immediately.

    • Observe the animal's behavior and record the latency (in seconds) to the first sign of nociception, which is typically hind paw licking, shaking, or jumping.

    • A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed from the hot plate, and the cut-off time is recorded as its latency.

  • Data Analysis: The increase in latency to respond after drug administration compared to the baseline latency is a measure of analgesia. This is often expressed as the Maximum Possible Effect (%MPE).

Tail-Flick Test

The tail-flick test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus, typically a focused beam of light. This is a spinal reflex that can be modulated by centrally acting analgesics.

  • Apparatus: A tail-flick analgesiometer that directs a high-intensity light beam onto the ventral surface of the animal's tail.

  • Procedure:

    • Gently restrain the animal, allowing its tail to be positioned over the light source.

    • Activate the light source, which starts a timer.

    • The timer stops automatically when the animal flicks its tail out of the path of the light beam.

    • Record the latency time.

    • A cut-off time (usually 10-12 seconds) is set to prevent tissue damage.

  • Data Analysis: An increase in the tail-flick latency after drug administration indicates an analgesic effect.

Acetic Acid-Induced Writhing Test

The writhing test is a chemical-induced pain model used to screen for peripheral and central analgesic activity. Intraperitoneal injection of acetic acid causes abdominal constrictions, or "writhes."

  • Materials: 0.6% acetic acid solution.

  • Procedure:

    • Administer the test compound or vehicle to the animals.

    • After a predetermined absorption time (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally.

    • Immediately place the animal in an observation chamber.

    • After a short latency period (e.g., 5 minutes), count the number of writhes (characterized by a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a specific period (e.g., 10-20 minutes).

  • Data Analysis: The analgesic effect is quantified by the reduction in the number of writhes in the drug-treated group compared to the vehicle-treated control group.

Conclusion

The available in vivo data suggests that this compound derivatives, such as pseudo-akuammigine, possess analgesic properties mediated through the µ-opioid receptor. Direct comparisons indicate that naturally occurring pseudo-akuammigine is less potent than morphine. However, synthetic modifications to the pseudo-akuammigine scaffold have been shown to significantly impact its analgesic potency, although the reported ED50 values are still higher than those of morphine.

A critical area for future research is the characterization of the biased agonism profiles of this compound derivatives at the µ-opioid receptor. Understanding whether these compounds preferentially activate G-protein signaling over β-arrestin pathways will be crucial in determining their potential for a wider therapeutic window with fewer side effects compared to classical opioids like morphine. Further head-to-head comparative studies using standardized protocols are necessary to provide a more definitive assessment of the in vivo analgesic efficacy and safety profile of this promising class of natural product derivatives.

References

Head-to-head comparison of different total synthesis routes for akuammiline

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of strategic innovations in the total synthesis of the akuammiline (B1256633) alkaloid vincorine is presented for researchers, scientists, and drug development professionals. This guide provides a head-to-head comparison of three seminal total syntheses of vincorine, developed by the research groups of Qin (2009), Ma (2012), and MacMillan (2013).

The this compound alkaloids are a complex family of indole (B1671886) alkaloids characterized by a rigid, cage-like molecular architecture. Their structural intricacy and potential biological activity have made them compelling targets for synthetic chemists. Vincorine, a representative member of this family, features a challenging pentacyclic core, including a strained seven-membered azepanyl ring, which has inspired the development of diverse and innovative synthetic strategies. This guide will compare the racemic synthesis by Qin, the asymmetric synthesis by Ma, and the enantioselective synthesis by MacMillan, focusing on their strategic differences, efficiency, and key chemical transformations.

Head-to-Head Synthesis Comparison

The total syntheses of vincorine by the Qin, Ma, and MacMillan groups offer a compelling case study in the evolution of synthetic strategy. Qin's initial racemic synthesis established a foundational, albeit lengthy, route. Ma's subsequent asymmetric synthesis significantly improved efficiency and introduced stereocontrol. MacMillan's highly concise enantioselective approach represents a paradigm of efficiency in modern synthetic chemistry.

MetricQin (2009)Ma (2012)MacMillan (2013)
Chirality Racemic (±)Asymmetric (-)Enantioselective (-)
Longest Linear Sequence 31 steps18 steps9 steps
Overall Yield ~1%5%9%
Starting Material 4-methoxy-N-methylaniline5-methoxytryptamine5-methoxy-N'-Boc tryptamine
Key Strategy One-pot cascade reaction; Johnson-Claisen rearrangementAsymmetric Michael addition; Intramolecular oxidative couplingOrganocatalytic Diels-Alder/iminium cascade; Radical cyclization

Strategic Analysis and Route Visualization

Qin's Racemic Total Synthesis of (±)-Vincorine (2009)

The first total synthesis of vincorine was a lengthy 31-step racemic route.[1] The key strategic element was the construction of the tetracyclic core via a one-pot, three-step cascade reaction involving a copper-catalyzed intramolecular cyclopropanation, followed by ring-opening and ring closure.[1] The final seven-membered ring was forged late in the synthesis using a Johnson-Claisen rearrangement to install the necessary carbon framework, followed by a series of functional group manipulations and final ring closure.[1]

G SM 4-Methoxy-N-methylaniline Int1 Diazoketoester Intermediate SM->Int1 Multi-step Core Tetracyclic Core Int1->Core Cu(acac)₂ One-pot Cascade Int2 Allylic Alcohol Core->Int2 Multi-step Rearranged Johnson-Claisen Product Int2->Rearranged Johnson-Claisen Rearrangement Final_Int Pentacyclic Lactam Rearranged->Final_Int Multi-step Vincorine (±)-Vincorine Final_Int->Vincorine Final Elaboration (4 steps)

Caption: Qin's racemic synthesis of (±)-vincorine.
Ma's Asymmetric Total Synthesis of (-)-Vincorine (2012)

The Ma group developed an 18-step asymmetric synthesis starting from 5-methoxytryptamine.[2] This route significantly improved upon the step count and overall yield. Key transformations included an organocatalyzed asymmetric Michael addition to set a crucial stereocenter and a novel intramolecular oxidative coupling between an indole and a malonate moiety to construct the carbazole (B46965) core.[2]

G SM 5-Methoxytryptamine Michael_Adduct Michael Adduct SM->Michael_Adduct Multi-step assembly & Asymmetric Michael Add. Coupling_Precursor Coupling Precursor Michael_Adduct->Coupling_Precursor Multi-step Carbazole_Core Carbazole Core Coupling_Precursor->Carbazole_Core Intramolecular Oxidative Coupling Final_Int Aminal Intermediate Carbazole_Core->Final_Int Multi-step Vincorine (-)-Vincorine Final_Int->Vincorine Final Cyclization

Caption: Ma's asymmetric synthesis of (-)-vincorine.
MacMillan's Enantioselective Total Synthesis of (-)-Vincorine (2013)

The MacMillan group reported a highly efficient, 9-step enantioselective synthesis. This landmark achievement in brevity and elegance is distinguished by two key cascade reactions. The first is a stereoselective organocatalytic Diels-Alder/iminium cyclization cascade that rapidly builds the complex tetracyclic core in a single step from simple precursors. The second is a novel 7-exo-dig radical cyclization, initiated from an acyl telluride precursor, to form the strained seven-membered azepanyl ring.

G SM 5-Methoxy-N'-Boc-tryptamine Diene Diene Precursor SM->Diene 2 steps Tetracycle Tetracyclic Core Diene->Tetracycle Organocatalytic Diels-Alder/Iminium Cascade Acyl_Telluride Acyl Telluride Tetracycle->Acyl_Telluride 4 steps Allene Allene Intermediate Acyl_Telluride->Allene Radical Cyclization Vincorine (-)-Vincorine Allene->Vincorine Hydrogenation

Caption: MacMillan's enantioselective synthesis of (-)-vincorine.

Experimental Protocols

Detailed experimental procedures for the key transformations in each synthesis are provided below, as adapted from the supporting information of the respective publications.

Protocol 1: Qin's One-Pot Cascade for Tetracyclic Core Synthesis

This protocol describes the key copper-catalyzed cascade reaction to form the core structure of vincorine.

Procedure: To a solution of the diazoketoester precursor (1.0 eq) in dry dichloromethane (B109758) (DCM, 0.01 M) under an argon atmosphere was added Cu(acac)₂ (0.1 eq). The mixture was stirred at 40 °C. The reaction progress was monitored by TLC. Upon completion (typically after 2 hours), the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (eluting with petroleum ether/ethyl acetate) to afford the tetracyclic core product.

Protocol 2: Ma's Intramolecular Oxidative Coupling

This protocol details the key oxidative coupling to form the carbazole skeleton.

Procedure: To a solution of the malonate-indole precursor (1.0 eq) in tetrahydrofuran (B95107) (THF, 0.02 M) at -78 °C under an argon atmosphere was added lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF, 2.2 eq) dropwise. The resulting mixture was stirred at -78 °C for 1 hour. A solution of iodine (I₂) (1.2 eq) in THF was then added dropwise. The reaction was stirred for an additional 2 hours at -78 °C before being quenched by the addition of saturated aqueous Na₂S₂O₃ solution. The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product was purified by silica gel chromatography to yield the carbazole core.

Protocol 3: MacMillan's Organocatalytic Diels-Alder/Iminium Cascade

This protocol describes the one-step construction of the tetracyclic vincorine core.

Procedure: To a solution of the diene precursor (1.0 eq) and α,β-unsaturated aldehyde (1.2 eq) in acetonitrile (B52724) (MeCN, 0.1 M) at -20 °C was added the imidazolidinone organocatalyst (MacMillan catalyst, 20 mol%) and HBF₄·OEt₂ (20 mol%). The reaction mixture was stirred at -20 °C for 24-48 hours until the diene was consumed, as determined by TLC analysis. The reaction was then quenched with saturated aqueous NaHCO₃ solution and extracted with DCM. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting residue was purified by flash chromatography on silica gel to provide the tetracyclic product.

References

Confirming the Absolute Configuration of a New Akuammiline Alkaloid: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in the discovery and development of new therapeutics. This guide provides a detailed comparison of X-ray crystallography with key spectroscopic techniques for establishing the absolute stereochemistry of a novel, hypothetical akuammiline (B1256633) alkaloid, "this compound X."

The this compound alkaloids are a class of monoterpenoid indole (B1671886) alkaloids known for their complex, caged structures and diverse biological activities. The precise three-dimensional arrangement of atoms in these molecules is crucial for their interaction with biological targets. Therefore, confirming the absolute configuration is paramount. While X-ray crystallography is often considered the definitive method, its requirement for a high-quality single crystal can be a significant bottleneck. This guide explores the practical application of X-ray crystallography and compares it with powerful solution-state spectroscopic methods: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Comparative Analysis of Methods for Absolute Configuration Determination

The choice of method for determining the absolute configuration of a new natural product like this compound X depends on several factors, including the physical properties of the compound, the availability of instrumentation, and the desired level of certainty. Below is a summary of the key performance indicators for each technique.

FeatureX-ray CrystallographyElectronic Circular Dichroism (ECD)Vibrational Circular Dichroism (VCD)
Principle Anomalous dispersion of X-rays by atoms in a single crystal.Differential absorption of left and right circularly polarized UV-Vis light.Differential absorption of left and right circularly polarized infrared light.
Sample State Single crystalSolutionSolution
Sample Amount ~1 mg (crystal dependent)0.1 - 1 mg1 - 10 mg
Analysis Time Days to weeks (crystal growing)HoursHours
Key Requirement High-quality single crystalUV-Vis chromophoreChiral molecule with IR active bands
Confidence Level High (unambiguous)High (with computational support)High (with computational support)
Flack Parameter A key metric for absolute structure refinement; a value close to 0 indicates the correct enantiomer.[1][2]N/AN/A

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable determination of absolute configuration. The following sections outline the protocols for the analysis of this compound X by X-ray crystallography, ECD, and VCD.

X-ray Crystallography of this compound X

Single-crystal X-ray diffraction provides a direct visualization of the molecular structure in three dimensions, offering unambiguous determination of the absolute configuration.[3]

1. Crystal Growth:

  • Dissolve 5 mg of purified this compound X in 1 mL of methanol (B129727).

  • Slowly evaporate the solvent at 4°C over several days in a loosely capped vial.

  • Colorless, needle-like crystals suitable for X-ray diffraction are obtained.

2. Data Collection:

  • Mount a single crystal of appropriate size on a diffractometer.

  • Collect diffraction data using Cu Kα radiation (λ = 1.54178 Å).

  • Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.

3. Structure Solution and Refinement:

  • Solve the structure using direct methods and refine by full-matrix least-squares on F².

  • The absolute configuration is determined using anomalous dispersion effects.[3] The Flack parameter is refined to confirm the correct enantiomer; a value close to zero with a small standard uncertainty indicates a high level of confidence in the assignment.[1][2]

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution, particularly those containing a chromophore. The method relies on comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for each enantiomer.

1. Sample Preparation:

  • Prepare a solution of this compound X in methanol at a concentration of 0.2 mg/mL.

2. Spectral Acquisition:

  • Record the ECD spectrum on a chiroptical spectrophotometer from 400 nm to 200 nm.

  • Use a quartz cuvette with a path length of 1 mm.

  • The spectrum of the pure solvent is recorded as a baseline and subtracted from the sample spectrum.

3. Computational Modeling:

  • Perform a conformational search for this compound X using molecular mechanics.

  • Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.

  • Calculate the ECD spectra for each conformer using Time-Dependent DFT (TD-DFT).

  • Generate a Boltzmann-averaged ECD spectrum for each enantiomer.

4. Data Analysis:

  • Compare the experimental ECD spectrum with the calculated spectra for the (R) and (S) enantiomers. A good match in the sign and relative intensity of the Cotton effects confirms the absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of circularly polarized infrared light and is sensitive to the stereochemistry of the entire molecule. Similar to ECD, it requires comparison with computationally predicted spectra.

1. Sample Preparation:

  • Prepare a solution of this compound X in deuterated chloroform (B151607) (CDCl₃) at a concentration of 5 mg/mL.

2. Spectral Acquisition:

  • Record the VCD and IR spectra in the mid-IR region (e.g., 2000-1000 cm⁻¹) on a VCD spectrometer.

  • Use a BaF₂ sample cell with a path length of 100 µm.

3. Computational Modeling:

  • Follow the same conformational search and DFT optimization steps as for ECD.

  • Calculate the vibrational frequencies and VCD intensities for the lowest energy conformer.

  • If multiple conformers are present, a Boltzmann-averaged spectrum is generated.

4. Data Analysis:

  • Compare the experimental VCD spectrum with the calculated spectrum for one enantiomer. A mirror-image relationship between the experimental and calculated spectra indicates the opposite enantiomer.

Visualizing the Workflow

The following diagrams illustrate the experimental and computational workflows for determining the absolute configuration of this compound X using X-ray crystallography and ECD/VCD spectroscopy.

xray_workflow cluster_sample Sample Preparation cluster_analysis X-ray Diffraction Analysis Purified this compound X Purified this compound X Crystal Growth Crystal Growth Purified this compound X->Crystal Growth Single Crystal Single Crystal Crystal Growth->Single Crystal Data Collection Data Collection Single Crystal->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Refinement & Flack Parameter Refinement & Flack Parameter Structure Solution->Refinement & Flack Parameter Absolute Configuration Absolute Configuration Refinement & Flack Parameter->Absolute Configuration

Caption: Workflow for absolute configuration determination by X-ray crystallography.

ecd_vcd_workflow cluster_exp Experimental cluster_comp Computational This compound X in Solution This compound X in Solution ECD/VCD Measurement ECD/VCD Measurement This compound X in Solution->ECD/VCD Measurement Experimental Spectrum Experimental Spectrum ECD/VCD Measurement->Experimental Spectrum Comparison Comparison Experimental Spectrum->Comparison Conformational Search Conformational Search DFT Optimization DFT Optimization Conformational Search->DFT Optimization TD-DFT Calculation TD-DFT Calculation DFT Optimization->TD-DFT Calculation Calculated Spectra (R & S) Calculated Spectra (R & S) TD-DFT Calculation->Calculated Spectra (R & S) Calculated Spectra (R & S)->Comparison Absolute Configuration Absolute Configuration Comparison->Absolute Configuration

Caption: Workflow for absolute configuration determination by ECD/VCD spectroscopy.

References

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Akuammiline and Pseudoakuammigine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic profiles of two closely related akuamma alkaloids, akuammiline (B1256633) and pseudoakuammigine. The information presented is based on available experimental data to inform research and drug development efforts.

Introduction

This compound and pseudoakuammigine are monoterpene indole (B1671886) alkaloids isolated from the seeds of the West African tree Picralima nitida. Traditionally, extracts from this plant have been used for their analgesic and anti-inflammatory properties. Both compounds have garnered interest for their interaction with opioid receptors, suggesting their potential as scaffolds for the development of novel analgesics. This guide aims to summarize and compare their known pharmacokinetic and pharmacodynamic properties.

Data Presentation

Pharmacokinetic Profile

A direct in vivo pharmacokinetic comparison of this compound and pseudoakuammigine is limited in the available scientific literature. However, in vitro studies provide valuable insights into their metabolic stability and distribution characteristics.

ParameterThis compoundPseudoakuammigineReference
Metabolic Half-Life (Rat Liver Microsomes) 30.3 minData not available in comparative study[1]
Plasma Protein Binding Lower than pseudoakuammigineHighest among tested akuamma alkaloids[1]
Permeability (Caco-2) HighHigh[1]
Pharmacodynamic Profile

The pharmacodynamic effects of pseudoakuammigine have been more extensively studied than those of this compound. Both are recognized as weak agonists of the mu-opioid receptor.

ParameterThis compoundPseudoakuammigineReference
Mechanism of Action Opioid receptor agonistOpioid receptor agonist[2][3]
Analgesic Activity (ED50, rat tail flick) Data not available10 µM[4][5]
Anti-inflammatory Activity Data not availableDose-dependent inhibition of carrageenan-induced paw edema[4][5]
Opioid Receptor Affinity Weak µ-opioid receptor agonistWeak µ-opioid receptor agonist[3]

Note: In one study, pseudoakuammigine showed little to no efficacy in opioid bioassays, while in another, it was identified as a micromolar agonist at the mu-opioid receptor.[6][7] This highlights the need for further research to clarify its pharmacological profile. Semi-synthetic derivatives of pseudoakuammigine have been shown to possess significantly increased potency at the mu-opioid receptor.[3]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (150-200g) are used.

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • The test compound (e.g., pseudoakuammigine) or vehicle is administered, typically intraperitoneally or orally.

    • After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar surface of the right hind paw.

    • The paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Rat Tail-Flick Test

This method is employed to evaluate the analgesic properties of a substance.

  • Animals: Male Sprague-Dawley rats (200-250g) are used.

  • Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the tail.

  • Procedure:

    • A baseline tail-flick latency is determined by focusing the heat source on the ventral surface of the tail and recording the time taken for the rat to flick its tail. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

    • The test compound (e.g., pseudoakuammigine) or vehicle is administered.

    • The tail-flick latency is measured again at predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The analgesic effect is determined by the increase in tail-flick latency compared to the baseline and the vehicle control group.

Opioid Receptor Binding Assay

This in vitro assay determines the affinity of a compound for opioid receptors.

  • Materials:

    • Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., mu-opioid receptor).

    • A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-DAMGO for the mu-opioid receptor).

    • Test compounds (this compound, pseudoakuammigine) at various concentrations.

    • Filtration apparatus and scintillation counter.

  • Procedure:

    • The cell membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligands are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be used to determine the binding affinity (Ki) of the compound for the receptor.

Mandatory Visualization

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound / Pseudoakuammigine MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: Mu-opioid receptor signaling pathway activated by this compound and pseudoakuammigine.

experimental_workflow cluster_pk Pharmacokinetic Studies cluster_pd Pharmacodynamic Studies pk_start Compound Administration (Oral/IV) blood_sampling Serial Blood Sampling pk_start->blood_sampling plasma_analysis LC-MS/MS Analysis of Plasma Concentrations blood_sampling->plasma_analysis pk_parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) plasma_analysis->pk_parameters pd_start Compound Administration analgesia_test Analgesia Models (e.g., Tail-Flick Test) pd_start->analgesia_test inflammation_test Anti-inflammatory Models (e.g., Carrageenan Paw Edema) pd_start->inflammation_test receptor_binding In Vitro Receptor Binding Assays pd_start->receptor_binding pd_results Determination of Efficacy (ED50, % Inhibition, Ki) analgesia_test->pd_results inflammation_test->pd_results receptor_binding->pd_results

Caption: General experimental workflow for PK/PD characterization.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Akuammiline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Akuammiline, a bioactive indole (B1671886) alkaloid.

This compound Safety Profile

According to the Safety Data Sheet (SDS) for Akuammine (a synonym for this compound), the substance is not classified as hazardous according to the Globally Harmonized System (GHS). Key safety information is summarized below:

Hazard ClassificationRatingDescription
GHS Hazard Classification Not ClassifiedThe substance is not classified as hazardous.
GHS Label Elements NoneNo hazard pictograms, signal word, or hazard statements are required.
NFPA Ratings (Scale 0-4) Health: 0, Fire: 0, Reactivity: 0Indicates no significant health, flammability, or reactivity hazard.
Personal Precautions Not RequiredNo special personal protective equipment is required for handling.
Environmental Precautions Water Hazard Class 1Slightly hazardous for water. Do not allow undiluted product or large quantities to reach ground water, water course or sewage system.

While this compound is not considered a hazardous substance, it is crucial to follow standard laboratory safety protocols and proper disposal methods to minimize any potential environmental impact.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Solid Waste: Collect any solid this compound waste, including unused or expired product and contaminated consumables (e.g., weighing paper, gloves, wipes), in a designated and clearly labeled waste container.

  • Liquid Waste: If this compound is dissolved in a solvent, the disposal procedure should be dictated by the hazards of the solvent. The entire solution should be treated as hazardous waste and collected in a separate, compatible, and labeled liquid waste container. Do not dispose of solutions down the drain.

2. Waste Container Selection and Labeling:

  • Use a container that is compatible with the chemical waste. For solid this compound, a securely sealed plastic or glass container is appropriate.

  • Label the container clearly with "this compound Waste" and include the approximate quantity. If in solution, also list the solvent(s) and their concentrations.

3. Storage of Chemical Waste:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Keep the container closed at all times, except when adding waste.

4. Disposal:

  • This compound waste should be disposed of through a licensed hazardous waste disposal contractor.

  • Do not dispose of solid this compound or its solutions in the regular trash or down the drain.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Akuammiline_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Assessment cluster_2 Solid Waste Handling cluster_3 Liquid Waste Handling cluster_4 Final Disposal A This compound Waste Generated B Is the waste solid or liquid? A->B C Collect in a labeled solid waste container B->C Solid D Collect in a labeled liquid waste container (solvent compatible) B->D Liquid E Store waste in a designated secure area C->E D->E F Contact Environmental Health & Safety (EHS) for pickup E->F G Dispose through a licensed hazardous waste contractor F->G

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.

Essential Safety and Operational Guide for Handling Akuammiline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with Akuammiline. Given the limited availability of specific toxicological data, a precautionary approach is essential to ensure personnel safety.

Immediate Safety Precautions

The toxicological properties of this compound have not been extensively studied. A Safety Data Sheet (SDS) for a related compound, Akuammine, indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, due to the lack of comprehensive hazard data, it is prudent to treat this compound as potentially toxic and handle it with appropriate care to minimize exposure through inhalation, dermal contact, or ingestion.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical. The following table summarizes the recommended PPE for various laboratory operations involving this compound, assuming it is a powdered substance.[1]

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Powder) Safety glasses with side shields and a face shield.Nitrile or neoprene gloves (double-gloving recommended).Laboratory coat with long sleeves and closed cuffs.N95 or higher-rated respirator.
Solution Preparation Chemical splash goggles.Nitrile or neoprene gloves.Chemical-resistant apron over a laboratory coat.Work within a certified chemical fume hood.
In-Vitro/In-Vivo Experiments Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat.As determined by risk assessment; use in a ventilated enclosure if aerosols may be generated.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Disposable coveralls.N95 or higher-rated respirator.
Waste Disposal Chemical splash goggles.Heavy-duty nitrile or neoprene gloves.Laboratory coat or chemical-resistant apron.As needed, based on the potential for aerosol or dust generation.

Operational Plans

Adherence to structured protocols is vital for minimizing risk and ensuring a safe laboratory environment.

Handling Protocol: Weighing and Aliquoting Powdered this compound

This protocol outlines the step-by-step procedure for safely handling solid this compound.[1]

  • Preparation :

    • Ensure the designated work area (e.g., chemical fume hood, ventilated balance enclosure) is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weigh paper, containers).

  • Donning PPE :

    • Put on all required PPE as specified for "Weighing and Aliquoting" in the table above.

  • Weighing :

    • Carefully open the primary container of this compound inside the ventilated enclosure to minimize dust.

    • Handle the powder gently to avoid creating airborne dust.

  • Container Sealing :

    • Securely close the primary container immediately after weighing.

  • Cleanup :

    • Wipe down the spatula and weighing area with a damp cloth or paper towel.

    • Dispose of all cleaning materials as hazardous waste.

  • Doffing PPE :

    • Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield, respirator, lab coat, inner gloves.

    • Wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_ppe PPE cluster_handling Handling (in Ventilated Enclosure) cluster_cleanup Cleanup cluster_post Post-Handling prep_area Clean & Prepare Work Area assemble_equip Assemble Equipment prep_area->assemble_equip don_ppe Don Appropriate PPE prep_area->don_ppe open_container Open Container don_ppe->open_container weigh_powder Weigh Powder Gently open_container->weigh_powder wipe_area Wipe Down Area open_container->wipe_area close_container Securely Close Container weigh_powder->close_container dispose_cleaning Dispose of Cleaning Materials wipe_area->dispose_cleaning doff_ppe Doff PPE Correctly wipe_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Diagram 1: Workflow for Handling Powdered this compound.

Emergency Protocol: Spill Cleanup

In the event of a spill, follow these steps to ensure safe and effective cleanup.[1]

  • Evacuate and Secure :

    • Immediately alert others in the vicinity.

    • Evacuate and restrict access to the spill area.

  • Don PPE :

    • Before cleanup, don the appropriate PPE as outlined for "Spill Cleanup" in the table.

  • Containment :

    • For powdered spills, gently cover with damp paper towels to avoid generating dust. Do not use a dry broom.

    • For liquid spills, use an appropriate chemical absorbent.

  • Cleanup :

    • Carefully collect the contained material using appropriate tools (e.g., scoop, forceps).

    • Place all contaminated materials into a clearly labeled hazardous waste container.

  • Decontamination :

    • Wipe the spill area with a wet cloth or paper towels, working from the outside in.

    • Place all cleaning materials into the hazardous waste container.

  • Final Steps :

    • Seal and label the hazardous waste container for disposal according to institutional guidelines.

    • Remove and dispose of all PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly.

G spill Spill Occurs alert Alert Others & Evacuate Area spill->alert secure Restrict Access to Spill Zone alert->secure don_ppe Don Spill-Specific PPE secure->don_ppe contain Contain Spill (e.g., damp towels for powder) don_ppe->contain cleanup Collect Contaminated Material contain->cleanup waste_container Place in Hazardous Waste Container cleanup->waste_container decontaminate Decontaminate Spill Area waste_container->decontaminate dispose_waste Seal & Label Waste Container decontaminate->dispose_waste doff_ppe Doff & Dispose of PPE as Waste dispose_waste->doff_ppe wash Wash Hands & Exposed Skin doff_ppe->wash

Diagram 2: Emergency Spill Cleanup Workflow.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous chemical waste, following all institutional, local, and national regulations.

  • Segregation :

    • Do not mix this compound waste with other waste streams unless compatibility is confirmed.

    • Keep solid waste (contaminated gloves, wipes, etc.) separate from liquid waste.

  • Containerization :

    • Use sturdy, compatible, and sealable containers for all waste.

    • Ensure containers are clearly labeled as "Hazardous Waste" and specify the contents (e.g., "this compound Waste").

    • Do not overfill containers; leave adequate headspace (at least 1/4 of the container volume) for expansion.

  • Empty Containers :

    • The first rinse of an "empty" container that held this compound should be collected and disposed of as hazardous waste.

    • For highly toxic chemicals, the first three rinses must be collected as hazardous waste. Given the unknown toxicity of this compound, a conservative approach of collecting the first three rinses is recommended.

  • Pickup and Disposal :

    • Store sealed waste containers in a designated, secure area away from incompatible materials.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

G start Generate this compound Waste segregate Segregate Solid & Liquid Waste start->segregate containerize Use Labeled, Compatible Containers segregate->containerize check_fill Fill to < 3/4 Full? containerize->check_fill check_fill->containerize No, Add More Later seal Seal Container Securely check_fill->seal Yes store Store in Designated Secure Area seal->store pickup Arrange for EHS Waste Pickup store->pickup end Disposal Complete pickup->end

Diagram 3: Waste Disposal Decision Workflow.

Quantitative Data Summary

Specific occupational exposure limits (OELs) and quantitative toxicity data for this compound are not well-established. The available SDS for Akuammine does not list any exposure limits and states the substance is not subject to classification. In the absence of such data, a conservative approach to handling is paramount.

Data PointValueSource / Comments
Occupational Exposure Limit (OEL) Not EstablishedNo OELs have been set by major regulatory bodies (e.g., OSHA, ACGIH).
LD50 (Oral) No Data Available
LD50 (Dermal) No Data Available
LC50 (Inhalation) No Data Available
Hazard Classification Not ClassifiedAccording to one supplier's SDS for Akuammine, based on GHS criteria. However, this should be treated with caution.

References

×

Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.